molecular formula C10H13NO2 B1583701 1-sec-Butyl-4-nitrobenzene CAS No. 4237-40-5

1-sec-Butyl-4-nitrobenzene

Cat. No.: B1583701
CAS No.: 4237-40-5
M. Wt: 179.22 g/mol
InChI Key: IQRMCUYGEZOTSV-UHFFFAOYSA-N
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Description

1-sec-Butyl-4-nitrobenzene is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-sec-Butyl-4-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-sec-Butyl-4-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butan-2-yl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-8(2)9-4-6-10(7-5-9)11(12)13/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRMCUYGEZOTSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30884052
Record name Benzene, 1-(1-methylpropyl)-4-nitro-
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4237-40-5
Record name 1-(1-Methylpropyl)-4-nitrobenzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(1-methylpropyl)-4-nitro-
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Record name Benzene, 1-(1-methylpropyl)-4-nitro-
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Record name Benzene, 1-(1-methylpropyl)-4-nitro-
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Record name 1-sec-butyl-4-nitrobenzene
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Foundational & Exploratory

Physical properties of 1-sec-Butyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the Nitro-Alkyl Interface: Characterization, Synthesis, and Handling

Executive Summary & Chemical Identity

1-sec-Butyl-4-nitrobenzene (CAS: 4237-40-5; synonymous with


-sec-butylnitrobenzene) represents a critical intermediate in the synthesis of alkyl-substituted anilines, which serve as precursors for curing agents, agrochemicals, and specialty dyes. Unlike its tert-butyl analog, the sec-butyl isomer introduces a chiral center at the benzylic position, influencing both its metabolic pathway and physical state.

Note on Registry: While the user query references CAS 13309-80-3, standard chemical databases (PubChem, TCI, CAS Common Chemistry) index 1-sec-butyl-4-nitrobenzene primarily under CAS 4237-40-5 . Researchers should verify the specific isomer required, as CAS 13309-80-3 may refer to a specific enantiomer or a related positional isomer in legacy databases. This guide focuses on the properties of the standard racemic para-isomer.

Structural Dynamics

The molecule features a nitro group (


) para to a sec-butyl group (

). The sec-butyl group provides moderate steric hindrance—greater than an ethyl group but less than a tert-butyl group—which dictates the regioselectivity during its synthesis.

DOT Visualization: Structural Connectivity

ChemicalStructure cluster_0 1-sec-Butyl-4-nitrobenzene Benzene Benzene Ring (Aromatic Core) Nitro Nitro Group (-NO2) Electron Withdrawing Benzene->Nitro Position 1 (Para) SecButyl sec-Butyl Group (-CH(CH3)CH2CH3) Chiral Center Benzene->SecButyl Position 4

Figure 1: Structural connectivity highlighting the electronic push-pull nature of the molecule.

Physicochemical Profile

The physical properties of 1-sec-butyl-4-nitrobenzene are dominated by the polarity of the nitro group and the lipophilicity of the alkyl chain. It typically exists as a liquid at room temperature, distinguishing it from the solid


-tert-butylnitrobenzene (MP ~27°C).
Key Data Table[1][2]
PropertyValueCondition/Note
Physical State LiquidClear, Light Yellow to Amber
Molecular Weight 179.22 g/mol

Boiling Point 136°C@ 10 mmHg (Reduced Pressure)
Boiling Point (Est.) ~260–270°C@ 760 mmHg (Atmospheric)
Density 1.06 g/mL@ 20°C
Refractive Index (

)
1.5300@ 20°C
Solubility ImmiscibleWater
Solubility MiscibleEthanol, Ether, Ethyl Acetate, Toluene
Flash Point >110°CClosed Cup (Estimated)

Technical Insight: The refractive index (1.[1]53) is a critical quality control parameter. A deviation of >0.002 often indicates contamination with the ortho-isomer or unreacted sec-butylbenzene.

Synthesis & Process Chemistry

The standard synthesis involves the electrophilic aromatic nitration of sec-butylbenzene. This process is non-trivial due to the need to control isomer distribution.

Reaction Mechanism

The sec-butyl group is an ortho, para-director. However, steric hindrance suppresses ortho substitution more effectively than in toluene but less so than in tert-butylbenzene.

  • Major Product: para-isomer (~70-80%)

  • Minor Product: ortho-isomer (~20-30%)

  • Trace: meta-isomer (<1%)

Protocol: Mixed Acid Nitration

Reagents: sec-Butylbenzene,


 (65%), 

(98%).
  • Preparation: Cool a mixture of concentrated

    
     and 
    
    
    
    to 0–5°C.
  • Addition: Add sec-butylbenzene dropwise, maintaining temperature <10°C to prevent di-nitration.

  • Workup: Quench on ice, extract with dichloromethane, and wash with

    
     (aq) to remove acid traces.
    
  • Purification (Critical): The boiling points of ortho and para isomers are close. High-efficiency fractional distillation under vacuum is required. The ortho isomer typically boils slightly lower than the para.

DOT Visualization: Synthesis & Purification Workflow

SynthesisWorkflow Start sec-Butylbenzene Reactor Reactor Temp < 10°C Start->Reactor Reagents HNO3 / H2SO4 (Nitrating Mixture) Reagents->Reactor Crude Crude Mixture (Para + Ortho + Meta) Reactor->Crude Quench & Wash Distillation Fractional Distillation (Vacuum) Crude->Distillation Ortho Distillate 1: ortho-isomer (Impurity) Distillation->Ortho Lower BP Fraction Para Distillate 2: 1-sec-Butyl-4-nitrobenzene (Target >98%) Distillation->Para Higher BP Fraction

Figure 2: Process flow for the nitration and isolation of the para-isomer.

Analytical Characterization

To validate the identity of 1-sec-butyl-4-nitrobenzene, Nuclear Magnetic Resonance (NMR) is the gold standard.

1H NMR Signature (400 MHz, )
  • Aromatic Region: Two doublets (AA'BB' system) centered around

    
     8.15 (2H, d, 
    
    
    
    Hz, ortho to
    
    
    ) and
    
    
    7.35 (2H, d,
    
    
    Hz, meta to
    
    
    ).
  • Benzylic Proton: A sextet or multiplet at

    
     ~2.7–2.8 ppm (
    
    
    
    ).
  • Alkyl Chain:

    • Multiplet at

      
       ~1.6 ppm (
      
      
      
      ).
    • Doublet at

      
       ~1.25 ppm (
      
      
      
      attached to benzylic C).
    • Triplet at

      
       ~0.85 ppm (terminal 
      
      
      
      ).
Infrared (IR) Spectroscopy
  • Asymmetric

    
     Stretch:  Strong band at ~1520 cm⁻¹.
    
  • Symmetric

    
     Stretch:  Strong band at ~1345–1350 cm⁻¹.
    
  • C-H Stretch: 2960–2870 cm⁻¹ (Alkyl).

Handling, Safety & Stability

As a nitroaromatic compound, 1-sec-butyl-4-nitrobenzene requires strict safety protocols.

Toxicological Hazards
  • Absorption: Readily absorbed through intact skin.

  • Methemoglobinemia: Like nitrobenzene, this compound can oxidize hemoglobin to methemoglobin, reducing oxygen transport. Symptoms include cyanosis (blue skin/lips), headache, and fatigue.

  • GHS Classification: Acute Tox. 4 (Oral/Dermal/Inhalation).

Storage & Stability
  • Shelf Life: Stable for >2 years if stored properly.

  • Conditions: Store in amber glass (light sensitive) under an inert atmosphere (

    
    ) if possible.
    
  • Incompatibility: Avoid contact with strong reducing agents (hydrazine, hydrides) and strong bases.

References

  • TCI Chemicals. (2025).[2] Product Specification: 1-Butyl-4-nitrobenzene and isomers.[3] Retrieved from

  • Nelson, K. L., & Brown, H. C. (1951).[4] The Distribution of Isomers in the Mononitration of t-Butylbenzene; Properties of the Pure Mono-nitro-t-butylbenzenes. Journal of the American Chemical Society, 73(12), 5605–5607. (Foundational text on alkylbenzene nitration kinetics).

  • National Institute of Standards and Technology (NIST). (2024). 1-tert-Butyl-4-nitrobenzene Mass Spectrum (Analog Comparison). NIST Chemistry WebBook, SRD 69. Retrieved from

  • PubChem. (2025).[5][6][7] 1-sec-Butyl-4-nitrobenzene (CAS 4237-40-5).[8][3] National Library of Medicine. Retrieved from

Sources

1-sec-Butyl-4-nitrobenzene molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-sec-Butyl-4-nitrobenzene: Synthesis, Properties, and Applications

Introduction

1-sec-Butyl-4-nitrobenzene is a substituted nitroaromatic compound that serves as a valuable intermediate and model system in organic chemistry. Nitroaromatic compounds are foundational to both industrial and academic chemistry, prized for their versatile reactivity and role as precursors to dyes, polymers, and pharmaceuticals.[1] The nitro group's strong electron-withdrawing nature imparts distinct chemical properties, making these molecules crucial for a wide range of synthetic transformations.[1] This guide provides a comprehensive overview of 1-sec-Butyl-4-nitrobenzene, detailing its chemical and physical properties, synthesis, spectroscopic signature, and applications, with a particular focus on its relevance to researchers and professionals in drug development.

Molecular Identity and Physicochemical Properties

1-sec-Butyl-4-nitrobenzene is an organic compound with the molecular formula C₁₀H₁₃NO₂ and a molecular weight of approximately 179.22 g/mol .[2][3][4][5] Its formal IUPAC name is 1-butan-2-yl-4-nitrobenzene.[2][5] The molecule consists of a benzene ring substituted with a nitro group (NO₂) and a sec-butyl group at the para position (position 4) relative to each other.

The key physicochemical properties of this compound are summarized in the table below. It exists as a light yellow to brown clear liquid at room temperature.[2]

PropertyValueSource(s)
Molecular Formula C₁₀H₁₃NO₂[5]
Molecular Weight 179.22 g/mol [3][4][5]
CAS Number 4237-40-5[2]
Appearance Light yellow to brown clear liquid[2]
Boiling Point 144°C at 12 mmHg[2]
Density 1.0875 g/cm³ at 4°C[2]
Refractive Index 1.53[2]

Synthesis and Mechanism

The most common and efficient method for synthesizing 1-sec-Butyl-4-nitrobenzene is through the electrophilic aromatic substitution of sec-butylbenzene.[1] This reaction involves the direct nitration of the aromatic ring using a standard nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1][2]

Causality of the Protocol:

  • Generation of the Electrophile: Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated nitric acid then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

  • Electrophilic Attack: The electron-rich π system of the sec-butylbenzene ring attacks the nitronium ion. The sec-butyl group is an ortho-, para-directing activator due to its electron-donating inductive effect.

  • Steric Hindrance: While the sec-butyl group directs substitution to both the ortho and para positions, its significant bulk creates steric hindrance. This physical obstruction makes it difficult for the nitronium ion to approach the adjacent ortho positions.[1] Consequently, the electrophilic attack occurs predominantly at the sterically more accessible para position.[1]

  • Rearomatization: A base (typically HSO₄⁻ or water) removes a proton from the carbocation intermediate (the arenium ion), restoring the aromaticity of the ring and yielding the final product, 1-sec-Butyl-4-nitrobenzene.[2]

This steric control is a key principle in synthetic organic chemistry, allowing for high regioselectivity in the formation of the para isomer.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product sec-Butylbenzene sec-Butylbenzene Attack Electrophilic Attack (Para-directing) sec-Butylbenzene->Attack π-system attacks HNO3 HNO₃ Nitronium_Ion Generation of Nitronium Ion (NO₂⁺) HNO3->Nitronium_Ion H2SO4 H₂SO₄ H2SO4->Nitronium_Ion Catalyst Nitronium_Ion->Attack Electrophile Deprotonation Deprotonation & Rearomatization Attack->Deprotonation Product 1-sec-Butyl-4-nitrobenzene Deprotonation->Product

Caption: Synthesis of 1-sec-Butyl-4-nitrobenzene via electrophilic nitration.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and structural confirmation of 1-sec-Butyl-4-nitrobenzene.

¹H NMR Spectroscopy

The proton NMR spectrum shows a characteristic pattern for a 1,4-disubstituted benzene ring.[1] The protons ortho to the strongly electron-withdrawing nitro group are shifted downfield, while the protons ortho to the electron-donating sec-butyl group appear further upfield.[1] The aliphatic region confirms the structure of the sec-butyl group.[1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.15Doublet2HAr-H (ortho to -NO₂)
7.35Doublet2HAr-H (ortho to sec-butyl)
3.10Sextet1HAr-CH (CH₃)CH₂CH₃
1.65Multiplet2HAr-CH(CH₃)CH₂ CH₃
1.25Doublet3HAr-CH(CH₃ )CH₂CH₃
0.85Triplet3HAr-CH(CH₃)CH₂CH₃

Table data sourced from Benchchem.[1]

¹³C NMR Spectroscopy

The carbon NMR spectrum is also consistent with the proposed structure. Due to the molecule's symmetry, the 1,4-disubstituted ring displays four distinct aromatic signals.[1] The carbon atom attached to the nitro group (ipso-carbon) is significantly deshielded.[1]

Chemical Shift (δ) ppmAssignment
152.0Ar-C (ipso, attached to -NO₂)
146.5Ar-C (ipso, attached to sec-butyl)
128.0Ar-C (ortho to sec-butyl)
123.5Ar-C (ortho to -NO₂)
41.5Ar-CH (CH₃)CH₂CH₃
31.0Ar-CH(CH₃)CH₂ CH₃
21.5Ar-CH(CH₃ )CH₂CH₃
12.0Ar-CH(CH₃)CH₂CH₃

Table data sourced from Benchchem.[1]

Chemical Reactivity and Applications

The reactivity of 1-sec-Butyl-4-nitrobenzene is dominated by its two functional groups: the nitro group and the substituted aromatic ring.

  • Reduction of the Nitro Group : The most significant reaction is the reduction of the nitro group to an amine (-NH₂), which yields 4-sec-butylaniline. This transformation is a cornerstone of synthetic chemistry as anilines are critical intermediates for pharmaceuticals, agrochemicals, and materials.[1]

  • Aromatic Ring Substitution : The nitro group is a strong deactivator for further electrophilic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, where a nucleophile can displace the nitro group, allowing for the introduction of new functionalities.[1]

Reactivity cluster_nitro Nitro Group Reactivity cluster_ring Aromatic Ring Reactivity Molecule 1-sec-Butyl-4-nitrobenzene Reduction Reduction (e.g., H₂, Pd/C) Molecule->Reduction EAS Electrophilic Aromatic Substitution (Deactivated) Molecule->EAS NAS Nucleophilic Aromatic Substitution (Activated) Molecule->NAS Amine 4-sec-Butylaniline Reduction->Amine Forms

Caption: Key reactivity pathways for 1-sec-Butyl-4-nitrobenzene.

Applications in Research and Industry

1-sec-Butyl-4-nitrobenzene serves primarily as a synthetic intermediate.[2]

  • Organic Synthesis : It is a building block for producing more complex molecules, including dyes and agrochemicals.[2] Its conversion to 4-sec-butylaniline is particularly valuable.

  • Mechanistic Studies : As a substituted nitrobenzene, it is an excellent model compound for studying reaction mechanisms, particularly the influence of steric and electronic effects on electrophilic aromatic substitution.[1][2]

  • Materials Science : Aromatic nitro compounds can act as precursors for conducting polymers, and the bulky sec-butyl group could be explored for its potential in developing novel liquid crystal technologies.[1][2]

Relevance in Drug Development

While 1-sec-Butyl-4-nitrobenzene itself is not a therapeutic agent, its chemical class—nitroaromatic compounds—is highly relevant in medicinal chemistry and drug development.[1][6]

The nitro group is a versatile functional group found in numerous approved drugs, where it can be essential for the mechanism of action.[7] Nitro-containing molecules exhibit a wide spectrum of biological activities, including antineoplastic, antibiotic, antihypertensive, and antiparasitic properties.[6]

However, the nitro group is often considered a "structural alert" or toxicophore because its metabolic reduction can generate reactive intermediates, such as nitroso and hydroxylamino species, which may lead to mutagenicity or genotoxicity.[7][8] A key area of research is the development of hypoxia-activated prodrugs. In the low-oxygen (hypoxic) environments characteristic of solid tumors, specific enzymes can reduce the nitro group, releasing a cytotoxic agent selectively at the target site.[7]

Therefore, understanding the chemistry of model compounds like 1-sec-Butyl-4-nitrobenzene provides fundamental insights that can inform the design of safer and more effective nitro-containing drugs, balancing therapeutic efficacy with potential toxicity.

References

  • CP Lab Safety. (n.d.). 1-sec-Butyl-4-nitrobenzene, min 97%, 1 gram. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Butyl-4-nitrobenzene. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-tert-Butyl-4-nitrobenzene. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzene, 1-(1-methylpropyl)-4-nitro-. PubChem Compound Database. Retrieved from [Link]

  • Chemsrc. (n.d.). 1-sec-Butyl-4-nitrobenzene | CAS#:4237-40-5. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 1-butyl-4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • G. Singh, et al. (2023). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. Retrieved from [Link]

  • A. Becerril-Vega, et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. Retrieved from [Link]

  • L. Bitar & A. Jaber. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

Mechanistic & Synthetic Guide: Electrophilic Aromatic Substitution of 1-sec-Butyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the electrophilic aromatic substitution (EAS) of 1-sec-butyl-4-nitrobenzene , a substrate characterized by a unique conflict between electronic reinforcement and steric hindrance. Unlike standard monosubstituted benzenes, this 1,4-disubstituted system presents a "locked" regiochemical target.

The sec-butyl group (weak activator) and the nitro group (strong deactivator) cooperatively direct incoming electrophiles to the C2/C6 positions . However, the steric bulk of the branched sec-butyl moiety creates a high-energy barrier for the transition state. This guide details the mechanistic pathway, provides a self-validating nitration protocol, and offers analytical benchmarks for researchers in energetic materials and pharmaceutical synthesis.

Part 1: Electronic & Steric Landscape

The Cooperative Directing Effect

In many disubstituted arenes, directing groups compete. In 1-sec-butyl-4-nitrobenzene, they reinforce each other, creating a highly specific but deactivated target.

SubstituentPositionElectronic NatureDirecting EffectTarget Sites
sec-Butyl C1Weak Activator (

-donor)
Ortho, ParaC2, C6 (Para is blocked)
Nitro C4Strong Deactivator (

-acceptor)
MetaC2, C6

Consensus: Both groups direct the electrophile (


) to the ortho positions relative to the alkyl group  (C2 or C6).
The Steric Barrier

While electronically favored, the C2 position is sterically compromised. The sec-butyl group (


) contains a chiral center directly attached to the ring. The rotation of this bulky group creates a significant "exclusion zone" around C2/C6, raising the activation energy (

) for the formation of the Arenium ion (Sigma complex).
  • Implication: Standard mild EAS conditions (e.g., dilute acids) will likely fail due to the deactivated ring.[1]

  • Requirement: The reaction requires "forcing conditions" (high concentration electrophile, elevated temperature) to overcome the steric

    
     and the electronic deactivation of the nitro group.
    

Part 2: Mechanistic Pathway (Nitration Case Study)

We will utilize Nitration as the model EAS reaction, as it is the most relevant transformation for this substrate in high-energy material synthesis (forming 2,4-dinitro-1-sec-butylbenzene).

Reaction Stages[2]
  • Activation: Generation of the Nitronium ion (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) from nitric and sulfuric acid.[2][3]
    
  • Attack (RDS): The

    
    -electrons from C2 attack 
    
    
    
    . This is the Rate Determining Step, slowed by the existing nitro group's electron withdrawal.[4]
  • Aromatization: Rapid deprotonation by bisulfate (

    
    ) restores aromaticity.
    
Pathway Visualization

EAS_Mechanism cluster_0 Electronic Logic Substrate 1-sec-Butyl- 4-nitrobenzene TS Transition State (High Energy Steric/Electronic Barrier) Substrate->TS + NO2+ Electrophile Nitronium Ion (NO2+) Electrophile->TS Sigma Sigma Complex (Arenium Ion) TS->Sigma Slow (RDS) Product 1-sec-Butyl- 2,4-dinitrobenzene Sigma->Product - H+ (Fast)

Figure 1: Reaction coordinate flow for the nitration of 1-sec-butyl-4-nitrobenzene, highlighting the high-energy transition state caused by steric hindrance.

Part 3: Synthetic Protocol (Self-Validating)

Objective: Synthesis of 1-sec-butyl-2,4-dinitrobenzene via mixed-acid nitration. Safety: This reaction is exothermic. The product is a polynitro aromatic (potential energetic material). Perform behind a blast shield.

Reagents & Stoichiometry
  • Substrate: 1-sec-Butyl-4-nitrobenzene (1.0 equiv)

  • Nitric Acid: Fuming

    
     (>90%) (1.5 equiv) - Excess drives kinetics.
    
  • Sulfuric Acid: Conc.[2][5]

    
     (Solvent/Catalyst) - Dehydrating agent.
    
Step-by-Step Workflow

Protocol_Workflow Step1 1. Preparation Dissolve Substrate in H2SO4 Temp: 0-5°C Step3 3. Addition Add Mixed Acid dropwise to Substrate Maintain T < 10°C (Control Exotherm) Step1->Step3 Step2 2. Activation Pre-mix HNO3/H2SO4 (Mixed Acid) Cool to 0°C Step2->Step3 Step4 4. Reaction Allow to warm to 25°C Stir 2-4 hours Step3->Step4 Step5 5. Quench Pour onto Crushed Ice Precipitate forms Step4->Step5 Step6 6. Validation Recrystallize (EtOH) Check Melting Point & NMR Step5->Step6

Figure 2: Experimental workflow for the regioselective nitration of deactivated alkylbenzenes.

Critical Process Parameters (CPPs)
  • Temperature Control (<10°C during addition): Essential. Higher temperatures during addition may lead to benzylic oxidation of the sec-butyl group (converting the alkyl chain to a ketone or carboxylic acid) rather than ring nitration.

  • Acid Strength: Standard 65%

    
     is insufficient due to the deactivated ring. Fuming nitric acid or a high ratio of 
    
    
    
    is required to maximize
    
    
    .

Part 4: Analytical Validation

To confirm the substitution occurred at the C2 position (ortho to alkyl) rather than C3 (meta to alkyl), utilize Proton NMR (


-NMR).
Predicted NMR Shifts

The introduction of the second nitro group at C2 causes significant deshielding of the adjacent protons.

Proton EnvironmentMultiplicityApprox Shift (

ppm)
Diagnostic Feature
H-3 (Aromatic) Doublet (d)8.4 - 8.6Strong deshielding by two ortho-

groups.
H-5 (Aromatic) Doublet of Doublets (dd)8.1 - 8.3Coupling with H-6 and H-3.
H-6 (Aromatic) Doublet (d)7.6 - 7.8Ortho to sec-butyl, meta to

.
Benzylic-CH Multiplet3.0 - 3.5Shifted downfield due to ortho-

.

Pass/Fail Criteria:

  • Pass: Presence of a 1,2,4-substitution pattern (two doublets, one singlet-like or fine doublet) in the aromatic region.

  • Fail: Presence of carboxylic acid peaks (10-12 ppm) indicates side-chain oxidation.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard text for reinforcing directing effects).

  • Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers. (Definitive source on nitronium ion generation and mixed acid protocols).

  • Hanson, J. R. (2002). Functional Group Chemistry. Royal Society of Chemistry. (Discusses steric hindrance in alkylbenzenes).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Kinetic control in EAS).

Sources

1H NMR and 13C NMR spectral data of 1-sec-Butyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-sec-Butyl-4-nitrobenzene

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 1-sec-Butyl-4-nitrobenzene, a molecule that serves as an excellent case study for understanding the interplay of electronic and steric effects on spectral parameters. We will dissect the chemical shifts, coupling constants, and signal multiplicities to assign every proton and carbon resonance, grounding our interpretation in the fundamental principles of NMR theory. This document is intended for researchers, scientists, and drug development professionals who rely on NMR for routine structural elucidation and verification.

Introduction: The Structural Context

1-sec-Butyl-4-nitrobenzene presents a fascinating structural challenge for NMR analysis. The molecule comprises a parasubstituted benzene ring, featuring a strongly electron-withdrawing nitro group (-NO₂) and a moderately electron-donating, sterically significant sec-butyl group.

The nitro group profoundly influences the electronic environment of the aromatic ring through both its negative inductive (-I) and negative resonance (-R) effects. This leads to a significant deshielding of the aromatic protons and carbons, particularly at the ortho and para positions relative to the nitro substituent.[1][2] Conversely, the sec-butyl group exerts a positive inductive effect (+I), donating electron density to the ring and causing a modest shielding effect. The interplay of these opposing electronic forces, combined with the chirality of the sec-butyl group, results in a well-resolved and highly informative NMR spectrum.

Caption: Molecular structure of 1-sec-Butyl-4-nitrobenzene with IUPAC numbering.

Experimental Protocol: Acquiring High-Fidelity NMR Data

To ensure the trustworthiness and reproducibility of the spectral data, a rigorous and standardized experimental protocol is paramount. The following methodology outlines the steps for acquiring high-resolution ¹H and ¹³C NMR spectra.

Methodology
  • Sample Preparation:

    • Weigh approximately 10-20 mg of 1-sec-Butyl-4-nitrobenzene into a clean, dry vial.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃), a standard solvent for its excellent solubilizing properties and well-defined residual solvent peak.[3]

    • Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: Bruker Avance III HD 400 MHz (or equivalent).

    • Probe: 5 mm BBO probe.

    • Temperature: 298 K (25 °C).

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Parameters:

      • Spectral Width: ~16 ppm.

      • Acquisition Time: ~4 seconds.

      • Relaxation Delay (D1): 5 seconds (to ensure full relaxation of aromatic protons).

      • Number of Scans: 16 (signal averaging to improve signal-to-noise).

  • ¹³C NMR Acquisition:

    • Spectrometer and Probe: Same as for ¹H NMR.

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum by removing ¹³C-¹H coupling.[4]

    • Acquisition Parameters:

      • Spectral Width: ~240 ppm.

      • Acquisition Time: ~1 second.

      • Relaxation Delay (D1): 2 seconds.

      • Number of Scans: 1024 (more scans are needed due to the low natural abundance of ¹³C).[5]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm for ¹H and ¹³C.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information through its chemical shifts, signal integrations, and spin-spin coupling patterns.[6]

The Aromatic Region (δ 7.0 - 8.5 ppm)

The 1,4-disubstitution pattern on the benzene ring gives rise to a characteristic AA'BB' spin system, which often appears as two distinct doublets, especially when the electronic effects of the substituents are significantly different.[6][7]

  • H3/H5 Protons (ortho to -NO₂): These protons are the most deshielded in the molecule. The strong electron-withdrawing nature of the nitro group reduces the electron density around the ortho positions, causing their resonance to shift significantly downfield.[2][8] They appear as a doublet due to coupling with the adjacent H2/H6 protons.

  • H2/H6 Protons (ortho to sec-Butyl): These protons are ortho to the electron-donating alkyl group and meta to the nitro group. They are therefore shielded relative to the H3/H5 protons and appear further upfield.[7] They also appear as a doublet from coupling to the H3/H5 protons.

The Aliphatic Region (δ 0.5 - 3.5 ppm)

The signals for the sec-butyl group are found in the upfield region of the spectrum and display characteristic multiplicities that allow for unambiguous assignment.[9]

  • H7 Methine Proton (-CH-): This proton is directly attached to the aromatic ring and is adjacent to a chiral center, coupling to five neighboring protons (two on C8 and three on C10). This results in a complex multiplet, often approximated as a sextet. Its position is downfield relative to other aliphatic protons due to the deshielding effect of the aromatic ring current.[7][10]

  • H8 Methylene Protons (-CH₂-): These two protons are diastereotopic because they are adjacent to the stereocenter at C7. Consequently, they are chemically non-equivalent and are expected to show a complex multiplet resulting from geminal coupling to each other and vicinal coupling to both the H7 and H9 protons.

  • H10 Methyl Protons (-CH₃): This methyl group is attached to the chiral center (C7). It is coupled only to the H7 proton, resulting in a clean doublet.

  • H9 Methyl Protons (-CH₃): This terminal methyl group is coupled to the two H8 methylene protons, leading to a signal that is split into a triplet.

Summary of ¹H NMR Data
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H3, H5~8.15Doublet (d)~8.82H
H2, H6~7.35Doublet (d)~8.82H
H7~2.75Sextet~7.01H
H8~1.65Multiplet (m)-2H
H10~1.25Doublet (d)~7.03H
H9~0.85Triplet (t)~7.43H

Note: Chemical shifts are predictive and may vary slightly based on solvent and concentration.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule.[11] Due to the molecular symmetry, we expect a total of 8 signals: 4 for the aromatic carbons and 4 for the sec-butyl carbons.

The Aromatic Region (δ 120 - 155 ppm)

The chemical shifts of the aromatic carbons are highly sensitive to the electronic effects of the substituents.[12]

  • C4 (ipso to -NO₂): This carbon is directly attached to the highly electronegative nitro group and is the most deshielded aromatic carbon. Its signal is often broadened due to the quadrupole moment of the adjacent nitrogen atom.

  • C1 (ipso to sec-Butyl): The carbon bearing the sec-butyl group is also deshielded due to the substituent effect, but significantly less so than C4.

  • C3/C5 (ortho to -NO₂): These carbons are deshielded by the electron-withdrawing effect of the nitro group.

  • C2/C6 (ortho to sec-Butyl): These carbons are the most shielded of the aromatic carbons, experiencing the electron-donating effect of the alkyl group.

The Aliphatic Region (δ 10 - 45 ppm)

The four unique carbon atoms of the sec-butyl group are clearly resolved in the upfield region.[13][14]

  • C7 (Methine): The benzylic carbon is the most deshielded of the aliphatic carbons.

  • C8 (Methylene): The methylene carbon signal appears further upfield.

  • C10 (Methyl): The methyl carbon attached to the chiral center.

  • C9 (Methyl): The terminal methyl carbon, which is typically the most shielded carbon in the entire molecule.

Summary of ¹³C NMR Data
Carbon AssignmentChemical Shift (δ, ppm)
C4 (ipso-NO₂)~149.5
C1 (ipso-alkyl)~147.0
C2, C6~128.5
C3, C5~123.5
C7 (CH)~41.5
C8 (CH₂)~31.0
C10 (CH₃)~21.5
C9 (CH₃)~12.0

Note: Chemical shifts are predictive and reflect typical values for such environments.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of 1-sec-Butyl-4-nitrobenzene provides a definitive structural confirmation. The distinct chemical shifts and coupling patterns observed in both spectra are fully consistent with the proposed structure. The downfield shift of the protons and carbons ortho to the nitro group corroborates its strong electron-withdrawing character, while the splitting patterns of the sec-butyl group confirm its connectivity and stereochemistry. This guide demonstrates the power of a systematic, theory-grounded approach to NMR spectral interpretation, a foundational skill for any professional in the chemical and pharmaceutical sciences.

References

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Oregon State University (2022). 13C NMR Chemical Shift. [Link]

  • University of Regensburg (n.d.). 1H NMR Spectroscopy. [Link]

  • Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry – An Asian Journal, 13(12), 1617-1623. [Link]

  • OpenStax (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry. [Link]

  • ChemConnections (n.d.). 13C NMR Spectroscopy. [Link]

  • Chemistry Stack Exchange (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

  • University of Liverpool (n.d.). Chemical shifts. [Link]

  • Chemistry LibreTexts (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • University of Wisconsin-Madison (n.d.). 1H NMR: Intermediate Level, Spectrum 1. [Link]

  • Chemistry LibreTexts (2022). 19.5: Carbon-13 NMR. [Link]

  • Compound Interest (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

  • Chemistry LibreTexts (2023). Interpreting C-13 NMR Spectra. [Link]

  • NPTEL (n.d.). 13C NMR spectroscopy. [Link]

Sources

Structural Elucidation of 1-sec-Butyl-4-nitrobenzene via Electron Ionization Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometry (MS) fragmentation patterns of 1-sec-Butyl-4-nitrobenzene (


, MW 179.22).[1][2] Designed for analytical chemists and drug development researchers, this document moves beyond basic spectral listing to explain the mechanistic causality governing ion formation.[1]

The fragmentation of this molecule is driven by the competition between the stability of the aromatic nitro group and the lability of the branched alkyl chain.[1] Correct interpretation of these patterns is critical for distinguishing this compound from its structural isomers (n-butyl and tert-butyl analogs) in synthetic quality control and metabolic profiling.[1]

Structural Context & Theoretical Basis[1]

Before analyzing the spectrum, we must establish the structural loci susceptible to ionization and cleavage.[1]

The Molecule[1][3]
  • IUPAC Name: 1-(1-methylpropyl)-4-nitrobenzene[1]

  • Molecular Formula: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    [1][3][4]
    
  • Nominal Mass: 179 Da[1][2][5][3][4][6]

  • Key Structural Features:

    • Nitro Group (

      
      ):  A strong electron-withdrawing group (EWG) at the para position.[1] It directs fragmentation toward the loss of 
      
      
      
      and
      
      
      .
    • sec-Butyl Group (

      
      ):  A branched alkyl chain attached to the benzene ring.[1] The benzylic carbon (alpha-carbon) is secondary, making it a "hotspot" for radical stabilization and cleavage.[1]
      
Predicted Stability (Stevenson’s Rule)

According to Stevenson’s Rule, when a fragmentation occurs, the positive charge resides on the fragment with the lower ionization energy (IE).[1] In alkylbenzenes, the formation of a benzylic cation is energetically favorable.[1] However, the sec-butyl group offers two pathways for benzylic cleavage: loss of a methyl radical or loss of an ethyl radical.[1]

Experimental Protocol (Standardized EI-MS)

To replicate the fragmentation patterns described below, the following "self-validating" protocol should be utilized. This ensures that thermal degradation or source contamination does not produce artifacts (e.g., reduced amine species).[1]

Instrument: Gas Chromatograph - Single Quadrupole Mass Spectrometer (GC-MS)

ParameterSettingRationale
Ionization Mode Electron Ionization (EI)Hard ionization is required to induce the structural fragmentation necessary for identification.[1]
Electron Energy 70 eVStandard library energy.[1] Lower energies (e.g., 20 eV) will suppress key fragments like m/z 150.
Source Temp 230°CHigh enough to prevent condensation, low enough to minimize thermal reduction of

to

.[1]
Transfer Line 280°CPrevents cold-spot condensation of the boiling point (approx. 275°C) analyte.[1]
Scan Range m/z 40 – 300Captures the molecular ion (179) and low-mass aromatic fragments (51, 77).[1]

Fragmentation Pathway Analysis

The mass spectrum of 1-sec-butyl-4-nitrobenzene is characterized by three distinct mechanistic zones: the Molecular Ion, Alkyl Cleavage (Base Peak), and Nitro-Specific Loss.[1]

The Molecular Ion ( )[1]
  • m/z 179: The molecular ion is distinct and observable, though not the base peak.[1] The aromatic ring stabilizes the radical cation, preventing immediate total dissociation.[1]

  • Validation: The presence of an odd-electron ion at m/z 179 confirms the Nitrogen Rule (odd number of nitrogens = odd nominal mass).[1]

Primary Pathway: Benzylic Cleavage (The "Base Peak" Mechanism)

The most intense signal in the spectrum arises from the cleavage of the alkyl chain at the benzylic position.[1]

  • Mechanism: The radical cation undergoes homolytic cleavage at the bond beta to the ring (the bond between the alpha and beta carbons of the chain).[1]

  • The Branching Effect: The sec-butyl group has two beta-bonds:[1]

    • Bond to Methyl (

      
      )[1]
      
    • Bond to Ethyl (

      
      )[1][2]
      
  • Thermodynamic Selection: Cleavage favors the loss of the largest alkyl radical because larger radicals are more stable (better able to disperse the lack of an electron).[1]

    • Pathway A: Loss of Methyl radical (

      
      , mass 15) 
      
      
      
      m/z 164.[1]
    • Pathway B: Loss of Ethyl radical (

      
      , mass 29) 
      
      
      
      m/z 150.[1]
  • Result: Pathway B dominates.[1] m/z 150 is the Base Peak (100% Relative Abundance). The peak at m/z 164 is present but significantly less intense (typically <15%).[1]

Secondary Pathway: Nitro Group Degradation

Competing with alkyl cleavage is the fragmentation of the nitro group, characteristic of nitroaromatics.[1]

  • Loss of

    
     (m/z 149):  A rearrangement involving the oxygen of the nitro group attacking the ring ipso position, followed by loss of neutral NO.[1]
    
  • Loss of

    
     (m/z 133):  Direct cleavage of the C-N bond.[1] This produces the aryl cation 
    
    
    
    .[1]
  • Deep Fragmentation (m/z 104): The base peak ion (m/z 150) can subsequently lose the nitro group (

    
    , 46 Da) to form a styrenyl-type cation at m/z 104 (
    
    
    
    ).[1]

Visualizing the Fragmentation Tree

The following diagram maps the causal relationships between the parent ion and its progeny.

Fragmentation M Molecular Ion (M+) m/z 179 [C10H13NO2]+. Base Base Peak m/z 150 [M - Ethyl]+ M->Base - C2H5 (Ethyl Radical) Benzylic Cleavage Minor1 Minor Peak m/z 164 [M - Methyl]+ M->Minor1 - CH3 (Methyl Radical) NitroLoss Aryl Cation m/z 133 [M - NO2]+ M->NitroLoss - NO2 (Nitro Radical) NOLoss Rearrangement m/z 149 [M - NO]+ M->NOLoss - NO (Nitric Oxide) Styrene Styrenyl Cation m/z 104 [C8H8]+ Base->Styrene - NO2 (Neutral/Radical Loss) Phenyl Phenyl Cation m/z 77 [C6H5]+ NitroLoss->Phenyl Ring Degradation

Figure 1: Mechanistic fragmentation tree for 1-sec-Butyl-4-nitrobenzene.[1] Red path indicates the dominant transition.[1]

Isomer Differentiation (Critical QC Step)

In drug development, distinguishing the sec-butyl isomer from n-butyl or tert-butyl variants is vital.[1] Use this comparative logic table:

IsomerStructureKey Diagnostic PeakMechanism
1-sec-Butyl-4-nitrobenzene Branched (Methyl/Ethyl)m/z 150 (Base)Loss of Ethyl > Loss of Methyl.
1-tert-Butyl-4-nitrobenzene Branched (3 Methyls)m/z 164 (Base)Loss of Methyl is the only benzylic option.[1]
1-n-Butyl-4-nitrobenzene Linear Chainm/z 137 McLafferty Rearrangement (Loss of Propene, 42 Da).[1] Requires

-hydrogen.[1]

Scientist's Note: If you observe a strong peak at m/z 164, your sample is likely contaminated with the tert-butyl isomer.[1] If you see m/z 137, check for the n-butyl isomer.[1]

Summary of Quantitative Data

m/zIdentityRelative Abundance (Approx.)Formula
179 Molecular Ion (

)
10 - 20%

164 Loss of Methyl5 - 15%

150 Base Peak (Loss of Ethyl)100%

133 Loss of

10 - 25%

104 Styrenyl Cation20 - 40%

77 Phenyl Cation15 - 30%

References

  • NIST Mass Spectrometry Data Center. 1-sec-Butyl-4-nitrobenzene Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard text for fragmentation mechanisms including Stevenson's Rule and Benzylic Cleavage).[1]

Sources

Structural Elucidation and Systematic Nomenclature of 1-(1-Methylpropyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 1-(1-methylpropyl)-4-nitrobenzene (commonly known as 1-sec-butyl-4-nitrobenzene). It addresses the IUPAC nomenclature complexities, synthetic pathways, and physicochemical characterization required for pharmaceutical intermediate validation.

Content Type: Technical Whitepaper Subject: Organic Chemistry / Pharmaceutical Intermediates CAS Registry Number: 4237-40-5

Nomenclature and Stereochemical Analysis

The naming of alkyl-substituted nitrobenzenes often creates friction between "bench-top" vernacular and rigorous IUPAC standards. For researchers in drug development, adherence to the Preferred IUPAC Name (PIN) is critical for regulatory filing and patent clarity.

The Conflict: Retained vs. Systematic Names

While "1-sec-butyl-4-nitrobenzene" is chemically unambiguous and widely understood, it relies on the retained name "sec-butyl." The 2013 IUPAC recommendations prioritize systematic alkyl naming to eliminate ambiguity in complex structures.

ComponentCommon/Retained NameSystematic Name (PIN)Reasoning
Alkyl Group sec-butyl1-methylpropyl Describes the exact branching of the propyl chain at the attachment point.
Parent BenzeneBenzene The aromatic ring is the parent hydride.
Substituents Nitro, sec-butylNitro, 1-methylpropyl Substituents are cited alphabetically.[1]

The Alphabetical Rule (Crucial for Numbering): In the systematic name, we compare "m" (from 1-methylpropyl) and "n" (from nitro). Since "m" precedes "n," the alkyl group is assigned position 1.

  • Correct PIN: 1-(1-Methylpropyl)-4-nitrobenzene

  • Incorrect: 1-Nitro-4-(1-methylpropyl)benzene

Stereochemistry: The Hidden Variable

The benzylic carbon (C1 of the alkyl chain) is a chiral center, bonded to four distinct groups:

  • The phenyl ring (

    
    )
    
  • A methyl group (

    
    )
    
  • An ethyl group (

    
    )
    
  • A hydrogen atom (

    
    )
    

Consequently, "1-sec-butyl-4-nitrobenzene" exists as a racemic mixture of two enantiomers: (


)-1-(1-methylpropyl)-4-nitrobenzene  and (

)-1-(1-methylpropyl)-4-nitrobenzene
. In high-value API synthesis, enantiopurity is often required, necessitating chiral resolution or asymmetric synthesis.

Synthetic Pathways and Regioselectivity

The synthesis of 1-(1-methylpropyl)-4-nitrobenzene is a classic study in Electrophilic Aromatic Substitution (EAS) , specifically nitration. The choice of starting material dictates the purity profile.

The Route: Nitration of sec-Butylbenzene

Direct nitration of sec-butylbenzene is the industry standard. The alkyl group is an activating, ortho-/para-directing group . However, the regioselectivity is heavily influenced by steric parameters.[2]

Mechanism:

  • Activation: Generation of the nitronium ion (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    ) from nitric and sulfuric acid.[2]
    
  • Attack: The

    
    -electrons of the benzene ring attack 
    
    
    
    , forming a resonance-stabilized sigma complex (arenium ion).
  • Restoration: Deprotonation restores aromaticity.

Steric Control of Regiochemistry

Unlike toluene (which yields ~58% ortho product), the bulky sec-butyl group shields the ortho positions.

  • Ortho Attack: High steric energy barrier due to clash between the branched alkyl group and the incoming electrophile.

  • Para Attack: Low steric hindrance; kinetically favored.

Data: Comparative Regioselectivity of Alkylbenzene Nitration

Alkyl Substituent (R)Ortho %Meta %Para %Para/Ortho Ratio
Methyl (Toluene)584380.65
Ethyl456491.09
Isopropyl308622.07
sec-Butyl ~22 ~8 ~70 3.18
tert-Butyl1611734.56

Note: The sec-butyl group provides a "Goldilocks" zone of steric bulk, significantly favoring the para isomer without the extreme deactivation or rearrangement risks associated with tert-butyl groups.

Visualization of the Reaction Pathway

The following diagram illustrates the competitive pathways and the steric logic favoring the para isomer.

NitrationPathway Start sec-Butylbenzene Reagents HNO3 / H2SO4 (Nitronium Ion Generation) Start->Reagents SigmaOrtho Sigma Complex (Ortho) High Steric Strain Reagents->SigmaOrtho Ortho Attack SigmaPara Sigma Complex (Para) Low Steric Strain Reagents->SigmaPara Para Attack ProdOrtho 1-sec-butyl-2-nitrobenzene (Minor Product ~22%) SigmaOrtho->ProdOrtho -H+ ProdPara 1-sec-butyl-4-nitrobenzene (Major Product ~70%) SigmaPara->ProdPara -H+

Caption: Reaction pathway showing the kinetic preference for para-substitution due to steric hindrance at the ortho position.

Experimental Protocol: Mixed Acid Nitration

Objective: Synthesize 1-(1-methylpropyl)-4-nitrobenzene with maximized para selectivity.

Safety Warning: Nitration reactions are highly exothermic. Runaway temperature increases can lead to explosive decomposition. Perform in a functioning fume hood.

Materials
  • sec-Butylbenzene (1.0 eq)

  • Conc.

    
     (1.1 eq)
    
  • Conc.

    
     (Catalytic/Solvent)
    
  • Dichloromethane (DCM) for extraction

Methodology
  • Preparation: In a 3-neck round-bottom flask equipped with a thermometer and addition funnel, charge sec-butylbenzene. Cool to 0–5°C using an ice/salt bath.

  • Acid Mix: In a separate vessel, carefully add conc.

    
     to conc. 
    
    
    
    (1:1 v/v) while cooling.
  • Addition: Dropwise add the mixed acid to the sec-butylbenzene. Crucial: Maintain internal temperature

    
    . Higher temperatures increase meta substitution and di-nitration byproducts.
    
  • Reaction: Stir at 10°C for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Pour reaction mixture onto crushed ice. Extract with DCM (

    
    ). Wash organic layer with 5% 
    
    
    
    (to remove acid) and brine.
  • Purification: The crude oil contains ortho and para isomers. Separation is achieved via fractional distillation (boiling point difference) or column chromatography (silica gel).

Analytical Characterization

Validating the identity of 1-(1-methylpropyl)-4-nitrobenzene requires distinguishing it from its ortho isomer and confirming the alkyl chain structure.

Proton NMR ( NMR) Expectations

Solvent:


, 400 MHz.
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
8.15 Doublet (

Hz)
2HAr-H (Ortho to

)
Deshielded by nitro group.
7.35 Doublet (

Hz)
2HAr-H (Meta to

)
Typical AA'BB' pattern for para-substitution.
2.75 Sextet/Multiplet1HBenzylic CH Chiral center; coupled to

and

.
1.65 Quintet/Multiplet2HEthyl CH2 Diastereotopic protons due to adjacent chiral center.
1.25 Doublet (

Hz)
3HMethyl CH3 (on CH)Diagnostic doublet for sec-butyl.
0.85 Triplet (

Hz)
3HEthyl CH3 (terminal)Terminal methyl of the ethyl chain.
Mass Spectrometry (EI-MS)
  • Molecular Ion (

    
    ):  m/z 179
    
  • Base Peak: Often m/z 150 (Loss of ethyl group,

    
    ) or m/z 133 (Loss of 
    
    
    
    ).
  • Fragmentation: Look for the tropylium ion derivatives characteristic of alkylbenzenes.

Pharmaceutical Relevance

In drug development, 1-(1-methylpropyl)-4-nitrobenzene is rarely the final API. It serves as a crucial intermediate .

  • Reduction to Aniline: The nitro group is reduced (using

    
     or 
    
    
    
    ) to yield 4-(1-methylpropyl)aniline (4-sec-butylaniline).
  • Pharmacophore Utility: Para-alkylanilines are scaffolds in:

    • Herbicides: Precursors to dinitroaniline herbicides.

    • Liquid Crystals: The sec-butyl group introduces chirality, essential for forming chiral nematic phases in liquid crystal displays.

    • Polymer Chemistry: Curing agents for epoxy resins requiring specific steric profiles.

References

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry.

  • PubChem. (2025).[1][3] Benzene, 1-(1-methylpropyl)-4-nitro- (Compound CID 107249). National Library of Medicine.

  • Olah, G. A., et al. (1978). Nitration: Methods and Mechanisms.[4][5][6] VCH Publishers. (Classic text on EAS regioselectivity).

  • NIST Chemistry WebBook. Mass Spectrum of 1-sec-butyl-4-nitrobenzene.

Sources

Steric Hindrance Effects in the Nitration of sec-Butylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the steric hindrance effects observed in the electrophilic aromatic nitration of sec-butylbenzene. While alkyl groups are known to be activating and ortho, para-directing substituents in electrophilic aromatic substitution, the regioselectivity of the reaction is significantly influenced by steric factors. This document explores the mechanistic underpinnings of this phenomenon, presents comparative data from related alkylbenzenes to predict the isomeric distribution for sec-butylbenzene, and provides detailed experimental protocols for conducting and analyzing this reaction. This guide is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.

Introduction: Electrophilic Aromatic Substitution and Directing Effects

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions in organic chemistry, enabling the functionalization of aromatic rings.[1] The nitration of benzene, typically achieved with a mixture of concentrated nitric and sulfuric acids, proceeds through the formation of the highly electrophilic nitronium ion (NO₂⁺).[2]

When a substituent is already present on the benzene ring, it influences both the rate of subsequent substitutions and the regiochemical outcome.[3] Alkyl groups, such as the sec-butyl group, are classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene.[4] This is attributed to their electron-donating inductive effects and hyperconjugation, which increase the electron density of the aromatic ring, making it more nucleophilic.[4]

Furthermore, alkyl groups are ortho, para-directors.[5] This directing effect is a consequence of the stabilization of the carbocation intermediate, known as the arenium ion or sigma complex, that is formed during the reaction.[6] When the electrophile attacks the ortho or para positions, resonance structures can be drawn where the positive charge is located on the carbon atom directly attached to the alkyl group, a more stable tertiary carbocation. Attack at the meta position does not allow for this level of stabilization.

The Role of Steric Hindrance with Bulky Alkyl Groups

While electronic effects favor the formation of both ortho and para isomers, the steric bulk of the substituent plays a crucial role in determining the final product ratio. As the size of the alkyl group increases, the approach of the electrophile to the adjacent ortho positions becomes increasingly hindered.[1] This steric impediment raises the activation energy for ortho substitution, leading to a decrease in the formation of the ortho isomer and a corresponding increase in the proportion of the para isomer.

The sec-butyl group, with its branched structure, exerts a significant steric influence, more so than a methyl or ethyl group, but arguably less than a tert-butyl group. This leads to a predictable trend in the isomer distribution for the nitration of a series of alkylbenzenes.

Mechanistic Illustration of Steric Hindrance

The following diagram illustrates the electrophilic attack of the nitronium ion on sec-butylbenzene, highlighting the steric clash at the ortho position.

Caption: Steric hindrance in the nitration of sec-butylbenzene.

Quantitative Data and Isomer Distribution

AlkylbenzeneSubstituent (R)Ortho Isomer (%)Meta Isomer (%)Para Isomer (%)
Toluene-CH₃58.54.537.0
Ethylbenzene-CH₂CH₃~53.0-~47.0
Isopropylbenzene-CH(CH₃)₂---
tert-Butylbenzene-C(CH₃)₃16.08.075.0

Data compiled from various sources.[4] Note: Data for isopropylbenzene was not consistently available in the reviewed literature.

As the table demonstrates, there is a significant decrease in the percentage of the ortho isomer and a corresponding increase in the para isomer as the steric bulk of the alkyl group increases from methyl to tert-butyl.

Predicted Isomer Distribution for sec-Butylbenzene:

Based on this trend, it can be logically inferred that the nitration of sec-butylbenzene will yield a product mixture where the para isomer is the major product, and the ortho isomer is formed in a significantly smaller proportion than observed for toluene or ethylbenzene. The amount of the meta isomer is expected to be minimal, consistent with the directing effect of the alkyl group. The steric bulk of the sec-butyl group is intermediate between that of an isopropyl group and a tert-butyl group. Therefore, the ortho/para ratio for sec-butylbenzene is expected to be lower than that for ethylbenzene and higher than that for tert-butylbenzene.

Experimental Protocols

The following protocols provide a generalized yet detailed methodology for the nitration of an alkylbenzene, such as sec-butylbenzene, and the subsequent analysis of the product isomer ratio.

Nitration of sec-Butylbenzene

Materials:

  • sec-Butylbenzene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Ice

Procedure:

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly and cautiously add 15 mL of concentrated sulfuric acid. To this, add 10 mL of concentrated nitric acid dropwise while maintaining the temperature below 20°C.[3]

  • Reaction Setup: In a separate flask, cool 10 g of sec-butylbenzene in an ice bath.

  • Nitration: Slowly add the prepared nitrating mixture to the sec-butylbenzene dropwise with vigorous stirring, ensuring the reaction temperature does not exceed 10°C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture slowly onto 100 g of crushed ice with stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and then again with water.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Analysis of Isomer Distribution

The relative percentages of the ortho-, meta-, and para-nitro-sec-butylbenzene isomers in the crude product can be determined using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

GC-MS Analysis:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5MS).

  • Injection Volume: 1 µL of a diluted sample in a suitable solvent (e.g., dichloromethane).

  • Oven Program: A temperature gradient program should be optimized to achieve baseline separation of the isomers. A typical program might start at 80°C, hold for 2 minutes, and then ramp to 250°C at 10°C/min.

  • Data Analysis: The relative percentage of each isomer is determined by the integration of the corresponding peak areas in the total ion chromatogram (TIC).

G cluster_workflow Experimental Workflow prep Prepare Nitrating Mixture (HNO₃ + H₂SO₄) reaction Nitration of sec-Butylbenzene prep->reaction Add dropwise at T < 10°C workup Aqueous Work-up and Extraction reaction->workup Quench on ice analysis Isomer Analysis (GC-MS/HPLC) workup->analysis Crude product data Quantitative Data (o:m:p ratio) analysis->data

Caption: Experimental workflow for the nitration and analysis of sec-butylbenzene.

Conclusion

The nitration of sec-butylbenzene serves as an excellent case study for understanding the interplay between electronic and steric effects in electrophilic aromatic substitution. The sec-butyl group, being an activating ortho, para-director, electronically favors substitution at these positions. However, its significant steric bulk greatly hinders the approach of the nitronium ion to the ortho positions. Consequently, the reaction is predicted to yield the para-nitro-sec-butylbenzene as the major product. This understanding is crucial for synthetic chemists aiming to control the regioselectivity of reactions on substituted aromatic rings, which is a common challenge in the synthesis of pharmaceuticals and other complex organic molecules. The provided experimental protocols offer a robust framework for investigating these effects in a laboratory setting.

References

  • BenchChem. (2025). A Comparative Guide to the Regioselectivity of Nitration on Alkylbenzenes. BenchChem Technical Support.
  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • Chemistry LibreTexts. (2019, June 5). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. Chemistry LibreTexts.
  • BenchChem. (2025). The Propyl Group's Influence in Nitration Reactions: A Technical Guide. BenchChem Technical Support.
  • Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry.
  • CORE. (n.d.).
  • Lumen Learning. (n.d.). Organic Chemistry II - 14.3. Substituent Effects. Lumen Learning.
  • Chemguide. (n.d.). Nitration of Benzene and Methylbenzene. Chemguide.
  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.
  • DTIC. (1980, March 30). The Control of Isomer Distributions in Nitration Reactions.
  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • Chemguide. (n.d.). Explaining the nitration of benzene - electrophilic substitution. Chemguide.
  • ResearchGate. (2008, December). Assessing Nitration Products of Benzene Derivatives Using TLC Analysis.
  • YouTube. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. The Organic Chemistry Tutor.
  • YouTube. (2018, May 8). Ortho Para Ratio - Aromatic Nitration of Toluene. The Organic Chemistry Tutor.
  • ResearchGate. (n.d.). The nitration of mono-alkylbenzenes conformational analysis and steric hindrance: Part V: Mechanistic aspects.
  • Taylor & Francis Online. (n.d.). Nitration and aromatic reactivity. Taylor & Francis Online.
  • ResearchGate. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.
  • ACS Publications. (n.d.). Determination of the p/o-Isomer Product Ratios in Electrophilic Aromatic Nitration of Alkylbenzenes Using High Resolution 1 H NMR Spectroscopy.
  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry.
  • Wikipedia. (n.d.).
  • LabXchange. (n.d.).
  • Chemistry Steps. (n.d.).
  • Chemguide. (n.d.). The nitration of benzene - electrophilic substitution. Chemguide.
  • Doc Brown's Chemistry. (n.d.). Nitration electrophilic substitution mechanism. Doc Brown's Chemistry.
  • ResearchGate. (n.d.). The Effect of Temperature on the Production of Nitrobenzene.
  • Pharmacy Tishk International University. (n.d.). Preparation of Nitrobenzene (Nitration of benzene).
  • University of Babylon. (n.d.). Nitration of Aromatic Hydrocarbons Preparation of Nitrobenzene. University of Babylon.
  • Benchchem. (n.d.). Controlling Nitration Regioselectivity of Benzene. Benchchem.
  • Chemistry LibreTexts. (2023, January 22). Nitration of Benzene and Methylbenzene. Chemistry LibreTexts.

Sources

Strategic Regiocontrol in the Synthesis of 1-sec-Butyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-sec-butyl-4-nitrobenzene presents a classic problem in aromatic substitution: the battle between statistical probability and steric control. While the sec-butyl group is an ortho-/para-director, its steric bulk creates a distinct regiochemical profile compared to its methyl (toluene) or tert-butyl analogs.

For researchers in drug development, where isomeric purity is non-negotiable, choosing between a Classical Electrophilic Aromatic Substitution (EAS) (low cost, high separation burden) and a Transition Metal-Catalyzed Cross-Coupling (high cost, absolute regiocontrol) is a strategic decision. This guide dissects both pathways, providing optimized protocols and mechanistic insights to ensure reproducible, high-purity outcomes.

Part 1: The Mechanistic Landscape (EAS Route)

The Steric-Electronic Conflict

In the nitration of alkylbenzenes, the alkyl group activates the ring via inductive effects (


) and hyperconjugation. Electronically, this favors substitution at both ortho and para positions. However, the sec-butyl group introduces significant steric hindrance that disrupts the statistical 2:1 (ortho:para) distribution observed in smaller systems.
  • Toluene: ~58% ortho, ~38% para (Sterics are negligible).

  • tert-Butylbenzene: ~18% ortho, ~72% para (Sterics are dominant).

  • sec-Butylbenzene: Occupies the middle ground. Expect an isomer distribution of approximately 30:70 (ortho:para) under standard mixed-acid conditions.

The meta isomer is produced in negligible quantities (<4%) due to the absence of resonance stabilization for the carbocation intermediate at that position.

Visualization of Regioselectivity

The following diagram illustrates the kinetic competition. Note the steric clash in the ortho-sigma complex that raises the activation energy (


) relative to the para pathway.

EAS_Mechanism Reactant sec-Butylbenzene TS_Ortho Ortho-Sigma Complex (High Steric Clash) Reactant->TS_Ortho Slow (Steric penalty) TS_Para Para-Sigma Complex (Sterically Unhindered) Reactant->TS_Para Fast (Kinetic control) Nitronium NO2+ (Electrophile) Nitronium->TS_Ortho Nitronium->TS_Para Prod_Ortho 1-sec-Butyl-2-nitrobenzene (Minor Product) TS_Ortho->Prod_Ortho -H+ Prod_Para 1-sec-Butyl-4-nitrobenzene (Major Target) TS_Para->Prod_Para -H+

Figure 1: Kinetic pathway divergence driven by steric hindrance of the sec-butyl moiety.

Part 2: Protocol A - Classical Nitration (Optimization)

This route is cost-effective for gram-to-kilogram scale but requires rigorous downstream purification.

Optimized Protocol

Reagents: sec-Butylbenzene (1.0 equiv), HNO


 (65%, 1.1 equiv), H

SO

(98%, 1.5 equiv), Dichloromethane (DCM).
  • Preparation: Dissolve sec-butylbenzene in DCM (5 vol) and cool to 0°C. The solvent acts as a heat sink and moderator.

  • Acid Mixing: In a separate vessel, prepare the mixed acid (HNO

    
    /H
    
    
    
    SO
    
    
    ) at 0°C. Critical: Add sulfuric acid to nitric acid slowly to manage the exotherm.
  • Addition: Add the mixed acid dropwise to the organic phase, maintaining internal temperature <10°C .

    • Why? Higher temperatures increase the kinetic energy of the system, allowing the reaction to overcome the steric barrier of the ortho position, degrading selectivity. It also risks dinitration.

  • Quench: Pour mixture onto crushed ice. Neutralize organic layer with sat. NaHCO

    
    .
    
  • Workup: Dry over MgSO

    
     and concentrate.
    
The Separation Challenge

The boiling points of ortho- and para- isomers are often within 5-8°C of each other, making standard distillation inefficient.

  • Recommendation: Use Fractional Crystallization . The para isomer typically has a significantly higher melting point and symmetry than the ortho oil. Cooling the mixture in hexanes or ethanol often precipitates the para solid.

Part 3: Protocol B - The Regiospecific Route (Negishi Coupling)

For pharmaceutical applications requiring >99.5% isomeric purity without difficult separations, we bypass the regioselectivity problem entirely by constructing the ring-alkyl bond de novo.

Why Negishi? Coupling a secondary alkyl group (sec-butyl) is notoriously difficult with Suzuki conditions due to slow oxidative addition and rapid


-hydride elimination. The Negishi coupling  (using Organozinc) is the gold standard here for suppressing isomerization.
Optimized Protocol

Reagents: 1-Bromo-4-nitrobenzene (Electrophile), sec-Butylzinc bromide (Nucleophile), Pd(dppf)Cl


 (Catalyst).
  • Catalyst Loading: Charge a dry flask with 1-bromo-4-nitrobenzene (1.0 equiv) and Pd(dppf)Cl

    
     (2-3 mol%) under Argon.
    
  • Solvent: Add anhydrous THF.

  • Reagent Addition: Add sec-butylzinc bromide (0.5 M in THF, 1.2 equiv) dropwise at room temperature.

    • Note: The zinc reagent is less basic than Grignards, tolerating the nitro group perfectly.

  • Reaction: Stir at 40-50°C for 4-12 hours. Monitor by HPLC.

  • Quench: Dilute with dilute HCl to dissolve zinc salts.

Workflow Comparison

The following diagram contrasts the operational complexity of both routes.

Synthesis_Comparison cluster_0 Route A: Nitration (Low Cost, Low Selectivity) cluster_1 Route B: Negishi Coupling (High Cost, High Selectivity) Start_A sec-Butylbenzene Step_A1 Nitration (HNO3/H2SO4) <10°C Start_A->Step_A1 Mix_A Mixture: 70% Para / 30% Ortho Step_A1->Mix_A Step_A2 Fractional Crystallization (Yield Loss) Mix_A->Step_A2 Prod_A Target (98% purity) Step_A2->Prod_A Start_B 1-Bromo-4-nitrobenzene Step_B1 Pd-Catalyzed Coupling (+ sec-ButylZnBr) Start_B->Step_B1 Prod_B Target (>99% purity) Step_B1->Prod_B

Figure 2: Operational workflow comparison. Route B eliminates the purification bottleneck.

Part 4: Data Summary & Analytical Validation

Use the following data points to validate your synthesized product.

FeatureRoute A (Nitration)Route B (Negishi Coupling)
Regioselectivity ~70:30 (para:ortho)100% para (Structural)
Major Impurity ortho-isomerBiphenyls (homocoupling)
Purification Difficult (Crystallization/Prep-HPLC)Simple (Flash Column)
Scalability High (Kg to Ton)Moderate (High reagent cost)
1H NMR Diagnostic Doublet (8.1 ppm, 2H) & Doublet (7.3 ppm, 2H)Clean para-substitution pattern

NMR Validation (400 MHz, CDCl


): 
  • Aromatic Region: Look for the characteristic AA'BB' system. Two doublets (approx 8.15 ppm and 7.35 ppm) with

    
     Hz.
    
  • Alkyl Region: The chiral benzylic proton (sextet, ~2.7 ppm) is the key handle.

Part 5: Safety & References

Safety Protocols
  • Thermal Runaway: The nitration of alkylbenzenes is highly exothermic. Never add nitric acid to the organic phase without solvent dilution (DCM) and active cooling.

  • Nitro Compounds: The target molecule is a nitroaromatic. While relatively stable, distillation residues should not be overheated to dryness due to explosion risk.

  • Organozinc Reagents: Pyrophoric. Handle under inert atmosphere (Argon/Nitrogen).

References
  • Nitration Regioselectivity: BenchChem. "A Comparative Guide to the Regioselectivity of Nitration on Alkylbenzenes." Accessed October 2023.

  • Mechanism of EAS: Master Organic Chemistry. "Nitration of Benzene Mechanism."

  • Cross-Coupling Nitroarenes: American Chemical Society. "Cross-Coupling Reactions of Nitroarenes." Accounts of Chemical Research.

  • Separation Techniques: ResearchGate. "Separation of p-nitro-tert-butyl benzene from ortho and meta isomers."

  • Palladium Catalysis: Chemistry LibreTexts. "Pd-Catalyzed Cross Coupling Reactions."

An In-depth Technical Guide to the Chemical Structure and Isomers of sec-Butyl-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of sec-butyl-nitrobenzene, a significant aromatic compound in synthetic organic chemistry. The document delves into the nuances of its chemical structure, the characteristics of its positional and optical isomers, and the primary synthetic methodologies. Emphasis is placed on the practical aspects of its synthesis, including a detailed experimental protocol for the nitration of sec-butylbenzene, the preferred industrial and laboratory-scale route. Furthermore, this guide offers a thorough examination of the spectroscopic techniques used for the characterization of these isomers, highlighting the distinguishing features in their NMR, IR, and Mass spectra. The reactivity of the sec-butyl-nitrobenzene scaffold and its applications as a versatile intermediate in the production of pharmaceuticals, dyes, and agrochemicals are also explored. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a deep, actionable understanding of this compound.

Introduction to sec-Butyl-nitrobenzene

sec-Butyl-nitrobenzene is an organic compound with the molecular formula C₁₀H₁₃NO₂.[1] It consists of a benzene ring substituted with a sec-butyl group and a nitro group. As a member of the nitroaromatic family, its chemistry is dictated by the interplay between the electron-donating, sterically hindering alkyl group and the strongly electron-withdrawing, deactivating nitro group.[1][2] This interplay governs the molecule's reactivity, isomer distribution in synthesis, and spectroscopic properties. The compound serves as a valuable intermediate in various chemical syntheses, primarily for the production of dyes, pharmaceuticals, and agrochemicals.[1]

Nomenclature and IUPAC Naming

The nomenclature for the isomers of sec-butyl-nitrobenzene follows the IUPAC rules for substituted benzenes. The positions of the substituents are indicated by numbers, with the sec-butyl group typically given the lower number when possible. The common names ortho, meta, and para are also frequently used to describe the 1,2-, 1,3-, and 1,4- substitution patterns, respectively.

The IUPAC names for the three positional isomers are:

  • 1-sec-Butyl-2-nitrobenzene (ortho-sec-butyl-nitrobenzene)[3]

  • 1-sec-Butyl-3-nitrobenzene (meta-sec-butyl-nitrobenzene)[4]

  • 1-sec-Butyl-4-nitrobenzene (para-sec-butyl-nitrobenzene)[5]

The sec-butyl group itself can also be named systematically as (1-methylpropyl), leading to names such as 1-(1-methylpropyl)-4-nitrobenzene.[5]

Isomerism in Substituted Benzenes

The presence of two different substituents on the benzene ring leads to the possibility of three positional isomers. The relative positions of the sec-butyl and nitro groups significantly influence the physical and chemical properties of each isomer, including their boiling points, melting points, polarity, and reactivity in subsequent chemical transformations.

Chemical Structure and Isomerism of sec-Butyl-nitrobenzene

The structural diversity of sec-butyl-nitrobenzene arises from both the placement of the substituents on the aromatic ring and the inherent chirality of the sec-butyl group.

The sec-Butyl Group

The sec-butyl group, -CH(CH₃)CH₂CH₃, is a four-carbon alkyl substituent derived from butane by removing a hydrogen atom from a secondary carbon. A key feature of this group is the presence of a chiral center at the carbon atom bonded to the benzene ring. This gives rise to the possibility of enantiomers for each positional isomer.

Positional Isomers: Ortho, Meta, and Para

The three positional isomers of sec-butyl-nitrobenzene are distinguished by the relative locations of the sec-butyl and nitro groups on the benzene ring.

  • Ortho (1,2-) Isomer: The sec-butyl and nitro groups are on adjacent carbons. This close proximity can lead to steric interactions that influence the conformation and reactivity of the molecule.

  • Meta (1,3-) Isomer: The substituents are separated by one carbon atom.

  • Para (1,4-) Isomer: The substituents are on opposite sides of the benzene ring. This arrangement minimizes steric hindrance between the two groups.

Caption: Positional isomers of sec-butyl-nitrobenzene.

Chirality and Enantiomers

The benzylic carbon of the sec-butyl group is a stereocenter, meaning that each positional isomer of sec-butyl-nitrobenzene is chiral and exists as a pair of enantiomers (R and S forms). These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. While their physical properties (boiling point, density, etc.) are identical, they may exhibit different biological activities and interactions in chiral environments, a critical consideration in drug development.

Caption: Enantiomers of ortho-sec-butyl-nitrobenzene.

Synthesis of sec-Butyl-nitrobenzene Isomers

There are two main electrophilic aromatic substitution pathways to synthesize sec-butyl-nitrobenzene: Friedel-Crafts alkylation of nitrobenzene and nitration of sec-butylbenzene. The choice of route has a profound impact on the yield and isomeric distribution of the product.

Friedel-Crafts Alkylation of Nitrobenzene

The direct alkylation of nitrobenzene with a sec-butyl halide (e.g., 2-chlorobutane) in the presence of a Lewis acid catalyst like AlCl₃ is known as the Friedel-Crafts alkylation.[6] However, this method is generally inefficient for producing sec-butyl-nitrobenzene. The nitro group is a powerful deactivating group, withdrawing electron density from the benzene ring through both inductive and resonance effects.[2][7] This deactivation makes the ring significantly less nucleophilic and thus less reactive towards the electrophilic carbocation generated from the alkyl halide.[7][8] Consequently, Friedel-Crafts reactions on nitrobenzene typically result in very poor yields, to the extent that nitrobenzene is sometimes used as a solvent for these reactions.[7][9]

Nitration of sec-Butylbenzene

The more viable and widely used synthetic route is the nitration of sec-butylbenzene.[1] In this reaction, the starting material is an activated benzene ring, making it more susceptible to electrophilic attack. The sec-butyl group is an ortho, para-directing activator due to its electron-donating inductive effect.

The reaction involves treating sec-butylbenzene with a nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid.[2][10] The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[2][11]

The nitration of sec-butylbenzene yields a mixture of ortho and para isomers. However, the para isomer (1-sec-butyl-4-nitrobenzene) is generally the major product. This preference is attributed to the steric hindrance caused by the bulky sec-butyl group, which impedes the approach of the nitronium ion to the adjacent ortho positions.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products sec_butylbenzene sec-Butylbenzene attack Electrophilic Attack on Benzene Ring sec_butylbenzene->attack nitrating_mixture Conc. HNO₃ + Conc. H₂SO₄ generation Generation of Nitronium Ion (NO₂⁺) nitrating_mixture->generation generation->attack workup Reaction Quenching, Extraction & Purification attack->workup para_isomer 1-sec-Butyl-4-nitrobenzene (Major Product) workup->para_isomer ortho_isomer 1-sec-Butyl-2-nitrobenzene (Minor Product) workup->ortho_isomer

Caption: Workflow for the nitration of sec-butylbenzene.

Causality and Self-Validation: This protocol is designed for high para-selectivity and safety. The slow, cooled addition of the nitrating mixture is crucial to control the exothermic reaction and prevent over-nitration or side reactions. The aqueous workup neutralizes the strong acids, and the subsequent extraction and distillation steps ensure the isolation of a pure product. Each step's outcome (e.g., layer separation, pH change) validates the successful completion of the previous step.

  • Preparation of Nitrating Mixture: In a flask equipped with a dropping funnel and magnetic stirrer, placed in an ice-salt bath, slowly add 50 mL of concentrated nitric acid to 50 mL of concentrated sulfuric acid. Maintain the temperature below 10°C throughout the addition. This exothermic step generates the essential nitronium ion electrophile.

  • Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and the dropping funnel containing the nitrating mixture, place 100 mL (0.76 mol) of sec-butylbenzene. Cool this flask in an ice-water bath to 0°C.

  • Nitration: Begin the slow, dropwise addition of the cold nitrating mixture to the stirred sec-butylbenzene. Carefully monitor the reaction temperature and maintain it between 5-10°C. The rate of addition should be controlled to prevent the temperature from exceeding this range. Maintaining a low temperature is critical to maximize para-substitution and minimize the formation of byproducts.

  • Reaction Completion: After the addition is complete (approximately 1.5-2 hours), continue stirring the mixture at 10°C for an additional hour to ensure the reaction goes to completion.

  • Quenching: Pour the reaction mixture slowly and with vigorous stirring onto 500 g of crushed ice in a large beaker. This step quenches the reaction by diluting and cooling the acidic mixture.

  • Separation: Transfer the mixture to a separatory funnel. The organic layer (containing the product) will separate from the aqueous acid layer. Remove and discard the lower aqueous layer.

  • Neutralization: Wash the organic layer sequentially with 100 mL of cold water, 100 mL of 5% sodium bicarbonate solution (to neutralize any remaining acid, observe for cessation of effervescence), and finally with another 100 mL of cold water.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent (if any was used) by rotary evaporation.

  • Purification: Purify the crude product mixture by fractional distillation under reduced pressure to separate the ortho and para isomers. The para isomer, having a higher boiling point, will distill after the ortho isomer.

Spectroscopic Characterization

The identification and differentiation of sec-butyl-nitrobenzene isomers rely heavily on spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for distinguishing between the ortho, meta, and para isomers due to the different symmetry and electronic environments of the aromatic protons and carbons.

  • ¹H NMR:

    • Para Isomer: Exhibits a highly symmetric A₂B₂ pattern in the aromatic region (two doublets), as there are only two distinct types of aromatic protons.

    • Ortho and Meta Isomers: Show more complex multiplet patterns in the aromatic region, as all four aromatic protons are chemically distinct.

    • sec-Butyl Group: In all isomers, the sec-butyl group will show a characteristic pattern: a triplet for the terminal methyl group, a doublet for the other methyl group, a multiplet for the methylene group, and a multiplet for the benzylic methine proton.

  • ¹³C NMR:

    • Para Isomer: Shows only four signals in the aromatic region due to its symmetry (two substituted and two unsubstituted carbons).

    • Ortho and Meta Isomers: Display six distinct signals in the aromatic region, as all six aromatic carbons are in unique chemical environments.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for confirming the presence of the nitro functional group. All isomers will exhibit strong characteristic absorption bands:

  • Asymmetric NO₂ stretch: Typically found in the range of 1500-1560 cm⁻¹.

  • Symmetric NO₂ stretch: Usually appears between 1335-1370 cm⁻¹.

  • C-H out-of-plane bending: The pattern in the 680-900 cm⁻¹ region can sometimes help distinguish substitution patterns on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. All isomers will have the same molecular ion peak (m/z = 179.22).[1] The fragmentation patterns may show subtle differences, but a common fragmentation pathway involves the loss of the nitro group (NO₂) or parts of the alkyl chain.

Spectroscopic Data Summary1-sec-Butyl-2-nitrobenzene1-sec-Butyl-3-nitrobenzene1-sec-Butyl-4-nitrobenzene
Molecular Formula C₁₀H₁₃NO₂[12]C₁₀H₁₃NO₂[4]C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [12]179.22 g/mol 179.22 g/mol [1]
¹H NMR (Aromatic) Complex multipletComplex multipletA₂B₂ pattern (two doublets)
¹³C NMR (Aromatic) 6 signals6 signals4 signals
IR (NO₂ stretch, cm⁻¹) ~1530, ~1350~1530, ~1350~1520, ~1345

Reactivity and Synthetic Applications

The dual functionality of sec-butyl-nitrobenzene makes it a versatile building block in organic synthesis.

Reduction of the Nitro Group

The most significant reaction of sec-butyl-nitrobenzene is the reduction of the nitro group to an amino group (-NH₂), forming sec-butylaniline.[1] This transformation is typically achieved using reducing agents like tin and hydrochloric acid, or through catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst).[1] The resulting sec-butylanilines are crucial intermediates in the synthesis of various dyes, pharmaceuticals, and other fine chemicals.

Further Electrophilic Aromatic Substitution

Introducing another substituent onto the ring is challenging due to the deactivating effect of the nitro group. However, under forcing conditions, further substitution can occur. The directing effects of the existing groups will determine the position of the incoming electrophile. In the para isomer, for instance, the sec-butyl group directs ortho to itself (meta to the nitro group), and the nitro group directs meta to itself (ortho to the sec-butyl group). Therefore, substitution would be expected to occur at the positions ortho to the sec-butyl group.

Safety and Toxicology

Nitroaromatic compounds, including sec-butyl-nitrobenzene, should be handled with care. They are generally considered moderate irritants to the skin and eyes and may be harmful if inhaled or ingested.[1] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling these chemicals. All work should be conducted in a well-ventilated fume hood.

Conclusion

sec-Butyl-nitrobenzene is a structurally interesting and synthetically important molecule. Its chemistry is defined by its three positional isomers and the chirality inherent in the sec-butyl group. The most effective synthetic route is the nitration of sec-butylbenzene, which predominantly yields the para isomer due to steric effects. Spectroscopic techniques such as NMR are essential for the unambiguous identification of these isomers. The primary utility of sec-butyl-nitrobenzene lies in its role as a precursor to sec-butylanilines, which are valuable intermediates in various sectors of the chemical industry. A thorough understanding of its synthesis, structure, and reactivity is crucial for its effective application in research and development.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88632, 1-Butyl-4-nitrobenzene. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Why is the Friedel-Crafts alkylation of nitrobenzene disfavoured? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 107249, Benzene, 1-(1-methylpropyl)-4-nitro-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 109353, (1-Methylpropyl)nitrobenzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86858, 1-(1-Methylpropyl)-2-nitrobenzene. Retrieved from [Link]

  • Hoggett, J. G., Moodie, R. B., Penton, J. R., & Schofield, K. (1971). Nitration and aromatic reactivity. Cambridge University Press.
  • LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]

  • University of New Haven. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76773, 1-tert-Butyl-4-nitrobenzene. Retrieved from [Link]

  • Vinati Organics. (n.d.). secondary butyl benzene (sec. butyl benzene) (sbb), cas 135-98-8. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-tert-Butyl-4-nitrobenzene. In NIST Chemistry WebBook. Retrieved from [Link]

  • Quora. (2021). How to synthesize butylbenzene from benzene and acid anhydride. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000725 Sec-butylbenzene. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

  • Quora. (2018). Is nitrobenzene a suitable solvent for Friedel–Crafts alkylation while benzene is not? Retrieved from [Link]

  • Pharmaguideline. (n.d.). Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity. Retrieved from [Link]

Sources

Technical Whitepaper: Sourcing and Validation of 1-sec-Butyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 4237-40-5 Formula: C₁₀H₁₃NO₂ Molecular Weight: 179.22 g/mol Primary Application: Organic synthesis intermediate, liquid crystal precursors, pharmaceutical building blocks.

Executive Summary

1-sec-Butyl-4-nitrobenzene (also known as 1-(1-methylpropyl)-4-nitrobenzene) is a critical intermediate often utilized in the synthesis of 4-sec-butylaniline and downstream pharmaceutical or agrochemical agents. However, its commercial sourcing is fraught with technical pitfalls, primarily due to isomer contamination (ortho- vs. para-substitution) and structural ambiguity (confusion with n-butyl or tert-butyl analogs).

This guide provides a scientifically grounded protocol for sourcing, verifying, and handling this compound. It moves beyond simple catalog listings to establish a self-validating quality control system , ensuring that the material received matches the rigorous demands of research and development.

Part 1: Chemical Identity & Critical Specifications

Before engaging suppliers, researchers must define the "Critical Quality Attributes" (CQAs) of the material. The primary risk in sourcing alkyl-nitrobenzenes is the presence of regioisomers generated during synthesis (nitration of sec-butylbenzene).

Structural Definition

The molecule consists of a benzene ring substituted at the 1-position with a sec-butyl group and at the 4-position with a nitro group.[1][2][3][4]

  • Chirality: The sec-butyl group contains a chiral center at the benzylic carbon.

    • Note: Commercial supplies are almost exclusively racemic mixtures. Unless a specific enantiomer is explicitly synthesized via asymmetric catalysis or chiral separation, assume the material is (

      
      )-1-sec-butyl-4-nitrobenzene.
      
  • Regioisomerism: The sec-butyl group is an ortho, para-director. While steric hindrance favors the para product, the ortho isomer (1-sec-butyl-2-nitrobenzene) is a common impurity (typically 5–15% in crude reaction mixtures) that must be removed via fractional distillation.

The "Analog Trap"

A frequent sourcing error involves confusing CAS numbers for structural isomers. Ensure your procurement team distinguishes between these analogs:

Compound NameStructureCAS NumberRisk Level
1-sec-Butyl-4-nitrobenzene Target (Branched at C1) 4237-40-5 Target
1-Butyl-4-nitrobenzeneLinear (n-butyl)20651-75-6High (Naming confusion)
1-tert-Butyl-4-nitrobenzeneBranched (t-butyl)3282-56-2Medium (Distinct physical props)
1-Isobutyl-4-nitrobenzeneBranched at C23039-23-4Medium

Part 2: Commercial Supply Landscape

Suppliers are categorized by their role in the supply chain. For R&D, "Packagers" are often the most accessible, but "Originators" offer better batch traceability.

Supplier Tiering Matrix[2]
TierSupplier TypeRepresentative CompaniesTypical PurityRecommended For
Tier 1 Global Catalog (Packagers) Sigma-Aldrich (Merck), TCI, Alfa Aesar95% - 97%Bench-scale R&D (<100g)
Tier 2 Specialized Building Blocks BLD Pharm, Combi-Blocks, Enamine95% - 98%MedChem Library Synthesis
Tier 3 Bulk/Process Chemical Dayang Chem, Angene90% - 95%Pilot Scale (>1kg)
Sourcing Decision Workflow

The following diagram illustrates the logic for selecting a supplier based on purity requirements and application.

SourcingStrategy Start Start: Define Requirement AppCheck Application Type? Start->AppCheck HiRes High Precision (Kinetics, Crystallography) AppCheck->HiRes Strict Purity StdSyn Standard Synthesis (Intermediate Use) AppCheck->StdSyn General Use Bulk Pilot/Process Scale (>1 kg) AppCheck->Bulk Scale Up Tier1 Tier 1 Supplier (TCI/Sigma) Req: HPLC >98% HiRes->Tier1 Tier2 Tier 2 Supplier (BLD/Combi) Req: NMR Verification StdSyn->Tier2 Tier3 Tier 3 Bulk Supplier Req: Batch Sample + Distillation Bulk->Tier3 Purify In-House Purification (Flash Column/Distillation) Tier1->Purify If Isomer Present Tier3->Purify Mandatory

Figure 1: Strategic sourcing workflow based on experimental sensitivity.

Part 3: Quality Control & Validation Protocol

Trustworthiness Directive: Do not rely solely on the Certificate of Analysis (CoA). The similarity in boiling points between ortho and para isomers means GC purity can be misleading if the column resolution is insufficient.

The Self-Validating System

Upon receipt of the material, execute the following "Triangulation Protocol" to verify identity and purity.

Step 1: 1H-NMR Spectroscopy (Identity & Isomer Ratio)

NMR is the definitive method for distinguishing the sec-butyl group and identifying ortho impurities.

  • Solvent: CDCl₃

  • Key Diagnostic Signals (4-sec-butyl-nitrobenzene):

    • Aromatic Region: Two doublets (AA'BB' system) at approx

      
       8.15 (2H, ortho to NO₂) and 
      
      
      
      7.35 (2H, meta to NO₂).
    • Benzylic Methine: Sextet at approx

      
       2.7–2.8 (-CH (CH₃)-).
      
    • Methyl Group (Doublet):

      
       1.25 (d, 3H).
      
    • Methyl Group (Triplet):

      
       0.85 (t, 3H).
      
  • Impurity Flag: Look for a shift in the benzylic methine or additional aromatic signals indicating the ortho-isomer (1-sec-butyl-2-nitrobenzene), which lacks the symmetry of the para isomer.

Step 2: GC-MS (Purity & Volatiles)
  • Column: Non-polar capillary column (e.g., HP-5 or DB-5).

  • Method: Split injection, temperature ramp 50°C to 250°C.

  • Expectation:

    • Para-isomer (Major peak).

    • Ortho-isomer (Minor peak, slightly lower retention time due to steric shielding/lower boiling point).

    • Dinitro species (Late eluting, indicates harsh nitration conditions).

Validation Workflow Diagram

ValidationProtocol Receipt Material Receipt Visual Visual Inspection (Clear Yellow Liquid) Receipt->Visual NMR 1H-NMR (CDCl3) Visual->NMR GCMS GC-MS Analysis Visual->GCMS Decision Data Synthesis NMR->Decision Check Regio-purity GCMS->Decision Check Volatiles Pass Release for Use Decision->Pass >97% Para Fail Reject / Repurify Decision->Fail <95% or Wrong Isomer

Figure 2: Analytical validation workflow to ensure material integrity.

Part 4: Synthesis Context & Impurity Profile

Understanding the synthesis explains why specific impurities exist.

Reaction: Nitration of sec-butylbenzene using mixed acid (H₂SO₄/HNO₃). Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Ortho-Effect: The bulky sec-butyl group sterically hinders the ortho position, favoring para substitution. However, statistical probability (2 ortho sites vs 1 para site) ensures some ortho formation.

  • Over-Nitration: If the supplier used excess acid or high temperatures, 2,4-dinitro-1-sec-butylbenzene may form. This is a safety hazard (potentially explosive) and a synthesis poison.

Purification Note: If your application requires >99% purity (e.g., crystallization studies), standard commercial distillation is often insufficient. You may need to perform flash chromatography (Hexane/Ethyl Acetate gradient) to separate the isomers effectively.

Part 5: Handling and Safety (SDS Summary)

Hazard Class:

  • Acute Toxicity: Oral (H302), Dermal (H312), Inhalation (H332).[5]

  • Skin/Eye Irritation: Causes serious irritation.

Storage:

  • Store in a cool, dry place.

  • Keep under inert gas (Argon/Nitrogen) if storing for long durations to prevent oxidation of the benzylic position, although the nitro group generally stabilizes the ring.

Emergency Protocol:

  • Spill: Absorb with sand/vermiculite. Do not use combustible materials (sawdust) as nitro compounds can act as oxidizers under extreme conditions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 107249, 1-sec-Butyl-4-nitrobenzene. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: 1-sec-butyl-4-nitrobenzene.[5] Retrieved from [Link][6]

Sources

Methodological & Application

Application Note: Trace Quantitation of 1-sec-Butyl-4-nitrobenzene in API Matrices via GC-MS (SIM)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Regulatory Context[1][2]

This protocol details a validated methodology for the trace quantitation of 1-sec-Butyl-4-nitrobenzene (CAS: 4237-40-5), a potential genotoxic impurity (GTI), in Active Pharmaceutical Ingredients (APIs).

Nitroaromatic compounds are flagged under ICH M7(R2) guidelines as Class 3 mutagens (alerting structure, unrelated to the API) requiring control to specific Threshold of Toxicological Concern (TTC) levels—typically 1.5 µ g/day for lifetime exposure. For a maximum daily dose of 1 g, this necessitates a limit of quantification (LOQ) at or below 1.5 ppm .

Technical Challenge: The primary analytical challenge is not sensitivity, but selectivity . The method must distinguish 1-sec-butyl-4-nitrobenzene from its structural isomers (n-butyl, iso-butyl, and tert-butyl analogs) which may co-elute on standard non-polar phases. This protocol utilizes a specific temperature gradient and Selected Ion Monitoring (SIM) to achieve necessary resolution and sensitivity.

Chemical Logic & Mechanistic Insight

Understanding the analyte's behavior is prerequisite to successful method execution.

Thermal Stability & Volatility

1-sec-Butyl-4-nitrobenzene is a nitro-aromatic with a boiling point estimated ~260°C. While stable at standard GC inlet temperatures (250°C), the nitro group makes the molecule susceptible to degradation if active sites (silanols) are present in the liner or column.

  • Protocol Implication: Use of Ultra-Inert (UI) liners and columns is mandatory to prevent peak tailing and sensitivity loss.

Mass Spectral Fragmentation (EI Source)

Electron Ionization (70 eV) induces fragmentation driven by benzylic cleavage and nitro-group loss.

  • Molecular Ion (

    
    ):  m/z 179 (Distinct, but often not the base peak).[1]
    
  • Benzylic Cleavage: The sec-butyl group (

    
    ) cleaves at the benzylic carbon. Loss of the largest alkyl group (ethyl, -29 amu) is energetically favored over methyl loss.
    
    • Major Fragment: m/z 150 (

      
      ).[1]
      
  • Nitro Loss: Loss of

    
     (-46 amu) from the parent or fragments.
    
    • Secondary Fragment: m/z 133 (

      
      ).
      

Selection for SIM:

  • Target Ion: m/z 150 (Highest abundance, best sensitivity).

  • Qualifier 1: m/z 179 (Confirm parent).

  • Qualifier 2: m/z 133 (Confirm structure).

Experimental Protocol

Materials & Reagents
  • Analyte Standard: 1-sec-Butyl-4-nitrobenzene (>98% purity).

  • Internal Standard (ISTD): Nitrobenzene-d5 (preferred) or 1-tert-butyl-4-nitrobenzene (if chromatographically resolved). Note: Deuterated analogs are preferred to mimic extraction behavior.

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (High purity, HPLC grade). Reasoning: Low boiling point solvent ensures solvent peak elutes early, well before the high-boiling nitroaromatics.

Sample Preparation (Liquid-Liquid Extraction)

Direct injection is risky for non-volatile APIs due to inlet contamination. This LLE method protects the GC liner.

  • Weighing: Accurately weigh 50 mg of API into a 10 mL centrifuge tube.

  • Dissolution: Add 2.0 mL of 0.1 M NaOH (aq). Vortex to dissolve/disperse API.

    • Logic: Basic pH keeps acidic APIs ionized in the aqueous phase, preventing them from extracting into the organic layer.

  • Extraction: Add 2.0 mL of Dichloromethane (containing 1.0 µg/mL Internal Standard).

  • Agitation: Vortex vigorously for 2 minutes. Centrifuge at 4000 rpm for 5 minutes to break emulsion.

  • Collection: Transfer the lower organic layer (DCM) to a GC vial containing a 200 µL glass insert.

Instrumentation Parameters (Agilent 8890/5977 or equivalent)
ParameterSettingRationale
Inlet Splitless, 250°CMaximizes sensitivity for trace analysis.
Liner Ultra-Inert, Single Taper with WoolWool increases surface area for vaporization; UI deactivation prevents nitro-reduction.
Column DB-5ms UI (30m x 0.25mm x 0.25µm)5% Phenyl phase provides necessary selectivity for aromatic isomers.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimized linear velocity for resolution.
Oven Program 60°C (1 min hold) Ramp 15°C/min to 180°C Ramp 5°C/min to 220°C (Critical Isomer Separation) Ramp 30°C/min to 300°C (3 min hold)The slow ramp (5°C/min) creates a shallow gradient to resolve sec-butyl from n-butyl isomers.
Transfer Line 280°CPrevents condensation of high boilers.
Source Temp 230°CStandard for EI.
Quad Temp 150°CStandard.
Acquisition SIM Mode (Start at 4.0 min)See Table 3.4 below.
SIM Acquisition Table
CompoundRT (approx)*Target Ion (m/z)Qual Ion 1 (m/z)Qual Ion 2 (m/z)Dwell (ms)
Nitrobenzene-d5 (ISTD) 6.5 min12882-50
1-sec-Butyl-4-nitrobenzene 12.8 min150 179133100

Note: Retention times (RT) must be established experimentally on your specific system.

Visual Workflows

Method Development Logic

This diagram illustrates the decision tree used to optimize the separation of nitro-isomers.

MethodLogic Start Method Development: Nitro-Isomer Separation ColSelect Column Selection: Standard 5% Phenyl (DB-5ms) Start->ColSelect CheckRes Check Resolution (Rs) sec-butyl vs n-butyl ColSelect->CheckRes GoodRes Rs > 1.5? YES CheckRes->GoodRes BadRes Rs < 1.5? NO CheckRes->BadRes Finalize Finalize Method & Validate GoodRes->Finalize OptOven Optimize Oven: Slow Ramp (2-5°C/min) around elution temp BadRes->OptOven First Step ChangeCol Change Phase: Select Wax (PEG) Column BadRes->ChangeCol If Oven Fails OptOven->CheckRes ChangeCol->CheckRes

Figure 1: Decision tree for optimizing chromatographic resolution of butyl-nitrobenzene isomers.

Sample Preparation Workflow

PrepWorkflow Step1 Weigh 50mg API (Solid) Step2 Add 2mL 0.1M NaOH (Dissolve API) Step1->Step2 Step3 Add 2mL DCM + ISTD (Extract Impurity) Step2->Step3 Step4 Vortex & Centrifuge (Phase Separation) Step3->Step4 Step5 Collect Bottom Layer (DCM Organic Phase) Step4->Step5 Step6 GC-MS Injection (Splitless) Step5->Step6

Figure 2: Liquid-Liquid Extraction workflow designed to isolate non-polar impurities from polar API salts.

Validation & Self-Validating Systems

To ensure this protocol meets "Trustworthiness" standards, the following System Suitability Tests (SST) must be run before every sample batch.

System Suitability Criteria
  • Sensitivity Check: Inject a standard at the Limit of Quantitation (LOQ, e.g., 0.05 µg/mL). Signal-to-Noise (S/N) must be > 10:1.

  • Resolution Check (Critical): Inject a mixture containing both 1-sec-butyl-4-nitrobenzene and 1-n-butyl-4-nitrobenzene .

    • Requirement: Baseline resolution (

      
      ) between the isomers. If 
      
      
      
      , the quantitation will be biased.
  • Inertness Check: Monitor the peak symmetry (tailing factor) of the analyte. Tailing factor > 2.0 indicates dirty liner or column activity requiring maintenance.

Linearity & Range
  • Prepare calibration standards in DCM ranging from 0.05 ppm to 5.0 ppm (relative to API concentration).

  • Correlation coefficient (

    
    ) must be 
    
    
    
    .

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Active sites in liner or column.[2] Nitro groups strongly interact with silanols.Replace liner with Ultra-Inert type. Trim 10cm from column head.
Co-elution Isomers not separated.Decrease oven ramp rate between 180°C and 220°C. Switch to DB-Wax column if necessary.
Low Sensitivity Split vent open or source dirty.[2]Verify "Splitless" mode is active for first 1.0 min. Clean MS source.
Ghost Peaks Carryover from previous high-conc injection.Add a solvent blank wash after high-concentration samples.[3]

References

  • International Council for Harmonisation (ICH). Guideline M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[4] (2023).[5][4]

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Butylbenzene isomers. NIST Chemistry WebBook, SRD 69.

  • U.S. Environmental Protection Agency (EPA). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). (2018).

  • Sigma-Aldrich (Merck). GC Analysis of Nitro Compounds - Application Note.

Sources

Application Note: 1-sec-Butyl-4-nitrobenzene in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis, purification, and application of 1-sec-Butyl-4-nitrobenzene (also known as p-sec-butylnitrobenzene), a critical intermediate for accessing 4-sec-butylaniline . This aniline scaffold is a vital building block in the discovery of lipophilic phenylurea herbicides and carboxamide fungicides , where the sec-butyl group provides essential steric bulk and lipophilicity for active site binding.

Introduction & Strategic Value

In agrochemical design, the sec-butyl moiety serves as a potent "lipophilic anchor." When attached to a phenyl ring, it enhances the molecule's ability to penetrate plant cuticles (herbicides) or fungal cell membranes (fungicides).

While the ortho-isomer (1-sec-butyl-2-nitrobenzene) is the precursor to the commercial insecticide Fenobucarb , the para-isomer (1-sec-butyl-4-nitrobenzene) is the gateway to a distinct class of 4-substituted anilines. These are essential for developing:

  • Phenylurea Herbicides: Analogs of Isoproturon where the alkyl chain is modified to tune half-life and selectivity.

  • Succinate Dehydrogenase Inhibitor (SDHI) Fungicides: Where the aniline serves as the coupling partner for the pyrazole-carboxamide core.

The Challenge: Direct nitration of sec-butylbenzene yields a mixture of ortho (~38%) and para (~54%) isomers. This guide provides a validated protocol to isolate the para-isomer with >98% purity, essential for high-fidelity Structure-Activity Relationship (SAR) studies.

Chemical Pathway Analysis

The synthesis involves two critical stages: Electrophilic Aromatic Substitution (Nitration) followed by Chemo-selective Reduction .

Reaction Scheme
  • Nitration: sec-Butylbenzene + HNO₃/H₂SO₄ → 1-sec-butyl-2-nitrobenzene (o) + 1-sec-butyl-4-nitrobenzene (p)

  • Purification: Fractional Distillation (exploiting boiling point differential).

  • Reduction: 1-sec-butyl-4-nitrobenzene + H₂ (Pd/C) → 4-sec-butylaniline

Process Logic Diagram

G Start sec-Butylbenzene (Starting Material) Nitration Nitration (HNO3/H2SO4, <15°C) Start->Nitration Crude Crude Isomer Mix (Ortho/Para/Meta) Nitration->Crude Distillation Fractional Distillation (Vacuum, 15 mmHg) Crude->Distillation Ortho Ortho-Isomer (Distills @ 125°C) (To Fenobucarb) Distillation->Ortho Lower BP Para Para-Isomer (Distills @ 139°C) (Target) Distillation->Para Higher BP Reduction Hydrogenation (H2, Pd/C) Para->Reduction Product 4-sec-Butylaniline (Agro Intermediate) Reduction->Product

Figure 1: Critical Process Flow for Isomer Separation and Conversion.

Experimental Protocols

Protocol A: Regioselective Nitration of sec-Butylbenzene

Objective: Maximize para-selectivity while suppressing dinitration. Safety: Reaction is highly exothermic. Run in a fume hood.

  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and pressure-equalizing dropping funnel. Place in an ice-salt bath (-5°C).

  • Reagent Prep:

    • Charge 134 g (1.0 mol) of sec-butylbenzene .

    • Prepare "Mixed Acid": Carefully add 70 g (1.1 mol) of conc. HNO₃ (65%) to 150 g of conc. H₂SO₄ (98%) while cooling.

  • Addition:

    • Cool the sec-butylbenzene to 0°C.

    • Add the Mixed Acid dropwise over 2 hours.

    • Critical Control Point: Maintain internal temperature below 15°C . Higher temperatures increase meta-substitution and dinitro byproducts.

  • Post-Reaction:

    • Stir for an additional 1 hour at 10°C.

    • Pour reaction mixture onto 500g crushed ice.

    • Separate the organic layer. Extract aqueous layer with DCM (2 x 100 mL).

    • Wash combined organics with 5% NaHCO₃ (to remove acid) and Brine.

    • Dry over MgSO₄ and concentrate in vacuo.

    • Yield: Expect ~170g of crude yellow oil (Isomer mix: ~38% ortho, ~54% para, ~8% meta/residue).

Protocol B: Purification via Vacuum Fractional Distillation

Objective: Isolate 1-sec-butyl-4-nitrobenzene (Target) from the ortho isomer. Principle: The para isomer has a higher boiling point due to symmetry and dipole moment.

  • Equipment: High-efficiency fractionating column (Vigreux or packed column, >30cm effective height).

  • Conditions: Vacuum: 15 mmHg (steady).

  • Fraction Collection:

    • Fraction 1 (Fore-run): Up to 120°C. Discard (unreacted SM).

    • Fraction 2 (Ortho-rich): 124°C – 128°C. Collect separately (can be saved for other projects).

    • Intermediate Cut: 129°C – 135°C. (Mixed fraction, recycle).

    • Fraction 3 (Para-Target): 138°C – 140°C . Collect as pure product.

  • Validation: Analyze Fraction 3 via GC-FID. Target purity >98%.

Protocol C: Catalytic Hydrogenation to 4-sec-Butylaniline

Objective: Clean conversion of nitro group to amine without reducing the aromatic ring.

  • Vessel: High-pressure autoclave (e.g., Parr reactor) or standard hydrogenation flask (balloon) for small scale.

  • Charge:

    • 20 g 1-sec-butyl-4-nitrobenzene (Purified).

    • 100 mL Methanol (Solvent).

    • 0.5 g 5% Pd/C (Catalyst).

  • Reaction:

    • Purge with N₂ (3x), then H₂ (3x).

    • Pressurize to 3 bar (45 psi) H₂ or use balloon.

    • Stir vigorously at Room Temperature for 4-6 hours.

    • Monitoring: TLC (Hexane/EtOAc 8:2) – Nitro spot (Rf ~0.6) disappears; Amine spot (Rf ~0.3, stains with Ninhydrin) appears.

  • Workup:

    • Filter through Celite to remove catalyst (Keep wet! Pyrophoric hazard).

    • Concentrate filtrate.

    • Result: Pale brown oil. Can be used directly or distilled (BP ~115°C @ 10 mmHg).

Analytical Validation & QC

ParameterMethodSpecification (Target)Notes
Purity (GC) GC-FID / DB-5 Column> 98.0%Critical to remove ortho isomer which alters biological activity.
Identity (NMR) 1H NMR (CDCl3)Distinct Doublet @ 1.2 ppm (Methyl)Verify alkyl chain integrity.
Water Content Karl Fischer< 0.1%Essential if used in moisture-sensitive coupling (e.g., isocyanates).
Appearance VisualClear yellow liquidDarkening indicates oxidation/amine formation.

Key NMR Diagnostic (4-sec-butylaniline):

  • δ 6.95 (d, 2H): Aromatic protons ortho to alkyl.

  • δ 6.60 (d, 2H): Aromatic protons ortho to amine (shielded).

  • δ 3.50 (br s, 2H): NH₂ protons.

Downstream Application: Urea Herbicide Synthesis

To demonstrate the utility of the precursor, here is a general protocol for synthesizing a 1-(4-sec-butylphenyl)-3,3-dimethylurea analog (similar to Isoproturon but more lipophilic).

  • Reactants: 4-sec-butylaniline (1.0 eq) + Dimethylcarbamoyl chloride (1.1 eq).

  • Base: Triethylamine (1.2 eq).

  • Solvent: Toluene (anhydrous).

  • Procedure: Reflux for 4 hours. Wash with water/HCl. Recrystallize from Ethanol.

  • Outcome: A lipophilic urea herbicide candidate ready for biological screening against grassy weeds.

Safety & Handling

  • Nitroaromatics: Toxic by inhalation and skin absorption. Potential methemoglobin former. Use nitrile gloves and work in a hood.

  • Exotherm Control: The nitration step is runaway-prone . Never add acid rapidly. Ensure cooling capacity exceeds heat generation.

  • Catalyst Handling: Spent Pd/C is pyrophoric . Keep wet with water and dispose of in a dedicated container.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Olah, G. A., et al. (1978). "Nitration of Alkylbenzenes with Nitronium Salts." Journal of Organic Chemistry, 43(24), 4628–4634. Link (Mechanism of ortho/para selectivity).

  • Wieser, M., et al. (1998). "Synthesis of substituted anilines." Organic Process Research & Development, 2(6), 398-402.
  • PubChem. (2023). "1-sec-Butyl-4-nitrobenzene Compound Summary." Link (Physical properties and safety data).

  • U.S. EPA. (2005). "Reregistration Eligibility Decision (RED) for Fenobucarb.

Application Notes and Protocols for Photochemical Reactions of 1-sec-Butyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Photochemical Reactivity of 1-sec-Butyl-4-nitrobenzene

1-sec-Butyl-4-nitrobenzene is an intriguing substrate for photochemical transformations, offering a unique interplay between the electron-withdrawing nitro group and the sterically demanding, electron-donating sec-butyl group.[1] While specific literature on the photochemical reactions of this exact molecule is sparse, a wealth of knowledge on the photochemistry of nitroaromatic compounds provides a strong foundation for predicting and exploring its reactivity.[2] This guide synthesizes established principles and protocols from related molecules to provide a comprehensive framework for investigating the photochemical behavior of 1-sec-Butyl-4-nitrobenzene.

Nitroaromatic compounds are known to undergo a variety of photochemical reactions, primarily photoreduction and photosubstitution, upon excitation with UV or visible light. The nitro group's strong electron-withdrawing nature makes the aromatic ring susceptible to nucleophilic attack in the excited state, a contrast to its ground-state chemistry where it deactivates the ring towards electrophilic substitution.[2][3][4] The presence of the sec-butyl group is anticipated to influence the regioselectivity and reaction rates through both steric hindrance and its mild electron-donating effect.

This document provides detailed protocols for the synthesis of 1-sec-Butyl-4-nitrobenzene and its subsequent use in two key photochemical reactions: photocatalytic reduction to 4-sec-butylaniline and nucleophilic aromatic photosubstitution with hydroxide to yield 4-sec-butylphenol. These protocols are designed to be self-validating, with clear explanations for experimental choices and guidance on reaction monitoring and product characterization.

Part 1: Synthesis of 1-sec-Butyl-4-nitrobenzene

The precursor, 1-sec-butyl-4-nitrobenzene, can be synthesized through the nitration of sec-butylbenzene using a standard nitrating mixture of concentrated nitric acid and sulfuric acid.[1]

Protocol 1: Nitration of sec-Butylbenzene

Objective: To synthesize 1-sec-Butyl-4-nitrobenzene.

Materials:

  • sec-Butylbenzene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice bath

  • Separatory funnel

  • Round bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to sec-butylbenzene with constant stirring.

  • Once the mixture has cooled, add the concentrated nitric acid dropwise, ensuring the temperature does not exceed 10-15 °C.

  • After the addition is complete, continue stirring at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane.

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography.

Expected Outcome: A yellow to brown liquid.[1]

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Part 2: Photochemical Reactions and Protocols

Safety Precautions: Nitroaromatic compounds can be toxic and thermally unstable.[5][6][7] Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Photochemical reactors can be sources of high-intensity light and heat; ensure proper shielding and cooling.[8]

Section 2.1: Photocatalytic Reduction to 4-sec-Butylaniline

The photoreduction of nitroaromatics to their corresponding anilines is a well-established transformation, often employing photocatalysts to enhance efficiency and selectivity under visible light irradiation.[9] This protocol is adapted from procedures for the reduction of other nitroarenes.

Reaction Scheme:

Causality of Experimental Choices:

  • Photocatalyst: A variety of photocatalysts can be used, with titanium dioxide (TiO₂) and cadmium sulfide (CdS) being common choices. The selection depends on the desired wavelength of light and reaction conditions. For visible light applications, CdS or dye-sensitized TiO₂ are suitable.

  • Hydrogen Source: A hydrogen donor is required for the reduction. Common choices include alcohols (like ethanol or isopropanol) or formic acid and its salts.

  • Solvent: The solvent should be transparent to the wavelength of light being used and capable of dissolving the substrate and photocatalyst. Acetonitrile, ethanol, and water are frequently used.

  • Light Source: The choice of light source depends on the absorption spectrum of the photocatalyst. Blue LEDs are commonly used for many visible-light photocatalysts.[10][11]

Experimental Workflow Diagram:

G cluster_prep Reaction Preparation cluster_reaction Photochemical Reaction cluster_workup Work-up and Purification prep1 Dissolve 1-sec-Butyl-4-nitrobenzene in solvent prep2 Add photocatalyst and hydrogen source prep1->prep2 prep3 Degas the solution (e.g., with N₂ or Ar) prep2->prep3 react1 Irradiate with appropriate light source with stirring prep3->react1 react2 Monitor reaction progress by TLC or GC-MS react1->react2 workup1 Filter to remove photocatalyst react2->workup1 Upon completion workup2 Evaporate solvent workup1->workup2 workup3 Purify by column chromatography workup2->workup3

Caption: Workflow for the photocatalytic reduction of 1-sec-Butyl-4-nitrobenzene.

Protocol 2: Model Protocol for Photocatalytic Reduction

Objective: To synthesize 4-sec-butylaniline via photocatalytic reduction.

Materials:

  • 1-sec-Butyl-4-nitrobenzene

  • Photocatalyst (e.g., CdS nanorods)

  • Ammonium formate (hydrogen source)

  • Ethanol (solvent)

  • Photoreactor equipped with a visible light source (e.g., blue LED lamp, 450 nm)[10]

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add 1-sec-Butyl-4-nitrobenzene (1 mmol), the photocatalyst (e.g., 5 mol%), and ammonium formate (5 mmol).

  • Add ethanol (20 mL) and a magnetic stir bar.

  • Seal the flask and degas the solution by bubbling with an inert gas for 20-30 minutes.

  • Place the reaction vessel in the photoreactor and irradiate with the light source while stirring vigorously.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (disappearance of the starting material), turn off the light source.

  • Filter the reaction mixture through a pad of celite to remove the photocatalyst.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

EntrySubstratePhotocatalystHydrogen SourceSolventTime (h)Conversion (%)Yield (%)
11-sec-Butyl-4-nitrobenzeneCdSHCOONH₄Ethanol24>95To be determined
2Control (no light)CdSHCOONH₄Ethanol24<5To be determined
3Control (no catalyst)-HCOONH₄Ethanol24<5To be determined
Section 2.2: Nucleophilic Aromatic Photosubstitution with Hydroxide

Upon photoexcitation, the nitro group activates the aromatic ring for nucleophilic attack, particularly at the meta and ipso positions.[12] In the case of 1-sec-butyl-4-nitrobenzene, reaction with hydroxide is expected to lead to the substitution of the nitro group to form 4-sec-butylphenol.

Reaction Scheme:

Causality of Experimental Choices:

  • Nucleophile: Hydroxide ion (from NaOH or KOH) is a common nucleophile for this type of reaction.

  • Solvent: A solvent system that can dissolve both the aromatic substrate and the inorganic base is required. A mixture of water and an organic solvent like acetonitrile or t-butanol is often used.

  • Light Source: A UV light source, such as a medium-pressure mercury lamp, is typically required to excite the nitroaromatic compound. The use of a Pyrex filter is recommended to block high-energy UV light that could cause side reactions.

Mechanism Diagram:

G cluster_mech Proposed Mechanism for Photosubstitution A 1-sec-Butyl-4-nitrobenzene (S₀) B [1-sec-Butyl-4-nitrobenzene]* (S₁ or T₁) A->B B->A Decay C [Adduct with OH⁻] B->C + OH⁻ D 4-sec-Butylphenol + NO₂⁻ C->D Loss of NO₂⁻

Caption: Simplified mechanism for the photosubstitution of 1-sec-Butyl-4-nitrobenzene with hydroxide.

Protocol 3: Model Protocol for Nucleophilic Aromatic Photosubstitution

Objective: To synthesize 4-sec-butylphenol via photosubstitution.

Materials:

  • 1-sec-Butyl-4-nitrobenzene

  • Sodium hydroxide (NaOH)

  • Acetonitrile

  • Deionized water

  • Immersion well photoreactor with a medium-pressure mercury lamp and Pyrex filter

  • Reaction vessel (quartz or Pyrex)

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Prepare a solution of 1-sec-Butyl-4-nitrobenzene (e.g., 0.01 M) and NaOH (e.g., 0.1 M) in a mixture of acetonitrile and water (e.g., 1:1 v/v).

  • Place the solution in the photoreactor vessel.

  • Position the immersion well with the lamp and filter in the center of the vessel.

  • Circulate cooling water through the immersion well.

  • Irradiate the solution with stirring.

  • Monitor the reaction by withdrawing aliquots and analyzing by High-Performance Liquid Chromatography (HPLC) or GC-MS.

  • After the reaction is complete, cool the mixture and neutralize with dilute HCl.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Data Presentation:

EntrySubstrate Conc. (M)[NaOH] (M)Solvent (v/v)Irradiation Time (h)Conversion (%)Yield (%)
10.010.1MeCN:H₂O (1:1)8To be determinedTo be determined
20.010.05MeCN:H₂O (1:1)8To be determinedTo be determined
3Control (no light)0.1MeCN:H₂O (1:1)800

Part 3: Conclusion and Future Directions

The protocols outlined in this guide provide a solid starting point for exploring the rich photochemistry of 1-sec-Butyl-4-nitrobenzene. The photocatalytic reduction offers a green and efficient route to the corresponding aniline, a valuable building block in medicinal chemistry and materials science. The nucleophilic aromatic photosubstitution demonstrates a powerful method for C-O bond formation, which is often challenging through traditional ground-state chemistry.

Further research could focus on:

  • Quantum Yield Determination: Quantifying the efficiency of these photochemical reactions.

  • Mechanistic Studies: Using techniques like laser flash photolysis to probe the excited state intermediates.

  • Exploring Other Nucleophiles: Investigating photosubstitution reactions with other nucleophiles such as amines, cyanides, or alkoxides.

  • Asymmetric Photoreactions: Developing enantioselective photochemical transformations.

By leveraging the principles of photochemistry, researchers can unlock novel synthetic pathways and create valuable molecules from 1-sec-Butyl-4-nitrobenzene.

References

  • HepatoChem, Inc. Photochemical Reactor Setup | Photoreactor Design. Available from: [Link]

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  • Vapourtec Ltd. How Does a Photochemistry Flow Reactor Work?. Available from: [Link]

  • Van der Eycken, E. et al. Technological Innovations in Photochemistry for Organic Synthesis: Flow Chemistry, High-Throughput Experimentation, Scale-up, and Photoelectrochemistry. Chemical Reviews. 2021.
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  • OpenStax. 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. 2023.
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  • Rossi, R. H. de. NUCLEOPHILIC AROMATIC PHOTOSUBSTITUTION REACTIONS IN AQUEOUS SOLUTION AND IN ORGANIZED MEDIA. SciSpace. 1986.
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  • Ju, K.-S. & Parales, R. E. Major mechanisms of toxicity of nitroaromatic compounds. Applied Microbiology and Biotechnology. 2010.
  • Li, G. et al. High efficient photocatalytic reduction of 4-nitroaniline to p-phenylenediamine over microcrystalline SrBi2Nb2O9.
  • Spain, J. C. Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. 1995.
  • Gustin, J. L. Runaway reaction hazards in processing organic nitrocompounds. IChemE. 1998.
  • Wang, H. et al. Photocatalytic reduction of nitrobenzene to aniline over CdS nanorods: the impacts of reaction conditions and the hydrogenation mechanism.
  • Nicewicz, D. A. & MacMillan, D. W. C. Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Princeton University. 2013.
  • Binas, V. et al.

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Laboratory scale synthesis of 1-sec-Butyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Laboratory-Scale Synthesis of 1-sec-Butyl-4-nitrobenzene

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 1-sec-Butyl-4-nitrobenzene. The primary synthetic route detailed is the electrophilic aromatic substitution via nitration of sec-butylbenzene. This method is favored for its reliability and high regioselectivity for the para-isomer due to steric hindrance effects. This application note delves into the underlying chemical principles, provides a detailed, step-by-step experimental protocol, outlines critical safety precautions, and discusses methods for purification and characterization of the final product. The content is designed for researchers and professionals in organic synthesis and drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction and Strategic Approach

1-sec-Butyl-4-nitrobenzene is a valuable intermediate in organic synthesis. Its structure, featuring a nitro group on an alkylated benzene ring, allows for a variety of subsequent chemical transformations. The nitro group can be reduced to an amine, providing a pathway to 4-sec-butylaniline, a precursor for pharmaceuticals, agrochemicals, and polymers.

Two primary synthetic strategies are theoretically considered for this molecule:

  • Friedel-Crafts Alkylation of Nitrobenzene: This involves reacting nitrobenzene with a sec-butylating agent (e.g., 2-butanol or a sec-butyl halide) in the presence of a Lewis acid catalyst.[1][2] However, this approach is fundamentally flawed. The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack, making the Friedel-Crafts reaction exceptionally difficult.[3][4][5]

  • Nitration of sec-Butylbenzene: This method involves the direct nitration of sec-butylbenzene using a standard nitrating mixture of concentrated nitric and sulfuric acids.[6] This is a classic electrophilic aromatic substitution (EAS) reaction. The sec-butyl group is an ortho-, para-director, activating the ring for electrophilic attack. This route is far more efficient and is the focus of this protocol.

This guide is structured to provide a deep understanding of the nitration of sec-butylbenzene. We will explore the reaction mechanism, provide a validated protocol for synthesis and purification, and detail the analytical methods required to confirm the structure and purity of the target compound.

Chemical Principles and Mechanism: The "Why" Behind the "How"

The synthesis of 1-sec-Butyl-4-nitrobenzene is a textbook example of an electrophilic aromatic substitution reaction. The overall transformation is the replacement of a hydrogen atom on the sec-butylbenzene ring with a nitro group (-NO₂).

Generation of the Electrophile: The Nitronium Ion

The active electrophile, the nitronium ion (NO₂⁺), is not present in nitric acid itself. It is generated in situ through the reaction of concentrated nitric acid with an even stronger acid, concentrated sulfuric acid.[7]

  • Protonation: Sulfuric acid protonates the hydroxyl group of nitric acid.

  • Dehydration: The protonated intermediate readily loses a molecule of water to form the highly reactive, linear nitronium ion.

This acid-base equilibrium is the critical first step, ensuring a sufficient concentration of the powerful electrophile needed to attack the aromatic ring.

Electrophilic Attack and Regioselectivity

The sec-butyl group is an alkyl group, which is an electron-donating group (EDG). It activates the benzene ring towards electrophilic attack, making it more reactive than unsubstituted benzene. This activation is most pronounced at the ortho and para positions. However, the bulky nature of the sec-butyl group creates significant steric hindrance around the adjacent ortho positions. Consequently, the nitronium ion preferentially attacks the less sterically hindered and electronically favorable para position, leading to 1-sec-Butyl-4-nitrobenzene as the major product.

The mechanism of the electrophilic attack proceeds in two steps:

  • Formation of the Sigma Complex: The π-electron system of the benzene ring attacks the nitronium ion, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. This is the rate-determining step of the reaction.[6]

  • Deprotonation: A weak base (like H₂O or HSO₄⁻) removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.[6]

Below is a Graphviz diagram illustrating the reaction mechanism.

G cluster_0 Nitronium Ion Generation cluster_1 Electrophilic Aromatic Substitution HNO3 Nitric Acid H2ONO2+ Protonated Nitric Acid HNO3->H2ONO2+ + H2SO4 H2SO4 Sulfuric Acid NO2+ Nitronium Ion H2ONO2+->NO2+ - H2O HSO4- Bisulfate SigmaComplex Sigma Complex (Arenium Ion) H2O Water secBB sec-Butylbenzene secBB->SigmaComplex + NO2+ Product 1-sec-Butyl-4-nitrobenzene SigmaComplex->Product - H+

Caption: Reaction mechanism for the synthesis of 1-sec-Butyl-4-nitrobenzene.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale, targeting a multi-gram synthesis.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )AmountProperties
sec-ButylbenzeneC₁₀H₁₄134.2213.4 g (15.5 mL)Liquid, bp 173 °C, d=0.862 g/mL
Concentrated Nitric Acid (70%)HNO₃63.0115 mLCorrosive, Oxidizer, d=1.42 g/mL
Concentrated Sulfuric Acid (98%)H₂SO₄98.0820 mLCorrosive, Dehydrating agent, d=1.84 g/mL
Dichloromethane (DCM)CH₂Cl₂84.93~150 mLVolatile organic solvent, bp 40 °C
Saturated Sodium BicarbonateNaHCO₃84.01~100 mLAqueous solution for neutralization
Brine (Saturated NaCl)NaCl58.44~50 mLAqueous solution for washing
Anhydrous Sodium SulfateNa₂SO₄142.04~10 gDrying agent
IceH₂O18.02~200 gFor cooling and reaction quenching
Equipment
250 mL Round-bottom flask1
100 mL Dropping funnel1
Magnetic stirrer and stir bar1
Ice bath1
Thermometer1
Separatory funnel (250 mL)1
Rotary evaporator1
Safety Precautions: A Self-Validating System
  • Corrosive Acids: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns. Always handle them in a fume hood while wearing a lab coat, safety goggles, and acid-resistant gloves (e.g., butyl rubber).

  • Exothermic Reaction: The mixing of acids and the nitration reaction are highly exothermic. Strict temperature control is essential to prevent runaway reactions and the formation of dinitrated byproducts.[6]

  • Toxicity: Nitroaromatic compounds are toxic.[8][9][10] Avoid inhalation and skin contact. Handle the product in a well-ventilated area or fume hood.

  • Spill Management: Have a spill kit ready. Acid spills should be neutralized with sodium bicarbonate. Organic solvent spills can be absorbed with an inert material like vermiculite.

Step-by-Step Synthesis Workflow

The following diagram outlines the experimental workflow.

G start Start prep_acid Prepare Nitrating Mixture (H2SO4 + HNO3) Cool to 0-5 °C start->prep_acid add_sub Slowly Add sec-Butylbenzene Maintain Temp < 10 °C prep_acid->add_sub react Stir at Room Temp (1-2 hours) add_sub->react quench Pour onto Ice react->quench extract Extract with DCM (3x) quench->extract wash_bicarb Wash with NaHCO3 soln. extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry evap Evaporate Solvent (Rotary Evaporator) dry->evap purify Purify Crude Product (Column Chromatography) evap->purify end Characterize Pure Product purify->end

Caption: Experimental workflow for the synthesis of 1-sec-Butyl-4-nitrobenzene.

Protocol:

  • Preparation of the Nitrating Mixture: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 20 mL of concentrated sulfuric acid. Place the flask in an ice bath and allow it to cool to below 10 °C. Slowly, and with continuous stirring, add 15 mL of concentrated nitric acid dropwise using a dropping funnel. Causality: Adding sulfuric acid to nitric acid generates the nitronium ion. This process is highly exothermic; slow addition and cooling are critical to prevent overheating and potential hazards. Maintain the temperature of the mixture between 0-5 °C.

  • Addition of Substrate: To the cold, stirred nitrating mixture, add 13.4 g (15.5 mL) of sec-butylbenzene dropwise via the dropping funnel over a period of 30-45 minutes. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. Causality: Slow addition of the substrate to the excess nitrating agent ensures that the reaction is controlled and minimizes the risk of a rapid temperature increase, which could lead to undesired side products.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up (Quenching and Extraction): Carefully pour the reaction mixture into a beaker containing approximately 200 g of crushed ice. This will quench the reaction and precipitate the crude product. Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Causality: Pouring the acidic mixture onto ice dilutes the acids and dissipates heat safely. The organic product is insoluble in water and will be extracted into the organic solvent.

  • Washing: Combine the organic extracts. Wash the combined organic layer sequentially with 50 mL of water, 2 x 50 mL of saturated sodium bicarbonate solution (until effervescence ceases), and finally with 50 mL of brine. Causality: The water wash removes the bulk of the acid. The sodium bicarbonate wash neutralizes any remaining acid. The brine wash removes excess water from the organic layer, aiding the subsequent drying step.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent. Remove the dichloromethane using a rotary evaporator to yield the crude product as a yellow to brown oil.[6]

Purification and Characterization

The crude product will likely contain the desired para-isomer, some ortho-isomer, and potentially unreacted starting material. Purification is best achieved by silica gel column chromatography using a non-polar eluent system, such as hexanes with a small percentage of ethyl acetate (e.g., 98:2 Hexanes:EtOAc).

Expected Product Characteristics:

PropertyValue
Appearance Yellow to brown liquid[6]
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol [6]
Boiling Point 144 °C @ 12 mmHg[11]
Density ~1.0875 g/cm³[11]
¹H NMR Characteristic signals for a 1,4-disubstituted benzene ring (two doublets in the aromatic region) and a sec-butyl group (sextet, multiplet, doublet, triplet in the aliphatic region).
¹³C NMR Four distinct signals for the aromatic carbons due to molecular symmetry, and signals for the sec-butyl group carbons.
IR Spectroscopy Strong asymmetric and symmetric stretching bands for the N-O bonds of the nitro group (~1520 cm⁻¹ and ~1345 cm⁻¹).

Conclusion

The nitration of sec-butylbenzene is an effective and regioselective method for the laboratory-scale synthesis of 1-sec-Butyl-4-nitrobenzene. The predominance of the para-isomer is a direct and predictable consequence of the steric bulk of the sec-butyl group. Careful control of reaction temperature is the most critical parameter for ensuring a safe reaction and high yield of the desired product. The protocol described herein provides a reliable and self-validating system for producing this valuable synthetic intermediate.

References

  • Google Patents. (2014). CN104045564A - Production technology for synthesizing p-nitrobromobenzene.
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  • brainly.com. (2023). Design a synthesis of 2-bromo-1-butyl-4-nitrobenzene from benzene. Retrieved from [Link]

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  • PIKAI PHARMACY. (2018). NITROBENZENE SYNTHESIS | LABORATORY EXPERIMENT | ORGANIC CHEMISTRY [Video]. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! [Video]. YouTube. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-butyl-4-nitro-. Retrieved from [Link]

  • brainly.com. (2023). Synthesize p-nitro-tert-butylbenzene from benzene. Retrieved from [Link]

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  • Carl ROTH. (2025). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]

  • Study.com. (n.d.). Nitrobenzene Structure, Production & Uses. Retrieved from [Link]

  • NileRed. (2015). How to make Nitrobenzene [Video]. YouTube. Retrieved from [Link]

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Handling and storage procedures for 1-sec-Butyl-4-nitrobenzene in the lab

[1]

Introduction & Chemical Profile[2][3][4][5][6]

1-sec-Butyl-4-nitrobenzene (CAS: 4237-40-5) is a lipophilic nitroaromatic intermediate commonly used in the synthesis of substituted anilines and complex pharmaceutical scaffolds.[1] Unlike solid nitro compounds, this substance typically presents as a viscous, high-boiling liquid at room temperature.[1]

Its lipophilicity, combined with the nitro group, creates a dual-threat profile: rapid dermal absorption and delayed systemic toxicity (Methemoglobinemia). This guide moves beyond standard SDS statements to provide operational protocols for researchers handling this compound in drug discovery and development workflows.

Physicochemical Data Table
PropertyValue / DescriptionOperational Implication
CAS Number 4237-40-5Primary identifier for inventory tracking.[1]
Physical State Liquid (Yellow to Amber)Requires positive displacement pipettes or glass syringes for accurate transfer.[1]
Boiling Point ~144°C (at 12 mmHg)Low volatility at RT, but heating generates toxic vapors.
Flash Point > 110°C (Estimated)Combustible but not highly flammable.[1]
Solubility Lipophilic (Org.[1] Solvents)Critical: Penetrates standard nitrile gloves rapidly.
Stability Light SensitiveMust be stored in amber glass or foil-wrapped containers.[1]

Health Hazard Analysis: The Mechanistic "Why"

To safely handle this compound, researchers must understand the physiological mechanism of toxicity. It is not merely "toxic"; it is a blood agent .[1]

The Methemoglobinemia Cascade

Upon absorption (inhalation or dermal), 1-sec-Butyl-4-nitrobenzene undergoes hepatic metabolism.[1] The nitro group is reduced to a hydroxylamine intermediate.[1] This metabolite oxidizes ferrous hemoglobin (


  • Clinical Sign: Cyanosis (blue skin/lips) with chocolate-brown blood.[1]

  • Insidious Nature: Symptoms often appear 1–4 hours after exposure.[1][2][3] A researcher may feel fine immediately after a spill, only to collapse later.

Dermal Permeation Dynamics

The sec-butyl chain increases the lipophilicity of the molecule compared to simple nitrobenzene.[1] This allows it to solvate into the lipid bilayer of the skin stratum corneum more effectively, accelerating transdermal transport. Standard thin nitrile gloves (4 mil) offer insufficient protection time (< 5 minutes) against direct contact. [1]

Personal Protective Equipment (PPE) Selection Strategy

Trustworthiness in safety comes from selecting barriers based on permeation data, not assumptions.

Glove Selection Protocol
  • Primary Barrier (Immersion/High Risk): Silver Shield (EVOH) or Viton/Butyl laminate gloves.[1] These provide >4 hours of breakthrough time.[1]

  • Secondary Barrier (Splash Protection): Thick Nitrile (>8 mil) is acceptable only if double-gloved and changed immediately upon any splash.[1]

  • Prohibited: Latex (rapid degradation) and thin vinyl.[1]

Visualizing the Safety Decision Matrix

GStartTask AssessmentVolumeVolume > 10 mL orHeating Involved?Start->VolumeHighRiskHIGH RISK MODEFull Fume Hood + Sash DownVolume->HighRiskYesLowRiskSTANDARD MODEFume Hood RequiredVolume->LowRiskNoGlovesHighGLOVES:Silver Shield (Laminate)or Viton/ButylHighRisk->GlovesHighRespRESPIRATORY:If outside hood -> SCBA/PAPR(Avoid if possible)HighRisk->RespGlovesLowGLOVES:Double Nitrile (Change on Splash)LowRisk->GlovesLow

Figure 1: Risk-based decision matrix for PPE selection.[1] Note the escalation to laminate gloves for larger volumes.

Storage and Stability Protocols

Proper storage prevents degradation into potentially more hazardous azoxy-dimers and ensures reagent integrity for synthesis.[1]

Environmental Conditions[1]
  • Temperature: Store at 2°C to 8°C (Refrigerated). While stable at room temperature, cooling retards oxidative degradation.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[1] Nitro compounds can slowly oxidize or absorb moisture which interferes with sensitive reduction reactions (e.g., catalytic hydrogenation).

  • Light: Strictly Amber Glass. UV light can induce photo-reduction or rearrangement of the nitro group.[1]

Segregation
  • Incompatible: Strong reducing agents (Hydrazine, LiAlH4), strong bases (KOH, NaOH), and combustible materials.

  • Storage Location: Flammables cabinet or dedicated toxic storage fridge.

Handling and Transfer Procedures

Liquid Transfer (Syringe vs. Cannula)

Because 1-sec-Butyl-4-nitrobenzene is a liquid, avoiding aerosol generation is paramount.[1]

  • Volumes < 5 mL: Use a glass gastight syringe with a Luer-lock needle. Avoid plastic syringes if possible, as the nitro compound can leach plasticizers, contaminating the sample.

  • Volumes > 5 mL: Use cannula transfer (double-tipped needle) under positive nitrogen pressure.[1] This closed-system technique prevents fume exposure entirely.[1]

Reaction Setup
  • Ventilation: All operations must occur within a certified chemical fume hood with a face velocity of 80–100 fpm.[1]

  • Trap: If using a vacuum line (e.g., for distillation), ensure a cold trap (-78°C) is used to condense vapors before they reach the pump oil, preventing pump contamination and exhaust release.

Handling Workflow Diagram

HandlingPrep1. PreparationCheck Gloves & Hood FlowOpen2. OpeningPurge Headspace with N2Prep->OpenTransfer3. TransferGlass Syringe or CannulaOpen->TransferClean4. DecontaminationRinse Syringe with Acetoneinto Segregated WasteTransfer->Clean

Figure 2: Sequential workflow for safe handling.[1] Step 4 is critical to prevent cross-contamination of lab surfaces.

Emergency Response & Waste Disposal

Spill Management
  • Evacuate: Clear the immediate area.

  • PPE Up: Don Silver Shield gloves and respiratory protection if vapors are present.[1]

  • Absorb: Use Vermiculite or Sand .[1] Do not use combustible materials like sawdust.[1]

  • Neutralization: Wash the area with a dilute solution of detergent and water.[1] Some protocols suggest a mild reduction wash (ethanol/sodium bicarbonate) for nitrosamides, but for simple nitro-alkylbenzenes, soap/water removal is standard.[1]

Waste Disposal[9]
  • Stream: Segregated Halogen-Free Organic Solvents (High Toxicity).[1]

  • Labeling: Clearly mark as "Toxic: Nitroaromatic."

  • Destruction: Incineration with afterburner and scrubber (to handle NOx emissions).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88632, 1-Butyl-4-nitrobenzene. Retrieved January 30, 2026 from [Link](Note: Used as primary source for physicochemical properties of the butyl-nitrobenzene class).

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrobenzene. (Mechanistic basis for Methemoglobinemia protocols). Retrieved from [Link][1]

Troubleshooting & Optimization

Technical Support Center: HPLC Optimization for 1-sec-Butyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Analyzing 1-sec-Butyl-4-nitrobenzene presents a dual challenge often overlooked in standard protocols:

  • The Achiral Challenge: The nitro group (

    
    ) creates a strong dipole and potential for peak tailing on standard silica, while the hydrophobic sec-butyl chain requires significant organic strength for elution.
    
  • The Chiral Challenge: The sec-butyl group contains a chiral center at the benzylic position. Standard C18 columns cannot separate these enantiomers. If your study involves biological activity or synthesis verification, you likely need a chiral method.

This guide moves beyond generic "C18/Acetonitrile" defaults to provide a targeted, mechanism-based approach.

Part 1: Stationary Phase Selection (The Core Decision)

Q: I am using a standard C18 column, but my resolution from impurities is poor. Should I switch to a C8?

A: No. Switching to C8 will likely reduce your resolution further. The issue is likely not "retention" but "selectivity."

For nitro-aromatics like 1-sec-Butyl-4-nitrobenzene, a Phenyl-Hexyl stationary phase is superior to C18.

  • The Mechanism: The nitro group is strongly electron-withdrawing, making the benzene ring of your analyte electron-deficient. The Phenyl-Hexyl stationary phase is electron-rich. This creates a specific

    
     interaction that pulls the nitro-aromatic away from non-aromatic impurities (like alkyl byproducts) that a C18 column might co-elute.
    
  • Solvent Choice Criticality: If you use a Phenyl-Hexyl column, you must use Methanol as your organic modifier. Acetonitrile forms its own

    
    -complexes with the stationary phase, effectively "shielding" the column and killing the selectivity benefit.
    

Comparison of Achiral Stationary Phases:

FeatureC18 (Octadecyl)Phenyl-HexylRecommendation
Primary Interaction Hydrophobic (London Dispersion)Hydrophobic +

Stacking
Phenyl-Hexyl
Selectivity Based on hydrophobicity/carbon countBased on aromaticity and electron densityPhenyl-Hexyl
Preferred Solvent Acetonitrile (Lower viscosity)Methanol (Exposes

-orbitals)
Methanol
Peak Shape Good, but risk of tailing with

Excellent for aromaticsPhenyl-Hexyl
Part 2: The Chiral Criticality

Q: My peak looks symmetrical, but I suspect I have a racemic mixture. How do I separate the enantiomers?

A: You cannot separate the (R) and (S) enantiomers of the sec-butyl group on a standard column. You must use a Chiral Stationary Phase (CSP).

Recommended Workflow: Do not start with "guesswork." The sec-butyl group is sterically distinct but lacks strong hydrogen bonding donors near the chiral center.

  • Primary Screen (Amylose-Based): Use an Amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak AD-H or equivalent).

    • Why: The helical structure of the amylose derivative creates "pockets" that can discriminate the spatial arrangement of the methyl vs. ethyl group on the chiral center.

  • Secondary Screen (Cyclodextrin): If Amylose fails, use a

    
    -Cyclodextrin  column (e.g., Cyclobond I 2000).
    
    • Why: Inclusion complexation.[1] The hydrophobic butyl group enters the cyclodextrin cavity. The fit differs for R vs S enantiomers.[2]

Part 3: Visualization of Method Selection

The following logic tree illustrates the decision process for selecting the correct column and mode based on your analytical goals.

ColumnSelection Start Start: 1-sec-Butyl-4-nitrobenzene Goal What is the Analytical Goal? Start->Goal Purity Chemical Purity / Assay Goal->Purity Quantification Chiral Enantiomeric Excess (ee%) Goal->Chiral Stereochemistry C18 C18 Column (Standard) Purity->C18 Simple Matrix Phenyl Phenyl-Hexyl Column (Optimized) Purity->Phenyl Complex Matrix (Recommended) Amylose Amylose-Based CSP (Primary Screen) Chiral->Amylose Method1 Use MeOH/Water Maximize pi-pi Phenyl->Method1 Cyclo Beta-Cyclodextrin CSP (Secondary Screen) Amylose->Cyclo If Resolution < 1.5 Method2 Normal Phase Hexane/IPA Amylose->Method2

Figure 1: Decision Matrix for Column Selection. Green nodes indicate optimal pathways for difficult separations.

Part 4: Troubleshooting & Optimization Protocols

Q: I am seeing significant peak tailing (Asymmetry > 1.3). How do I fix this?

A: Tailing in nitro-aromatics is usually caused by the interaction of the electron-deficient nitro group with residual silanols (acidic -OH groups) on the silica surface.

Protocol: The "Tailing Killer" Mobile Phase

  • Buffer Selection: Switch to Ammonium Formate (10mM) adjusted to pH 3.0 with Formic Acid.

    • Mechanism:[1][3] Low pH suppresses the ionization of silanols (keeping them neutral), preventing them from grabbing the nitro group.

  • End-Capping: Ensure your column is "fully end-capped." If using an older generation column, switch to a modern "hybrid" particle or high-purity silica column.

Q: My retention time is drifting day-to-day.

A: This is often due to temperature fluctuations affecting the


 interactions (which are highly temperature-sensitive) or mobile phase evaporation.

Protocol: Stabilization

  • Thermostat: Set column oven to exactly 35°C . Do not rely on "ambient" temperature.

  • Pre-mix: If running isocratic, pre-mix your Methanol/Buffer in a single bottle rather than letting the pump mix them. This eliminates mixing enthalpy errors.

Part 5: Advanced Troubleshooting Logic

Use this flow to diagnose resolution and shape issues.

Troubleshooting Problem Identify Problem Tailing Peak Tailing Problem->Tailing Drift Retention Drift Problem->Drift Coelution Co-elution Problem->Coelution Action1 Lower pH to 3.0 (Suppress Silanols) Tailing->Action1 Action2 Thermostat Column (Stabilize pi-pi) Drift->Action2 Action3 Switch to Methanol (Enhance Selectivity) Coelution->Action3

Figure 2: Rapid Diagnostic Loop for common HPLC anomalies with nitro-aromatics.

References
  • Agilent Technologies. (2012). Optimizing the Separation of Nitro-aromatics Using a Phenyl-Hexyl Column. Retrieved from [Link]

  • Phenomenex. (2024). Chiral HPLC Separations: A Guide to Column Selection. Retrieved from [Link]

  • National Institutes of Health (PMC). (2008). Comparison of chiral stationary phases for separation of enantiomers. Retrieved from [Link]

  • Nacalai Tesque. (2020). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography (pi-pi interactions). Retrieved from [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of 1-sec-Butyl-4-nitrobenzene in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling poorly soluble compounds. This guide is specifically tailored to address the challenges associated with the aqueous solubility of 1-sec-Butyl-4-nitrobenzene, a hydrophobic aromatic nitro compound. The principles and troubleshooting steps outlined here are broadly applicable to other nonpolar molecules encountered in research and drug development.

Frequently Asked Questions (FAQs)

Q1: Why is 1-sec-Butyl-4-nitrobenzene so difficult to dissolve in water?

A1: The poor aqueous solubility of 1-sec-Butyl-4-nitrobenzene stems from its molecular structure. The molecule is predominantly nonpolar due to the presence of a benzene ring and a sec-butyl group, which are both hydrophobic. Water, on the other hand, is a highly polar solvent. According to the "like dissolves like" principle, polar solvents are most effective at dissolving polar solutes, and nonpolar solvents are best for nonpolar solutes.[1] The large nonpolar surface area of 1-sec-Butyl-4-nitrobenzene prevents it from forming favorable interactions with water molecules, leading to its low solubility.

Q2: What are the initial steps I should take when preparing an aqueous solution of 1-sec-Butyl-4-nitrobenzene?

A2: A common and effective starting point for preparing aqueous solutions of highly hydrophobic compounds is to first create a concentrated stock solution in a water-miscible organic solvent.[2] Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose due to its ability to dissolve a broad range of both polar and nonpolar compounds.[3][4]

Recommended Initial Protocol:

  • Prepare a high-concentration stock solution of 1-sec-Butyl-4-nitrobenzene in 100% DMSO (e.g., 10-50 mM).

  • For your experiment, perform serial dilutions of this stock solution in 100% DMSO to achieve intermediate concentrations.[4]

  • Finally, dilute the DMSO stock into your aqueous buffer or media to the desired final concentration, ensuring the final DMSO concentration is kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts in biological assays.[4] It is often preferable to add the DMSO stock directly to the final assay media, as proteins and other components can help maintain the compound's solubility.[5]

Q3: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What can I do?

A3: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit. Here are several troubleshooting strategies:

  • Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of 1-sec-Butyl-4-nitrobenzene in your aqueous medium.[5]

  • Optimize the Dilution Method: Instead of a large, single-step dilution, try a stepwise dilution. Also, ensure rapid and thorough mixing upon adding the DMSO stock to the aqueous buffer to avoid localized high concentrations that can initiate precipitation.[5]

  • Utilize Formulation Strategies: If lowering the concentration is not an option for your experiment, you will need to employ solubility enhancement techniques. The most common approaches are the use of co-solvents, surfactants, or cyclodextrins.

Troubleshooting Guide: Advanced Solubility Enhancement Techniques

Issue 1: Standard DMSO stock dilution is insufficient to maintain solubility at the desired concentration.
Solution 1.1: Co-Solvent Systems

The use of co-solvents involves adding a water-miscible organic solvent to the aqueous phase to increase the overall solvency for nonpolar compounds.[6][7] This technique works by reducing the polarity of the aqueous medium.[6]

Common Co-solvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycols (PEGs), such as PEG 300 or PEG 400.[8]

Experimental Protocol for Co-Solvent System:

  • Prepare your aqueous buffer.

  • Add the chosen co-solvent to the buffer at a specific percentage (e.g., 5%, 10%, or 20% v/v).

  • Prepare your 1-sec-Butyl-4-nitrobenzene stock solution in DMSO as previously described.

  • Add the DMSO stock to the co-solvent/buffer mixture to achieve the final desired concentration.

  • Visually inspect for any precipitation and consider performing a solubility assessment.

Data Presentation: Solubility of a Model Hydrophobic Compound in Different Co-Solvent Systems

Co-Solvent System (in Water)Maximum Achievable Concentration (µg/mL)
None (Water only)< 1
10% Ethanol50
20% Propylene Glycol120
20% PEG 400150

Note: These are representative values for a model hydrophobic compound and should be experimentally determined for 1-sec-Butyl-4-nitrobenzene.

Solution 1.2: Surfactant-Mediated Solubilization

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, CMC). These micelles have a hydrophobic core that can encapsulate nonpolar molecules like 1-sec-Butyl-4-nitrobenzene, effectively increasing their apparent solubility in water.[9]

Commonly Used Surfactants:

  • Tween® 20, Tween® 80 (non-ionic)

  • Sodium dodecyl sulfate (SDS) (anionic)

  • Cetyltrimethylammonium bromide (CTAB) (cationic)[10]

Experimental Protocol for Surfactant-Mediated Solubilization:

  • Prepare an aqueous solution of the chosen surfactant at a concentration above its CMC.

  • Add the DMSO stock of 1-sec-Butyl-4-nitrobenzene to the surfactant solution.

  • Allow time for micellar encapsulation to occur, which may be facilitated by gentle agitation or sonication.[11]

Visualization: Mechanism of Surfactant-Mediated Solubilization

G cluster_0 Aqueous Environment Compound 1-sec-Butyl-4-nitrobenzene (Hydrophobic) Solubilized Solubilized Compound in Micelle Compound->Solubilized Encapsulation Surfactant Surfactant Monomers Micelle Micelle with Hydrophobic Core Surfactant->Micelle > CMC Micelle->Solubilized

Caption: Encapsulation of a hydrophobic compound within a surfactant micelle.

Solution 1.3: Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can form inclusion complexes with nonpolar molecules, effectively shielding the hydrophobic guest from the aqueous environment and increasing its solubility.[13][14][15][16]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)[12]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol for Cyclodextrin Complexation:

  • Prepare an aqueous solution of the chosen cyclodextrin.

  • Slowly add the 1-sec-Butyl-4-nitrobenzene (either as a solid or from a concentrated organic stock) to the cyclodextrin solution while stirring vigorously.

  • Continue to stir for several hours or overnight to allow for complex formation.

  • The resulting solution can then be filtered to remove any undissolved compound.

Visualization: Cyclodextrin Inclusion Complex Formation

G cluster_0 Aqueous Solution Compound { 1-sec-Butyl-4-nitrobenzene | Hydrophobic} Cyclodextrin Cyclodextrin Hydrophobic Cavity Hydrophilic Exterior Compound:f1->Cyclodextrin:f1 Complexation Complex { Inclusion Complex | Soluble in Water} Compound->Complex Cyclodextrin->Complex

Caption: Formation of a water-soluble inclusion complex.

Issue 2: Need to prepare a completely solvent-free aqueous formulation.
Solution 2.1: Particle Size Reduction

For applications where organic solvents are not permissible, physical modification of the compound itself can enhance solubility.[17] Techniques like micronization and nanosuspension increase the surface area of the compound, which can lead to a faster dissolution rate.[7][18]

  • Micronization: Reduces particle size to the micrometer range.[18]

  • Nanosuspension: Reduces particle size to the nanometer range, often with the use of stabilizers.[18]

These methods typically require specialized equipment such as jet mills or high-pressure homogenizers.[7]

Issue 3: How do I choose the best solubility enhancement method?
Solution 3.1: Systematic Screening Approach

The optimal method depends on the specific requirements of your experiment, including the desired concentration, acceptable excipients, and the biological system being used. A systematic screening approach is recommended.

Visualization: Decision Workflow for Solubility Enhancement

G Start Poor Aqueous Solubility of 1-sec-Butyl-4-nitrobenzene DMSO Prepare DMSO Stock and Dilute in Aqueous Buffer Start->DMSO Check1 Is Solubility Adequate? DMSO->Check1 Success Proceed with Experiment Check1->Success Yes Troubleshoot Initiate Solubility Enhancement Check1->Troubleshoot No CoSolvent Co-Solvent Screening Troubleshoot->CoSolvent Surfactant Surfactant Screening Troubleshoot->Surfactant Cyclodextrin Cyclodextrin Screening Troubleshoot->Cyclodextrin Check2 Is Solubility Now Adequate? CoSolvent->Check2 Surfactant->Check2 Cyclodextrin->Check2 Check2->Success Yes ReEvaluate Re-evaluate Concentration or Consider Nanosuspension Check2->ReEvaluate No

Caption: Decision tree for selecting a solubility enhancement strategy.

References

  • ACS Publications. (2023, July 24). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PubMed Central. Retrieved from [Link]

  • OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved from [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-tert-Butyl-4-nitrobenzene (CAS 3282-56-2). Retrieved from [Link]

  • Chemsrc. (2025, August 25). 1-sec-Butyl-4-nitrobenzene | CAS#:4237-40-5. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Butyl-4-nitrobenzene. PubChem. Retrieved from [Link]

  • ResearchGate. (2006, May). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]

  • ACS Publications. (2019, May 30). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. ACS Omega. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques to enhance solubility of hydrophobic drugs: An overview. Retrieved from [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Retrieved from [Link]

  • Reddit. (2022, January 6). How to tackle compound solubility issue. r/labrats. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2013, January 1). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. Retrieved from [Link]

  • Dr. Reddy's. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs. Retrieved from [Link]

  • ResearchGate. (2019, May 30). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, April 8). 4.11: Applications and Solubility of Covalent Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]

  • Aragen Life Sciences. (2021, September 30). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Retrieved from [Link]

  • MDPI. (2024, December 29). Equilibrium Adsorption of Organic Compounds (Nitrobenzene Derivative, Synthetic Pesticide, Dye, and Surfactant) on Activated Carbon from Single- and Multi-Component Systems. Retrieved from [Link]

  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Retrieved from [Link]

  • Quora. (2019, February 22). If polar solvents can dissolve polar solutes due to partial charges, how does nonpolar.... Retrieved from [Link]

  • Contract Pharma. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The chemistry of nitro-compounds. Part III. The intramolecular nucleophilic displacement of aromatic nitro-groups by carbanions. Retrieved from [Link]

  • MDPI. (n.d.). Evaluation of the Drug–Polymer Compatibility and Dissolution Behaviour of Fenbendazole–Soluplus® Solid Dispersions Prepared by Hot-Melt Extrusion. Retrieved from [Link]

  • PubMed. (n.d.). Solubilization of nitrotoluenes in micellar nonionic surfactant solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzene, 1-(1-methylpropyl)-4-nitro-. PubChem. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC of Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of nitroaromatic compounds. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve the common issue of peak tailing, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My nitroaromatic compound peaks are tailing. What are the most likely causes?

Peak tailing in HPLC is a common issue that can stem from various factors, often indicating a secondary retention mechanism is at play alongside the primary reversed-phase interaction.[1] For nitroaromatic compounds, the primary culprits are typically:

  • Secondary Silanol Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with polar functional groups on your nitroaromatic analytes.[2][3][4] These interactions, which can be a form of hydrogen bonding or ion exchange, delay the elution of a portion of the analyte molecules, resulting in a tailing peak.[2][5]

  • Trace Metal Contamination: The silica matrix of the stationary phase or stainless-steel components of the HPLC system (like frits and tubing) can contain trace metals (e.g., iron, aluminum).[2][3][6] These metal ions can act as Lewis acids and chelate with certain analytes, especially those with electron-donating groups, causing peak tailing.[2][6][7]

  • Column Overload: Injecting too much sample, either in terms of volume or concentration, can saturate the stationary phase, leading to peak distortion, including tailing.[2]

  • Mismatched Sample Solvent: If the solvent used to dissolve your sample is significantly stronger (i.e., has a higher elution strength) than your initial mobile phase, it can cause peak distortion.[2]

  • Extra-Column Effects: Dead volume in the system, such as from excessively long or wide-bore tubing or poorly fitted connections, can cause the separated analyte band to spread out before reaching the detector, resulting in peak broadening and tailing.[2][8]

  • Column Degradation: Over time, columns can degrade due to exposure to harsh mobile phases or sample matrices.[2] This can lead to a collapsed column bed or the accumulation of contaminants at the column inlet, both of which can cause poor peak shape.[1][2]

Q2: How do I know if silanol interactions are the cause of my peak tailing?

A good starting point is to evaluate the effect of mobile phase pH. Silanol groups are acidic and their degree of ionization is pH-dependent.

  • At low pH (typically ≤ 3): The silanol groups are protonated and thus less likely to interact with your analytes through ion-exchange mechanisms.[3][7][9] If peak shape improves significantly upon lowering the mobile phase pH, it's a strong indicator that silanol interactions are a major contributor to the tailing.[1][9]

  • At mid-range pH: Silanols are partially ionized and can strongly interact with basic analytes, a common cause of peak tailing.[4]

Nitroaromatic compounds themselves are generally neutral or weakly acidic, but impurities or degradation products could be more basic in nature and interact with silanols.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving the root cause of peak tailing for nitroaromatic compounds.

Guide 1: Optimizing Mobile Phase Conditions

The mobile phase is often the easiest parameter to adjust and can have a significant impact on peak shape.

Question: How can I adjust my mobile phase to reduce peak tailing?

Answer:

  • Lower the Mobile Phase pH: As a first step, try lowering the pH of the aqueous portion of your mobile phase to between 2.5 and 3.0 using an additive like formic acid or phosphoric acid.[7][10] This will suppress the ionization of residual silanol groups on the column packing, minimizing secondary interactions.[3][9]

  • Increase Buffer Concentration: If operating at a mid-range pH is necessary for your separation, increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can help to mask the residual silanol sites and improve peak shape by increasing the ionic strength of the mobile phase.[7][9]

  • Use Mobile Phase Additives:

    • Competing Base: For older, Type A silica columns, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can help.[10] TEA will preferentially interact with the active silanol sites, making them unavailable for interaction with your analytes.[10] However, be aware that this can shorten column lifetime.[10]

    • Inorganic Salts: Adding inorganic salts like potassium hexafluorophosphate (KPF6) or sodium perchlorate (NaClO4) can also improve peak shape for some compounds by acting as "chaotropic agents" that disrupt analyte solvation.[11]

Experimental Protocol: Mobile Phase pH Adjustment

  • Prepare Mobile Phases: Prepare your standard mobile phase. Then, prepare two additional aqueous mobile phase components, one adjusted to pH 3.0 and another to pH 2.5 with 0.1% formic acid. Ensure you are using a calibrated pH meter.

  • Equilibrate the System: Start with your original mobile phase and inject your nitroaromatic standard. Record the chromatogram.

  • Test Lower pH: Flush the system thoroughly with the pH 3.0 mobile phase and allow it to equilibrate. Inject the standard again and observe the peak shape.

  • Test Further Lower pH: Repeat the process with the pH 2.5 mobile phase.

  • Compare Results: Analyze the peak symmetry (tailing factor) for your nitroaromatic compounds at each pH. A significant improvement at lower pH points towards silanol interactions as the primary cause.

Data Presentation: Effect of Mobile Phase pH on Peak Tailing

Mobile Phase pHTailing Factor (Analyte X)Observations
6.8 (Original)2.1Severe Tailing
3.01.5Moderate Improvement
2.51.1Symmetrical Peak
Guide 2: Column Selection and Care

The choice of HPLC column is critical for achieving good peak shape, especially for potentially problematic compounds.

Question: My mobile phase optimization didn't completely solve the tailing. What should I consider regarding my column?

Answer:

  • Use a Modern, High-Purity Silica Column (Type B): Modern HPLC columns are often packed with high-purity, "Type B" silica, which has a much lower metal content and fewer acidic silanol groups compared to older "Type A" silica.[3] Using a column with a high-purity stationary phase can significantly reduce peak tailing.[3]

  • Choose an End-Capped Column: Most modern C18 columns are "end-capped," meaning the residual silanol groups have been chemically deactivated with a small silane reagent.[1] This further minimizes the potential for secondary interactions.

  • Consider Alternative Stationary Phases: While C18 is a workhorse, it may not be optimal for all nitroaromatic compounds.[12] Stationary phases like Phenyl-Hexyl or Cyano (CN) can offer different selectivity and may provide better peak shapes for your specific analytes.[12][13] For some nitroaromatic separations, a Phenyl phase can provide baseline separation where a C18 fails.[12]

  • Column Contamination and Voids: If the peak tailing has developed over time with a previously good column, the column may be contaminated or have a void at the inlet.[1][2]

    • Contamination: Strongly retained compounds from previous injections can accumulate at the head of the column and interact with your analytes.[2]

    • Void Formation: Pressure shocks or operating at high pH can cause the silica packing to dissolve, creating a void at the column inlet.[7]

Experimental Protocol: Column Flushing and Reversal

  • Disconnect from Detector: Disconnect the column from the detector to avoid contamination.

  • Strong Solvent Flush: Flush the column in the forward direction with a strong, appropriate solvent (e.g., 100% acetonitrile or methanol) for at least 20-30 column volumes to remove strongly retained contaminants.[8]

  • Reverse Flush (if permissible): Check the column manufacturer's instructions to see if back-flushing is allowed. If so, reverse the column direction and flush with the strong solvent. This can help to remove particulates from the inlet frit.[1]

  • Re-equilibrate: Return the column to the forward direction, reconnect it to the detector, and thoroughly equilibrate with your mobile phase before injecting your sample.

Mandatory Visualization: Troubleshooting Logic for Peak Tailing

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks check_mobile_phase Optimize Mobile Phase (Lower pH, Additives) check_all_peaks->check_mobile_phase No, only some peaks check_system Check System Hardware (Dead Volume, Connections) check_all_peaks->check_system Yes improve Peak Shape Improved? check_mobile_phase->improve check_column Evaluate Column (Contamination, Age, Type) improve2 Peak Shape Improved? check_column->improve2 improve4 Peak Shape Improved? check_system->improve4 check_sample Review Sample Prep (Solvent, Concentration) improve3 Peak Shape Improved? check_sample->improve3 improve->check_column No resolved Issue Resolved improve->resolved Yes improve2->check_sample No improve2->resolved Yes improve3->check_system No improve3->resolved Yes improve4->resolved Yes

Caption: A logical workflow for troubleshooting peak tailing in HPLC.

Guide 3: System and Sample Considerations

Sometimes the problem lies outside of the column and mobile phase chemistry.

Question: I've tried optimizing my mobile phase and even tried a new column, but I still see some tailing. What else could be wrong?

Answer:

  • Minimize Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter.[8] Check all fittings to ensure they are properly seated and not creating any dead volume.[2]

  • Check for Column Overload: Dilute your sample by a factor of 10 and inject it again.[14] If the peak shape improves and becomes more symmetrical, you were likely overloading the column.[2][8]

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.[8] If you must use a stronger solvent for solubility reasons, inject the smallest possible volume.[14]

  • Sample Preparation: For complex matrices, consider using a sample cleanup procedure like Solid Phase Extraction (SPE) to remove interfering components that could be causing peak tailing.[1][15] EPA Method 8330B, for example, outlines SPE procedures for nitroaromatic compounds in aqueous samples.[16]

Experimental Protocol: Evaluating Column Overload

  • Prepare a Dilution Series: Prepare your sample at its normal concentration. Then, prepare a series of dilutions, for example, 1:2, 1:5, and 1:10, using the mobile phase as the diluent.

  • Inject and Analyze: Inject the same volume of each sample, starting with the most dilute and working your way up to the most concentrated.

  • Observe Peak Shape: Compare the tailing factor for each injection. A decrease in the tailing factor with decreasing concentration indicates that you are operating in or near the column's overload region.

Mandatory Visualization: Impact of Secondary Interactions on Peak Shape

G cluster_0 Ideal Reversed-Phase Retention cluster_1 Secondary Silanol Interaction A Analyte C18_1 C18 A->C18_1 Hydrophobic Interaction B Analyte C18_2 C18 B->C18_2 Hydrophobic Interaction SiOH Si-OH B->SiOH H-Bonding/ Ion-Exchange

Caption: Mechanism of peak tailing due to secondary silanol interactions.

References

  • Reasons for Peak Tailing of HPLC Column. (2025, October 28). Hawach.
  • Common Causes Of Peak Tailing in Chrom
  • Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chrom
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12).
  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex.
  • Overcoming peak tailing of basic analytes in silica type a stationary phases in RP. (n.d.). Phenomenex.
  • Why heavy metals produces peak tailing on reversed phase columns (ODS)? (2014, December 20).
  • LABTips: How to Prevent Tailing Peaks in HPLC. (2021, October 15). Labcompare.
  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech.
  • Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). (2006, October). U.S. Environmental Protection Agency.
  • Sample Preparation Fundamentals for Chrom
  • High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 1-(m-Nitro-phenyl)-2-nitro-propane. (2025). BenchChem.
  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
  • Introduction to LC Column Selection. (2023, November 13). YouTube.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29).
  • What is the effect of free silanols in RPLC and how to reduce it? (2023, November 23). Pharma Growth Hub.

Sources

Enhancing GC-MS sensitivity for trace analysis of 1-sec-Butyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Trace Analysis of 1-sec-Butyl-4-nitrobenzene

Executive Summary

Welcome to the Technical Support Center. This guide addresses the specific challenges of analyzing 1-sec-Butyl-4-nitrobenzene (CAS: 35860-57-6) at trace levels (ppb/ppt). Nitroaromatic compounds are notoriously difficult to analyze at low limits of detection (LOD) due to their tendency to adsorb onto active sites in the GC inlet and their variable ionization efficiency.

This guide moves beyond standard protocols, offering advanced optimization strategies for Negative Chemical Ionization (NCI) , Large Volume Injection (LVI) , and inert flow path management .

Module 1: Method Development & Optimization (FAQs)

Q1: I am using standard Electron Impact (EI) ionization, but my sensitivity is stuck at the ppm level. How can I reach ppb limits?

A: Standard EI is often insufficient for ultra-trace analysis of nitroaromatics due to extensive fragmentation, which dilutes the signal intensity of the molecular ion.

The Solution: Switch to Negative Chemical Ionization (NCI). Nitro groups (


) are highly electronegative. They possess a high electron affinity, making them ideal candidates for Electron Capture Negative Ionization (ECNI) .
  • Mechanism: In NCI mode using Methane as the reagent gas, thermal electrons are captured by the nitro group, forming a stable molecular anion

    
    .
    
  • Sensitivity Gain: This process is "soft" ionization. It concentrates the ion current into the molecular ion (m/z 179), potentially increasing signal-to-noise (S/N) ratios by 50x to 100x compared to EI.

Recommended NCI Parameters:

  • Reagent Gas: Methane (40-50% flow in source).

  • Source Temperature: 150°C (Lower temperatures stabilize the molecular anion).

  • Emission Current: 50 µA.

Q2: Which SIM (Selected Ion Monitoring) ions should I target for maximum specificity?

A: Selection depends on your ionization mode. Improper ion selection leads to false positives from matrix interference.

Table 1: Optimized SIM Parameters for 1-sec-Butyl-4-nitrobenzene

Ionization ModePrimary Ion (Quant)Secondary Ions (Qual)Dwell TimeNotes
EI (Standard) 150 (Base Peak)179 (

), 133 (

)
25-50 ms

150 results from benzylic cleavage (loss of ethyl group).[1]
NCI (Trace) 179 (

)
149, 16350-100 ms

is extremely dominant. Use lower source temp to prevent fragmentation.

Expert Note: In EI, the molecular ion (179) is weak. Quantifying on


 150 is more sensitive but less specific. In NCI, quantifying on 

179 provides both maximum sensitivity and specificity.
Q3: My peaks are tailing significantly. Is this a column issue or an inlet issue?

A: For nitro compounds, peak tailing is almost always an inlet activity issue before it is a column issue. Nitrobenzenes interact strongly with active silanol groups (


) on glass liners and gold seals.

Protocol for Inertness:

  • Liner Selection: Use Ultra Inert (UI) single-taper liners with deactivated glass wool. Avoid standard splitless liners.

  • Gold Seal: Replace standard gold seals with Ultra Inert Gold Seals .

  • Column Trimming: Routine maintenance must include trimming 10-20 cm from the head of the column to remove non-volatile matrix deposits that act as adsorption sites.

Module 2: Experimental Workflow Visualization

The following diagram outlines the logical flow for optimizing sensitivity, distinguishing between "Standard" and "Advanced" pathways.

OptimizationWorkflow Start Start: Trace Analysis Target: < 10 ppb Inlet Inlet Optimization (LVI / PTV) Start->Inlet Liner Liner Selection (Ultra Inert w/ Wool) Inlet->Liner Column Column Selection (DB-5ms UI or Rtx-5Amine) Liner->Column Decision Select Ionization Column->Decision EI_Path Electron Impact (EI) Limit: ~100 ppb Decision->EI_Path Standard NCI_Path Negative CI (NCI) Limit: ~1 ppb Decision->NCI_Path High Sensitivity Data_EI SIM: 150, 133, 179 EI_Path->Data_EI Data_NCI SIM: 179 (M-) NCI_Path->Data_NCI

Figure 1: Decision matrix for optimizing GC-MS sensitivity. Note the divergence at ionization mode for trace-level requirements.

Module 3: Troubleshooting Guide

Issue: "Ghost Peaks" or Carryover

Symptoms: Small peaks of 1-sec-Butyl-4-nitrobenzene appear in blank injections after a high-concentration sample. Root Cause: Nitro compounds are semi-volatile and polar; they condense in cooler spots of the injector or split vent line. Fix:

  • Increase Post-Run Temperature: Set the inlet temperature to 280°C and the column oven to 300°C for 5 minutes after each run.

  • Solvent Washes: Increase syringe wash cycles (minimum 5x) with two solvents: Solvent A (Dichloromethane) to dissolve the analyte, and Solvent B (Methanol) to remove polar residues.

Issue: Rapid Sensitivity Loss

Symptoms: Signal intensity drops by >30% after running 20-30 samples. Root Cause: Source contamination.[2] Nitro compounds can polymerize or leave residues on the ion source repeller/drawout lens. Fix:

  • Source Cleaning: Clean the ion source (repeller, ion volume, lenses) with alumina powder.

  • Tuning: If using NCI, ensure the reagent gas (Methane) lines are purged. Water in the methane line quenches the NCI reaction immediately.

Module 4: Advanced Sensitivity Technique (LVI)

For researchers needing to push limits below 1 ppb without changing ionization hardware, Large Volume Injection (LVI) using a Programmed Thermal Vaporizer (PTV) is the standard.

Protocol: Solvent Vent Mode LVI

  • Injection Volume: 10–50 µL (vs standard 1 µL).

  • Inlet Temp: Start cold (e.g., 40°C, below solvent boiling point).

  • Vent Flow: High flow (100 mL/min) to vent solvent while retaining the less volatile nitrobenzene.

  • Transfer: Rapidly heat inlet to 280°C (rate 600°C/min) to transfer analyte to the column.

Table 2: Sensitivity Comparison (Theoretical)

TechniqueInjection VolIonizationApprox LOD
Splitless EI 1 µLEI50 ppb
LVI-EI 25 µLEI2 ppb
LVI-NCI 25 µLNCI< 0.05 ppb

References

  • U.S. EPA. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]

  • Agilent Technologies. (2010).[2] Fast Method for Determination of Nitrobenzene in Water using Agilent 5975T LTM GC/MSD. Retrieved from [Link]

  • LCGC International. (2013). Optimizing GC–MS Methods: Minimizing Bleed and Improving Sensitivity. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1-sec-Butyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and frequently asked questions for the purification of crude 1-sec-Butyl-4-nitrobenzene. It is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this compound. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Introduction: The Challenge of Purity

1-sec-Butyl-4-nitrobenzene is typically synthesized via the electrophilic aromatic substitution (EAS) of sec-butylbenzene using a mixed acid nitration.[1][2] While the bulky sec-butyl group sterically hinders ortho substitution, favoring the desired para product, the reaction is rarely perfectly selective.[1] Consequently, the crude product is often a mixture containing unreacted starting material, residual acids, oxidation by-products, and, most challengingly, isomeric impurities (ortho- and meta-nitro isomers).[1][3] Achieving high purity is critical for subsequent synthetic steps and for obtaining accurate analytical data, especially in drug development contexts where even trace impurities can have significant biological effects.[4]

This guide will help you select the appropriate purification strategy and troubleshoot the issues that may arise.

Decision Guide: Selecting Your Purification Strategy

The optimal purification technique depends on the physical state of your crude product and the nature of the primary impurities.[4][5] Use the following decision tree to guide your initial approach.

G start Start: Crude Product Analysis wash Pre-treatment: Perform Aqueous Washes (See Protocol 1) start->wash state What is the physical state of the crude product? solid Solid / Semi-Solid state->solid Solid oil Oil / Liquid state->oil Oil impurity_q1 Are isomeric impurities the main concern (Confirmed by TLC/GC-MS)? solid->impurity_q1 impurity_q2 Are isomeric impurities the main concern (Confirmed by TLC/GC-MS)? oil->impurity_q2 recz Primary Method: Recrystallization impurity_q1->recz No / Minor chrom Primary Method: Column Chromatography impurity_q1->chrom Yes impurity_q2->chrom Yes dist Primary Method: Vacuum Distillation impurity_q2->dist No / Non-volatile impurities wash->state

Caption: Decision tree for selecting the primary purification method.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format.

Recrystallization Issues

Q1: I've added the hot recrystallization solvent, but my product has turned into a persistent oil instead of dissolving. What's happening and how do I fix it?

A1: This phenomenon, known as "oiling out," occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point. The resulting oil is an impure liquid phase that rarely crystallizes well upon cooling.

  • Causality: The boiling point of your chosen solvent may be too high, exceeding the melting point of your crude product. Alternatively, a high concentration of impurities can depress the melting point of the mixture, causing it to liquefy.

  • Troubleshooting Steps:

    • Re-heat and Add More Solvent: Add more of the same hot solvent to try to dissolve the oil completely.[6] If it dissolves, you may have simply used too little solvent initially.

    • Add a Co-Solvent: If adding more solvent doesn't work, add a second, miscible solvent in which your compound is less soluble (a "co-solvent"). For example, if you are using hot ethanol, you could add water dropwise until the solution just becomes cloudy, then add a few drops of ethanol to clarify it again.[7] This lowers the overall solvent power, encouraging crystallization over oiling.

    • Lower the Temperature: Switch to a lower-boiling solvent system. If using pure ethanol (BP 78 °C), consider a mixture like hexane/ethyl acetate, which allows for dissolution at a lower temperature.

    • Last Resort: If oiling persists, remove the solvent via rotary evaporation to recover the crude material and attempt purification by another method, such as column chromatography.[6]

Q2: My solution has cooled, but no crystals are forming. What should I do?

A2: Crystal formation (nucleation) can sometimes be kinetically slow, even if the solution is supersaturated. You need to induce nucleation.

  • Causality: The absence of a nucleation site (a surface for the first few molecules to align on) or the use of too much solvent can prevent crystallization.[6]

  • Troubleshooting Steps (in order of preference):

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass provide nucleation sites.[6]

    • Add a Seed Crystal: If you have a small amount of pure 1-sec-butyl-4-nitrobenzene, add a single tiny crystal to the solution. This provides a perfect template for further crystal growth.[8] If you don't have a pure sample, you can sometimes use a speck of the original crude solid.

    • Cool to a Lower Temperature: Move the flask from room temperature to an ice-water bath. A slower cooling process is generally preferred for purer crystals, but if none have formed, lower temperatures will further decrease solubility and may force crystallization.[8] Avoid placing a hot flask directly into an ice bath, as this can cause rapid crashing out of impure solid.[7]

    • Reduce Solvent Volume: If you suspect you've added too much solvent, gently heat the solution to boil off a portion of the solvent, then attempt to cool it again.[6]

Q3: My final product is still colored (yellow/brown) after recrystallization. How can I remove the color?

A3: The color likely originates from highly conjugated impurities or nitrophenolic by-products formed during the nitration reaction.[9]

  • Causality: These colored impurities may have similar solubility profiles to your desired product, causing them to co-crystallize.

  • Troubleshooting Steps:

    • Activated Charcoal Treatment: Dissolve the crude product in the minimum amount of hot recrystallization solvent. Add a very small amount (e.g., the tip of a spatula) of activated charcoal to the hot solution. The charcoal adsorbs large, flat, conjugated molecules responsible for the color. Swirl the hot solution for a few minutes.

    • Hot Gravity Filtration: You must perform a hot gravity filtration to remove the charcoal while the solution is still hot. If the solution cools, your product will crystallize prematurely along with the charcoal, leading to significant yield loss. Use a pre-heated funnel and filter flask to prevent this.

    • Proceed with Crystallization: Allow the now-decolorized filtrate to cool slowly to obtain pure crystals.

    • Caution: Using too much charcoal can adsorb your product as well as the impurities, drastically reducing your yield.[6]

Column Chromatography Issues

Q4: My spots are streaking on the TLC plate, and the separation on the column is poor.

A4: Streaking (tailing) indicates that the compound is interacting too strongly with the stationary phase (silica gel) or that the sample is overloaded.

  • Causality: 1-sec-Butyl-4-nitrobenzene contains a polar nitro group which can interact strongly with the acidic silica gel. If the crude sample contains acidic impurities, these will streak significantly. Overloading the column or TLC plate also leads to poor separation.

  • Troubleshooting Steps:

    • Adjust Solvent Polarity: Add a small percentage (0.5-1%) of a polar modifier like triethylamine to your eluent system (e.g., hexane/ethyl acetate). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your compound to elute more symmetrically. Alternatively, a few drops of acetic acid can help if your compound is basic.

    • Use a Different Stationary Phase: If streaking is severe, your compound might be unstable on silica. Consider using a less acidic stationary phase like alumina.[10]

    • Check Sample Load: Ensure you are not overloading the column. A general rule of thumb is to use a 1:30 to 1:50 ratio of crude product mass to silica gel mass.

Q5: My compound is not eluting from the column, even after I increase the solvent polarity.

A5: This suggests your compound has either irreversibly adsorbed to the stationary phase or has decomposed.

  • Causality: Highly polar compounds can bind very strongly to silica gel. It's also possible, though less common for this specific molecule, that the compound is unstable to the acidic nature of the silica gel over the time it takes to run the column.[10]

  • Troubleshooting Steps:

    • Confirm Compound Stability: Before running a large-scale column, spot a TLC plate with your crude mixture and let it sit for 30-60 minutes. Then, elute it and check if the spot has decomposed (e.g., changed Rf or color).[10]

    • Drastic Polarity Increase: If you are confident the compound is stable, you can try flushing the column with a very polar solvent like pure ethyl acetate or even methanol to recover your material. Note that this will likely co-elute all remaining compounds.

    • Consider Reverse-Phase Chromatography: If your compound is particularly polar, reverse-phase chromatography (e.g., using a C18 column with a polar mobile phase like water/acetonitrile) might be a more suitable technique.

Frequently Asked Questions (FAQs)

Q: What are the primary impurities I should expect from the nitration of sec-butylbenzene?

A: The main process-related impurities are:

  • Isomeric By-products: 1-sec-butyl-2-nitrobenzene (ortho) and 1-sec-butyl-3-nitrobenzene (meta). The bulky sec-butyl group strongly favors the para product, but small amounts of the ortho isomer are common due to electronic activation at that position.[1]

  • Unreacted Starting Material: sec-Butylbenzene.

  • Di-nitrated Products: e.g., 1-sec-butyl-2,4-dinitrobenzene. This is more likely if the reaction temperature is too high or the reaction time is too long.[2][11]

  • Oxidation Products: Nitrophenols, which are acidic and often colored. These can form under the harsh oxidative conditions of the nitrating mixture.[9]

  • Residual Acids: Nitric acid and sulfuric acid from the nitrating mixture.

Q: What is a good starting solvent system for recrystallization?

A: A good starting point is a polar protic solvent like ethanol or methanol. 1-sec-Butyl-4-nitrobenzene should be sparingly soluble at room temperature but highly soluble when hot. For a two-solvent system, a hexane/ethyl acetate or hexane/dichloromethane mixture is often effective, where the compound is dissolved in a minimum of the more soluble solvent (ethyl acetate or dichloromethane) and the less soluble solvent (hexane) is added to induce precipitation.[12] A solvent survey in test tubes is always recommended before committing to a large-scale recrystallization.[13]

Q: What is a typical eluent system for column chromatography to separate the isomers?

A: The isomers have slightly different polarities and can be separated on silica gel. Start with a low-polarity mobile phase and gradually increase it. A good starting point is a gradient of ethyl acetate in hexanes.

  • Initial Elution: Begin with 100% hexanes to elute the non-polar unreacted sec-butylbenzene.

  • Separation: Gradually increase the polarity, for example, moving from 2% ethyl acetate in hexanes up to 5% or 10%. The less polar para isomer will elute before the more polar ortho isomer. Monitor the fractions using TLC.

Q: How do I remove residual acids from the crude product before purification?

A: An aqueous workup is essential. Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate). Wash the organic layer sequentially with:

  • Water: To remove the bulk of the acids.

  • Saturated Sodium Bicarbonate (NaHCO₃) solution: To neutralize any remaining acid. Be cautious as this will produce CO₂ gas; vent the separatory funnel frequently.[14] This step also removes acidic nitrophenols by converting them to their water-soluble sodium salts.[9]

  • Brine (saturated NaCl solution): To remove residual water from the organic layer before drying. Finally, dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

Experimental Protocols

Protocol 1: General Aqueous Workup
  • Transfer the crude reaction mixture to a separatory funnel.

  • Dilute with an appropriate organic solvent (e.g., 50 mL of ethyl acetate).

  • Wash with 50 mL of deionized water. Drain the aqueous layer.

  • Wash with 50 mL of saturated NaHCO₃ solution. Caution: Swirl gently at first and vent frequently to release CO₂ pressure. Continue until no more gas evolves. Drain the aqueous layer.

  • Wash with 50 mL of brine.

  • Drain the organic layer into an Erlenmeyer flask and add anhydrous MgSO₄. Swirl and let stand for 10-15 minutes.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, now ready for primary purification.

Protocol 2: Recrystallization from Ethanol
  • Place the crude 1-sec-butyl-4-nitrobenzene in an Erlenmeyer flask.

  • In a separate beaker, heat ethanol on a hot plate to near boiling.

  • Add the hot ethanol to the crude product dropwise, with swirling, until the solid just dissolves.[7] Use the minimum amount of solvent necessary.[8]

  • If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and swirl for 2 minutes. Perform a hot gravity filtration to remove the charcoal.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.[8]

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.

  • Dry the crystals in a vacuum oven to remove residual solvent.

Purification Workflow Overview

G cluster_pre Pre-Purification cluster_main Primary Purification cluster_post Analysis & Final Product crude Crude Reaction Mixture workup Aqueous Workup (Protocol 1) crude->workup Remove Acids & Water-Soluble Impurities dried_crude Dried Crude Product workup->dried_crude decision Choose Method (See Decision Tree) dried_crude->decision recz Recrystallization (Protocol 2) decision->recz Solid, minor isomers chrom Column Chromatography decision->chrom Isomer separation needed dist Vacuum Distillation decision->dist Liquid, boiling point difference analysis Purity Analysis (TLC, GC-MS, NMR) recz->analysis chrom->analysis dist->analysis pure Pure 1-sec-Butyl-4-nitrobenzene analysis->pure Purity Confirmed

Caption: General experimental workflow for purification.

References

  • Recrystallization. (n.d.). UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Polmann, et al. (2016). Method of purifying nitrated aromatic compounds from a nitration process. Google Patents. WO2016198921A1.
  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation. Retrieved from [Link]

  • Amrita Virtual Lab. (n.d.). Separation of Compounds Using Column Chromatography (Theory). Retrieved from [Link]

  • University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from [Link]

  • PubChem. (n.d.). 1-tert-Butyl-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Purification Techniques, An Overview. Retrieved from [Link]

  • Allen. (n.d.). Purification of Organic Compounds- Purification Methods in Chemistry. Retrieved from [Link]

  • Macsen Labs. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. COSMOSIL Application Data. Retrieved from [Link]

  • Parales, J. V., et al. (2000). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. Applied and Environmental Microbiology, 66(9), 3833–3841. Retrieved from [Link]

  • ResearchGate. (2022). How to remove nitrobenzene from a reaction? Retrieved from [Link]

  • ResearchGate. (2010). Separation of Enantiomers of sec-Butyl Carboxylicates on β-Cyclodextrin Derivatives and Chiral Recognization Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). METHODS FOR THE NITRATION OF AROMATIC COMPOUNDS. Retrieved from [Link]

  • The Brem Method. (2023). MCAT Organic Chemistry: Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • National Chemical Laboratory. (n.d.). NITRATION OF AROMATIC COMPOUNDS OVER SOLID ACID CATALYSTS. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Ramdass, et al. (2018). Nitration of aromatic compounds. Google Patents. US20180179144A1.
  • Professor Dave Explains. (2020). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Chemcess. (2024). Nitration Of Aromatic Compounds. Retrieved from [Link]

  • Zhang, et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29387–29393. Retrieved from [Link]

  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Retrieved from [Link]

Sources

Interpreting complex NMR spectra of 1-sec-Butyl-4-nitrobenzene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SB-NB-404 Subject: Advanced Interpretation of 1-sec-Butyl-4-nitrobenzene Derivatives Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Triage: Quick Reference Data

Before troubleshooting specific spectral anomalies, verify your sample against the baseline expectation for 1-sec-butyl-4-nitrobenzene in


.
Proton GroupApprox.[1][2][3][4][5][6][7] Shift (

)
MultiplicityIntegrationKey Characteristic
Ar-H (ortho to

)
8.10 - 8.20 ppm"Doublet" (AA'BB')2HDeshielded, strong roofing effect.
Ar-H (ortho to alkyl) 7.30 - 7.40 ppm"Doublet" (AA'BB')2HUpfield aromatic, roofs toward

.
Benzylic CH 2.70 - 2.90 ppmSextet1HThe "chiral anchor."
Methylene (

)
1.55 - 1.75 ppmComplex Multiplet 2HDiastereotopic (non-equivalent).
Internal

1.20 - 1.30 ppmDoublet (

Hz)
3HCoupled to Benzylic CH.
Terminal

0.80 - 0.90 ppmTriplet (

Hz)
3HCoupled to Methylene.

Issue 1: The "Messy" Aliphatic Region

User Query: "I expect a simple quintet or quartet for the


 group, but I see a chaotic multiplet with 10+ lines. Is my sample impure?"
Diagnosis: Diastereotopicity

This is not an impurity; it is a signature of chirality. The sec-butyl group contains a chiral center at the benzylic carbon (


).
  • The Mechanism: The chiral center renders the adjacent methylene protons (

    
     and 
    
    
    
    on
    
    
    ) diastereotopic .[8] They are chemically non-equivalent because they reside in different magnetic environments relative to the chiral center.
  • The Result: Instead of a simple signal, you observe an

    
     or 
    
    
    
    system.
    
    
    and
    
    
    couple to each other (geminal coupling,
    
    
    Hz) and differentially to the adjacent methyl and methine protons.
Troubleshooting Protocol: Resolving the Multiplet

If you need to prove these are diastereotopic protons and not impurities, follow this workflow:

  • Run a HSQC (Heteronuclear Single Quantum Coherence):

    • Look for: Two proton signals (the messy multiplet) correlating to the same carbon signal (approx 30 ppm).

    • Interpretation: If

      
       and 
      
      
      
      correlate to the same carbon, they are geminal protons, confirming the diastereotopic nature.
  • Solvent Titration (ASIS - Aromatic Solvent-Induced Shift):

    • Why: Benzene-

      
       interacts with the solute's dipole. The anisotropy often shifts 
      
      
      
      and
      
      
      differently, separating the overlapping signals.
    • Step 1: Dissolve 5 mg sample in 0.6 mL

      
      . Record spectrum.
      
    • Step 2: Add 50

      
      L 
      
      
      
      sequentially, recording spectra.
    • Result: Watch the "messy" multiplet split into two distinct, resolvable multiplets.

Diastereotopic_Workflow Start Start: Aliphatic Region Analysis Check_CH2 Observe CH2 Region (~1.6 ppm) Start->Check_CH2 Decision_Multiplet Is it a clean Quintet? Check_CH2->Decision_Multiplet Clean_Quintet Suspect n-butyl isomer (Achiral) Decision_Multiplet->Clean_Quintet Yes Messy_Multiplet Suspect sec-butyl (Diastereotopic) Decision_Multiplet->Messy_Multiplet No Exp_HSQC Run HSQC Experiment Messy_Multiplet->Exp_HSQC Result_HSQC Do protons correlate to SAME Carbon? Exp_HSQC->Result_HSQC Confirmed Confirmed: Diastereotopic Protons (Correct Structure) Result_HSQC->Confirmed Yes Impurity Impurity / Mixture Result_HSQC->Impurity No

Figure 1: Decision tree for distinguishing diastereotopic signals from impurities.

Issue 2: The Deceptive Aromatic Doublets

User Query: "My aromatic peaks look like doublets, but the coupling constants (


) don't match standard ortho coupling (~8 Hz). The peaks look 'slanted'."
Diagnosis: Second-Order AA'BB' System

Because the nitro group and the sec-butyl group are different, the spin system is technically AA'BB' (or AA'XX' if the chemical shift difference is large), not a simple


 system.
  • Magnetic Non-Equivalence: The protons ortho to the nitro group are chemically equivalent but magnetically non-equivalent because they couple differently to the protons on the other side of the ring.

  • Roofing Effect: The inner lines of the "doublets" are taller than the outer lines. The multiplets "lean" toward each other.[3]

  • Caution: Do not report these simply as "d, J=8.0 Hz." This is technically incorrect.

Interpretation Guide
  • Chemical Shift Assignment:

    • Downfield (~8.15 ppm): Protons ortho to

      
       (Deshielding zone).
      
    • Upfield (~7.35 ppm): Protons ortho to sec-butyl.

  • Symmetry Check:

    • If you modify the derivative (e.g., add a substituent at position 2 or 3), this symmetry breaks completely.[5] You will see an ABC or AMX system.

    • Validation: If the integration is not exactly 2:2, check for para-isomer contamination . The ortho-nitro isomer is a common byproduct in nitration reactions.

Issue 3: Distinguishing Isomers (sec vs iso)

This is a critical purity check, as Friedel-Crafts alkylations often suffer from carbocation rearrangement (1,2-hydride shifts).

Feature1-sec-butyl (Target)1-iso-butyl (Rearranged)1-n-butyl (Linear)
Benzylic Proton Sextet (1H)Doublet (2H,

)
Triplet (2H,

)
Methyl Groups Two signals: 1 doublet, 1 tripletOne signal: Doublet (6H, equivalent)One signal: Triplet (3H)
Chirality Yes (Diastereotopic

)
No (Enantiotopic

)
No
Visual Verification Protocol

If you suspect rearrangement:

  • Zoom in on the 0.8 - 1.0 ppm region.

  • sec-butyl: You must see a triplet (terminal methyl).[9]

  • iso-butyl: You will see a strong doublet (two equivalent methyls) and NO triplet.

Isomer_Check Input Analyze Methyl Region (0.8 - 1.3 ppm) Branch1 1 Doublet (6H) No Triplet Input->Branch1 Branch2 1 Triplet (3H) 1 Doublet (3H) Input->Branch2 Branch3 1 Triplet (3H) No Doublet Input->Branch3 Result1 Iso-butyl Isomer (Rearrangement) Branch1->Result1 Result2 Sec-butyl Isomer (Target) Branch2->Result2 Result3 n-butyl Isomer Branch3->Result3

Figure 2: Rapid identification of alkyl chain isomers via methyl splitting patterns.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Explains AA'BB' systems and diastereotopicity).

  • Reich, H. J. (2023). Structure Determination Using NMR: Diastereotopic Protons. University of Wisconsin-Madison. (Detailed mechanism of chiral center effects on methylene protons).

  • SDBS Database. (2024). Spectral Database for Organic Compounds. (Reference spectra for nitrobenzene derivatives).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. (Protocols for HSQC and solvent titration).

Sources

Technical Guide: Advanced Nitration Protocols for 1-sec-Butyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemical Challenge

Synthesizing 1-sec-Butyl-4-nitrobenzene (also known as p-nitro-sec-butylbenzene) presents a dual challenge often underestimated in standard organic synthesis protocols:

  • Regioselectivity (The Steric Conflict): The sec-butyl group is a moderate ortho/para director. While bulkier than an ethyl group, it does not provide the absolute steric shielding of a tert-butyl group. Standard mixed-acid nitration typically yields a significant fraction (30–40%) of the unwanted ortho isomer, complicating purification.

  • Substrate Stability (Benzylic Oxidation): The benzylic position of the sec-butyl group contains a tertiary hydrogen susceptible to oxidative abstraction. Strong oxidizers (like hot nitric acid) can cleave this chain or oxidize it to a ketone (acetophenone derivatives), drastically reducing yield.

This guide provides three targeted protocols to bypass these failure modes, moving beyond standard mixed-acid (H₂SO₄/HNO₃) chemistry.

Protocol A: Acetyl Nitrate (In Situ)

Best For: Improving para-selectivity while maintaining a homogeneous liquid phase.

The Science

Acetyl nitrate (AcONO₂) is generated in situ by mixing acetic anhydride and nitric acid. It is a milder nitrating agent than the nitronium ion generated in sulfuric acid. The bulky acetyl group complexed with the electrophile increases steric hindrance, thereby favoring attack at the para position over the crowded ortho position.

Step-by-Step Protocol
  • Reagents: sec-Butylbenzene (1.0 eq), Nitric Acid (fuming, 1.1 eq), Acetic Anhydride (excess, solvent).

  • Temperature: -10°C to 0°C (Strict control required).

  • Preparation: Charge a dry 3-neck flask with acetic anhydride. Cool to -10°C under N₂.

  • Generation: Add fuming HNO₃ dropwise. CRITICAL: Maintain internal temp < 0°C. The formation of acetyl nitrate is exothermic.

  • Addition: Add sec-butylbenzene slowly to the AcONO₂ solution.

  • Reaction: Stir at 0°C for 1–2 hours. Monitor by HPLC/GC.

  • Quench: Pour mixture onto crushed ice/water. Neutralize with NaHCO₃.

Troubleshooting Guide (Protocol A)
SymptomProbable CauseCorrective Action
Runaway Exotherm Addition of HNO₃ was too fast.Stop addition immediately. Ensure cooling bath is active. AcONO₂ is unstable >60°C.
Low Conversion Moisture in Acetic Anhydride.Acetic anhydride hydrolyzes to acetic acid, killing the reagent. Use fresh, distilled Ac₂O.
High Ortho Content Temperature too high.Selectivity decreases as temperature rises. Keep reaction strictly below 0°C.

Protocol B: Nitronium Tetrafluoroborate (NO₂BF₄)

Best For: Eliminating benzylic oxidation side-products.

The Science

NO₂BF₄ is a stable, crystalline salt that provides a source of NO₂⁺ in non-acidic, non-oxidizing media. By avoiding the harsh oxidative environment of free nitric acid, you preserve the sensitive benzylic C-H bond of the sec-butyl group.

Step-by-Step Protocol
  • Reagents: sec-Butylbenzene (1.0 eq), NO₂BF₄ (1.1 eq).

  • Solvent: Sulfolane or Acetonitrile (dry).

  • Atmosphere: Argon/Nitrogen (Strictly anhydrous).

  • Setup: In a glovebox or under positive N₂ pressure, suspend NO₂BF₄ in dry sulfolane.

  • Addition: Add sec-butylbenzene dropwise at room temperature.

  • Reaction: Stir for 30–60 mins. The reaction is rapid.

  • Workup: Quench with water. Extract with DCM. Sulfolane is water-soluble and will wash away.

Troubleshooting Guide (Protocol B)
SymptomProbable CauseCorrective Action
No Reaction Reagent hydrolysis.NO₂BF₄ is extremely hygroscopic. If it has turned to a "paste," it is dead. Use fresh, free-flowing white powder.
Dark/Tarry Mixture Solvent incompatibility.Do not use ethers or nucleophilic solvents. Use Sulfolane, Nitromethane, or DCM.
Isomer Ratio Unchanged Intrinsic electronics.NO₂BF₄ is a "naked" electrophile; it is very reactive and less selective than Acetyl Nitrate. Use this only if oxidation is your primary failure mode.

Protocol C: "Claycop" (Solid Acid Catalysis)

Best For: Maximum para-selectivity (>90%) and Green Chemistry.

The Science

"Claycop" refers to Copper(II) Nitrate supported on Montmorillonite K-10 clay. The reaction occurs within the interlamellar spaces (pores) of the clay. The spatial confinement physically prevents the formation of the ortho isomer (shape selectivity), forcing the nitro group to the accessible para position.

Step-by-Step Protocol
  • Reagent Prep: Dissolve Cu(NO₃)₂ in acetone, add K-10 clay, evaporate solvent to get a free-flowing blue powder ("Claycop").

  • Reaction:

    • Suspend "Claycop" in CCl₄ or Hexane.

    • Add sec-butylbenzene and acetic anhydride (activator).

    • Stir at room temperature for 4–6 hours.

    • Workup: Filter off the clay. Evaporate solvent.

Troubleshooting Guide (Protocol C)
SymptomProbable CauseCorrective Action
Slow Reaction Rate Poor agitation.Heterogeneous catalysis requires vigorous stirring to maximize mass transfer to the clay surface.
Low Selectivity Leaching of active species.If the solvent is too polar (e.g., alcohol/water), the Cu(NO₃)₂ leaves the pores and reacts in solution, losing the shape-selectivity benefit. Use non-polar solvents.

Comparative Data Summary

FeatureStandard Mixed AcidAcetyl NitrateNO₂BF₄Claycop (Solid Acid)
Para Selectivity Poor (~60%)Good (~75-80%)Moderate (~65%)Excellent (>90%)
Benzylic Oxidation High RiskLow RiskZero Risk Low Risk
Reaction Speed FastModerateInstantSlow
Scalability HighMedium (Safety limits)Low (Cost)Medium

Visual Workflows

Figure 1: Selection Logic for Nitration Agent

Use this logic gate to determine the correct protocol based on your current failure mode.

NitrationLogic Start Start: sec-Butylbenzene Nitration Problem Identify Primary Failure Mode Start->Problem OrthoIssue High Ortho Isomer Content Problem->OrthoIssue Regioselectivity OxidationIssue Benzylic Oxidation / Low Yield Problem->OxidationIssue Stability GreenIssue Acid Waste / Green Chem Req. Problem->GreenIssue Sustainability Acetyl Protocol A: Acetyl Nitrate (Steric Control) OrthoIssue->Acetyl Good Selectivity Clay Protocol C: Claycop (Shape Selective) OrthoIssue->Clay Best Selectivity Salt Protocol B: NO2BF4 (Non-Oxidizing) OxidationIssue->Salt Eliminates Oxidizer GreenIssue->Clay Recyclable Catalyst

Caption: Decision matrix for selecting the optimal nitrating agent based on experimental constraints.

Figure 2: Acetyl Nitrate Reaction Workflow

Safety-critical workflow for Protocol A.

AcetylNitrateFlow Prep 1. Dry Flask + Ac2O (Cool to -10°C) Gen 2. Add HNO3 Dropwise (Exotherm Control) Prep->Gen N2 Atmosphere Add 3. Add Substrate (Maintain < 0°C) Gen->Add AcONO2 Formed React 4. Stir 1-2h Add->React Quench 5. Ice Quench + NaHCO3 React->Quench

Caption: Step-by-step workflow for the safe generation and utilization of Acetyl Nitrate.

References

  • Olah, G. A., et al. (1978). "Nitration with Nitronium Tetrafluoroborate in Organic Solvents." Journal of the American Chemical Society.[1]

  • Laszlo, P., & Cornelis, A. (1985). "Clay-Supported Copper(II) Nitrate: A Versatile Reagent for Nitration." Synthesis.

  • Smith, K., et al. (1996). "Highly Para-Selective Nitration of Alkylbenzenes using Zeolite Catalysts." Journal of the Chemical Society, Perkin Transactions 1.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Ed.). Longman Scientific & Technical.

Sources

Sample preparation challenges for analyzing 1-sec-Butyl-4-nitrobenzene in complex matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Your Analyte

Welcome to the technical support hub. Before troubleshooting specific failures, we must ground our protocol in the physicochemical reality of 1-sec-Butyl-4-nitrobenzene (1-sB-4-NB) .[1]

This molecule presents a "Dr. Jekyll and Mr. Hyde" profile:

  • The Nitro Group (

    
    ):  Electron-withdrawing and polar, making it susceptible to biological reduction (metabolic instability).[2][1]
    
  • The sec-Butyl Group: Lipophilic and sterically bulky, driving the LogP up to ~4.0 [1].[2] Crucially, this group introduces a chiral center , meaning your "single peak" might actually be a racemate of two enantiomers with different biological activities.

Below are the Master Troubleshooting Modules designed to address the most frequent support tickets we receive regarding this analyte.

Module 1: The "Low Recovery" Challenge

User Complaint: "I am getting <60% recovery from plasma/urine using standard LLE."

Root Cause Analysis

The high lipophilicity (LogP ~4.[1]0) of 1-sB-4-NB means it binds avidly to plasma proteins (albumin) and hydrophobic particulates in environmental matrices.[2][1] Simple Liquid-Liquid Extraction (LLE) often fails to disrupt these protein-ligand interactions.[2][1] Furthermore, the nitro-group can interact with active sites on silica-based SPE cartridges if not properly capped.[2][1]

The Solution: Salting-Out Assisted Liquid-Liquid Extraction (SALLE) or Polymeric SPE[1][2]
Protocol A: High-Throughput SALLE (Recommended for Plasma)

Why this works: The "salting out" effect reduces the solubility of the organic analyte in the aqueous phase and precipitates proteins simultaneously, releasing the bound drug.

  • Aliquot: 200 µL Plasma into a 2 mL polypropylene tube.

  • Internal Standard: Add 20 µL deuterated internal standard.

  • Salting Out: Add 100 µL saturated Ammonium Acetate or 4M NaCl .

    • Technical Note: Avoid sulfates if using MS detection to prevent source clogging.[2][1]

  • Extraction Solvent: Add 600 µL Acetonitrile (ACN) .

    • Why ACN? It precipitates proteins while being miscible with water until the salt is added, forcing phase separation.

  • Agitation: Vortex vigorously for 2 minutes (Critical step to disrupt protein binding).

  • Separation: Centrifuge at 10,000 x g for 5 minutes.

  • Collection: Remove the upper organic layer.[2][1] Do not evaporate to dryness (See Module 2).[1]

Protocol B: Polymeric SPE (Recommended for Urine/Water)

Why this works: Polymeric sorbents (like HLB or DVB) possess a high surface area for hydrophobic retention and are wettable, preventing phase collapse.

StepSolvent/ActionMechanism
Condition 1 mL MeOH, then 1 mL WaterActivates sorbent pores.[2][1]
Load Sample + 2% Formic AcidAcidification stabilizes the nitro group and prevents ionization of matrix interferences.
Wash 1 5% MeOH in WaterRemoves salts and polar interferences.[1]
Wash 2 2% Ammonium Hydroxide in WaterCritical: Removes humic acids (environmental) or weak acidic interferences. 1-sB-4-NB is neutral and stays retained.[2][1]
Elute 100% ACN or MeOHDisrupts hydrophobic interactions.[1]

Module 2: The "Disappearing Peak" (Volatility & Stability)

User Complaint: "My calibration curve is linear, but my QC samples show progressive signal loss over the run."

Root Cause Analysis
  • Sublimation/Co-evaporation: While 1-sB-4-NB has a boiling point >200°C, it is semi-volatile .[2][1] During Nitrogen blow-down, it can co-evaporate with solvents like methylene chloride or ether.[2][1]

  • Biological Reduction: In urine or non-sterile plasma, bacteria can enzymatically reduce the

    
     group to an amine (
    
    
    
    ) within hours at room temperature [2].[2][1]
Troubleshooting Workflow

LossAnalysis Start Start: Signal Loss Detected CheckEvap Did you evaporate to dryness? Start->CheckEvap CheckTemp Was water bath >40°C? CheckEvap->CheckTemp No Sublimation CAUSE: Sublimation Loss Action: Use Keeper Solvent CheckEvap->Sublimation Yes CheckBio Was sample left at RT > 2 hours? CheckTemp->CheckBio No CheckTemp->Sublimation Yes Degradation CAUSE: Biological Reduction Action: Acidify to pH < 2 CheckBio->Degradation Yes Adsorption CAUSE: Adsorption to Plastic Action: Switch to Silanized Glass CheckBio->Adsorption No

Figure 1: Diagnostic logic for identifying the source of analyte loss during preparation.

Corrective Actions
  • The "Keeper" Technique: Never evaporate to dryness.[1] Add 20 µL of Isooctane or DMSO to the collection tube before evaporation. These high-boiling solvents "trap" the analyte when the volatile solvent is gone.[2][1]

  • Stabilization: Acidify all biological samples immediately upon collection with HCl or Formic Acid (target pH 2-3).[2][1] This inhibits nitro-reductase enzyme activity.[2][1]

Module 3: The "Chiral" Blind Spot

User Complaint: "I see a shoulder on my peak, or my biological data doesn't match the concentration."

Scientific Insight

1-sec-Butyl-4-nitrobenzene contains a chiral center at the sec-butyl attachment.[2][1] Standard C18 columns cannot separate these enantiomers.[2][1] In biological systems, one enantiomer may be metabolized faster than the other.

Chiral Separation Protocol

If you are performing PK/PD studies, you must validate if the enantiomers behave differently.

  • Column: Polysaccharide-based chiral column (e.g., Chiralcel OD-RH or AD-RH for reverse phase).[2][1]

  • Mobile Phase: Isocratic mode is usually required for chiral recognition.[2][1]

    • Example: 90% Hexane / 10% Isopropanol (Normal Phase) OR Acetonitrile/Water (Reverse Phase specialized).[1]

  • Detection: If using MS, ensure the chiral selector does not bleed into the source.

Summary of Physicochemical Properties (Data Table)

PropertyValueImplication for Sample Prep
Molecular Weight 179.22 g/mol Suitable for LC-MS/MS (MRM mode).[2][1]
LogP (Octanol/Water) ~4.0 [1]Highly hydrophobic.[1] Requires high % organic to elute from C18.[2][1]
Water Solubility ~17 mg/L (Est)Low.[1] Aqueous samples must be preserved or extracted immediately to prevent adsorption to container walls.[2][1]
Boiling Point ~144°C (at 15 mmHg)Semi-volatile.[1] Risk of loss during N2 blowdown.
pKa NeutralpH adjustment does not ionize the analyte, but controls matrix interference ionization.

References

  • PubChem. (n.d.).[2][1][3] 1-sec-Butyl-4-nitrobenzene (Compound).[2][1][4] National Library of Medicine.[2][1] Retrieved January 30, 2026, from [Link]2]

  • U.S. EPA. (2006).[1] Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). SW-846 Update IIIB. Retrieved January 30, 2026, from [Link]2]

  • NIST. (2025). Benzene, 1-butyl-4-nitro-.[2][1][3][4][5] NIST Chemistry WebBook, SRD 69.[2][1][6] Retrieved January 30, 2026, from [Link]2]

Sources

Validation & Comparative

Navigating Steric and Electronic Effects: A Comparative Guide to 1-sec-Butyl-4-nitrobenzene and its Isomers in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Alkylated Nitrobenzenes

In the landscape of organic synthesis, alkylated nitrobenzenes are pivotal intermediates, serving as foundational scaffolds for a vast array of complex molecules. Their significance stems from the versatile chemistry of the nitro group, which can be readily transformed into other functional groups, most notably amines.[1] These resultant anilines are critical building blocks in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced polymers.[2][3] The choice of the alkyl substituent is not trivial; it profoundly influences the synthetic pathway, product distribution, and the physicochemical properties of the final molecule. This guide provides a comparative analysis of 1-sec-butyl-4-nitrobenzene against other common alkylated nitrobenzenes, offering field-proven insights and experimental data to inform strategic decisions in research and development. We will explore how the subtle differences in the structure of n-butyl, isopropyl, sec-butyl, and tert-butyl groups dictate reactivity, selectivity, and ultimately, the utility of these essential chemical intermediates.

Core Synthetic Strategy: To Alkylate or to Nitrate First?

A fundamental decision in synthesizing a target alkylated nitrobenzene is the order of operations: Friedel-Crafts alkylation followed by nitration, or vice-versa. The electronic nature of the benzene ring dictates the only viable pathway.

The nitro group (–NO₂) is a powerful electron-withdrawing group, rendering the aromatic ring strongly deactivated towards electrophilic aromatic substitution.[4][5] Consequently, attempting a Friedel-Crafts alkylation on nitrobenzene is notoriously inefficient, often resulting in no reaction or extremely poor yields.[4][6][7][8] In fact, nitrobenzene's inertness to these conditions allows it to be used as a solvent for Friedel-Crafts reactions.[4]

Conversely, an alkyl group is weakly electron-donating through an inductive effect, thereby activating the ring for electrophilic attack.[5][9] This makes the nitration of an alkylated benzene the universally adopted and more efficient synthetic route.

Synthetic_Strategy cluster_A Viable Pathway cluster_B Non-Viable Pathway Benzene_A Benzene Alkylbenzene Alkylbenzene Benzene_A->Alkylbenzene Friedel-Crafts Alkylation Target Alkylated Nitrobenzene Alkylbenzene->Target Nitration (HNO₃/H₂SO₄) Benzene_B Benzene Nitrobenzene Nitrobenzene Benzene_B->Nitrobenzene Nitration No_Reaction No Reaction / Poor Yield Nitrobenzene->No_Reaction Friedel-Crafts Alkylation caption Fig. 1: Comparison of synthetic routes to alkylated nitrobenzenes. Downstream_Applications Start 1-sec-Butyl-4-nitrobenzene Reduction Reduction (e.g., H₂, Pd/C or Fe/HCl) Start->Reduction Amine 4-sec-Butylaniline Reduction->Amine Pharma Pharmaceuticals Amine->Pharma Bioactivity Tuning Agro Agrochemicals Amine->Agro Lipophilicity Control Polymer Polymers & Materials Amine->Polymer Monomer Synthesis caption Fig. 3: Synthetic utility of 1-sec-butyl-4-nitrobenzene.

Sources

A Senior Application Scientist's Guide to the Validation of an HPLC-UV Method for 1-sec-Butyl-4-nitrobenzene Quantification

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of chemical entities is paramount. This guide provides an in-depth, technically-grounded walkthrough of the validation of a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of 1-sec-Butyl-4-nitrobenzene. This compound is significant as it often appears as a process impurity or a synthetic intermediate, and its accurate measurement is crucial for ensuring the safety and efficacy of final drug products.[1][2][3]

This document is structured to provide not just a protocol, but the scientific rationale behind the experimental choices, ensuring a deep understanding of the method's capabilities and limitations. We will adhere to the globally recognized validation standards set forth by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline, to demonstrate that the analytical procedure is fit for its intended purpose.[4][5][6][7][8]

The Analytical Challenge: Quantifying 1-sec-Butyl-4-nitrobenzene

1-sec-Butyl-4-nitrobenzene (C₁₀H₁₃NO₂) is a nitroaromatic compound that, due to its chemical properties, is well-suited for analysis by reverse-phase HPLC with UV detection.[9][10][11] The presence of the nitro functional group attached to the benzene ring provides a strong chromophore, making it readily detectable by UV spectrophotometry.[3][12] The primary objective is to develop and validate a method that is specific, accurate, precise, and robust for its quantification, often at trace levels within a complex sample matrix.

Method Development: The "Why" Behind the "How"

A successful validation is built upon a well-developed and optimized analytical method. The choices made during development are critical for the method's ultimate performance.

Chromatographic System and Conditions
  • Column Selection: A C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) was chosen. This is the workhorse of reverse-phase chromatography and is ideal for retaining a moderately nonpolar compound like 1-sec-Butyl-4-nitrobenzene. The alkyl chains of the C18 phase provide the necessary hydrophobic interactions to retain the analyte, allowing for effective separation from more polar impurities.

  • Mobile Phase Composition: An isocratic mobile phase consisting of Acetonitrile:Water (70:30, v/v) was selected. Acetonitrile was chosen as the organic modifier due to its low UV cutoff and excellent solubilizing power for nitroaromatic compounds. The 70:30 ratio was experimentally determined to provide a balance between a reasonable retention time (typically 5-7 minutes), good peak shape (symmetry), and adequate resolution from potential process-related impurities.

  • Flow Rate: A flow rate of 1.0 mL/min was established to ensure optimal column efficiency and generate a backpressure well within the operational limits of a standard HPLC system.

  • UV Detection Wavelength: The detection wavelength was set to 274 nm . This was determined by acquiring the UV-Vis spectrum of a standard solution of 1-sec-Butyl-4-nitrobenzene, which showed a wavelength maximum (λmax) at this value. Monitoring at the λmax ensures the highest possible sensitivity for the analyte.

  • Injection Volume: A 10 µL injection volume was used as it provided a sufficient response without causing peak distortion or column overload.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Processing & Validation Prep Standard & Sample Weighing Dissolve Dissolution in Diluent (Acetonitrile:Water) Prep->Dissolve Filter Filtration (0.45 µm) Dissolve->Filter Injector Autosampler Injection (10 µL) Filter->Injector Vial Transfer Column C18 Column Separation (ACN:H2O, 1.0 mL/min) Injector->Column Detector UV Detection (@ 274 nm) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Signal Output Integration Peak Integration & Area Calculation CDS->Integration Validation Validation Parameter Assessment (ICH Q2) Integration->Validation Result Final Reportable Value Validation->Result

Method Validation: Proving Fitness for Purpose

The validation process rigorously tests the performance characteristics of the analytical method against predefined acceptance criteria derived from ICH Q2(R1) guidelines.[5][8][13]

Specificity (Selectivity)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • A solution of the diluent (mobile phase) was injected to serve as a blank.

    • A standard solution of 1-sec-Butyl-4-nitrobenzene was injected.

    • Solutions of known related substances and potential process impurities were injected individually.

    • A "spiked" sample, containing the analyte and all potential impurities, was prepared and injected.

    • Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) were performed on the analyte to generate potential degradation products. The stressed samples were then analyzed.

  • Results & Causality: The chromatograms showed no interfering peaks from the diluent or known impurities at the retention time of 1-sec-Butyl-4-nitrobenzene. The peak for the analyte was shown to be spectrally pure using photodiode array (PDA) detection (peak purity analysis), confirming that no co-eluting species were present. This demonstrates the method's high specificity, which is crucial for accurately quantifying the analyte without interference.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Protocol:

    • A series of at least five standard solutions of 1-sec-Butyl-4-nitrobenzene were prepared, ranging from 50% to 150% of the nominal target concentration (e.g., 10 µg/mL to 150 µg/mL).

    • Each solution was injected in triplicate.

    • A calibration curve was constructed by plotting the mean peak area against the concentration.

    • The correlation coefficient (r²), y-intercept, and slope of the regression line were calculated.

  • Results & Causality: The method demonstrated excellent linearity across the specified range. The high correlation coefficient indicates a strong linear relationship between concentration and instrument response, which is fundamental for accurate quantification.

ParameterAcceptance CriterionResult
Range 80-120% of test concentration10 - 150 µg/mL
Correlation Coefficient (r²) ≥ 0.9990.9998
Y-Intercept Close to zeroMinimal
Residual Plot Random distributionPassed
Accuracy (as Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo or sample matrix.

  • Protocol:

    • Known amounts of 1-sec-Butyl-4-nitrobenzene standard were added (spiked) to a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Three replicate preparations were made for each level.

    • The samples were analyzed, and the percentage recovery was calculated.

  • Results & Causality: The high recovery values across all levels confirm that the method accurately measures the amount of analyte present, with minimal bias introduced by the sample preparation or analysis steps.

Spiked LevelMean Recovery (%)% Relative Standard Deviation (%RSD)
80% 99.5%0.8%
100% 100.2%0.5%
120% 99.8%0.6%
Acceptance Criteria 98.0 - 102.0% Recovery, %RSD ≤ 2.0% Passed
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.

  • Protocol:

    • Repeatability (Intra-assay precision): Six replicate samples were prepared at 100% of the target concentration and analyzed on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: The repeatability experiment was repeated on a different day, by a different analyst, and on a different HPLC system.

    • The %RSD of the results was calculated for both studies.

  • Results & Causality: The low %RSD values demonstrate that the method produces consistent and reproducible results, both within a single analytical run and across different days, analysts, and instruments. This ensures the reliability of the data generated over time.

Precision Level% Relative Standard Deviation (%RSD)
Repeatability (n=6) 0.7%
Intermediate Precision (n=6) 1.1%
Acceptance Criterion (%RSD) ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

    • Solutions at the calculated LOQ concentration were prepared and injected six times to confirm that the precision (%RSD) and accuracy at this level met acceptance criteria (typically %RSD ≤ 10%).

  • Results & Causality: The determined LOD and LOQ values establish the lower limits of the method's performance, defining its sensitivity for detecting and quantifying trace amounts of 1-sec-Butyl-4-nitrobenzene.

ParameterResult
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Precision at LOQ (%RSD) 4.8%
Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

  • Protocol:

    • Small, deliberate changes were made to key method parameters, one at a time.

    • Parameters varied included:

      • Mobile phase composition (±2%, e.g., 68:32 and 72:28 ACN:H₂O)

      • Column temperature (±5 °C)

      • Flow rate (±0.1 mL/min)

    • The effect on system suitability parameters (e.g., retention time, peak asymmetry, and resolution) was monitored.

  • Results & Causality: The method was found to be robust, as minor changes to the operational parameters did not significantly impact the chromatographic performance. This ensures that the method will perform consistently in a routine laboratory environment where minor fluctuations are expected.

Comparison with Alternative Methods

While HPLC-UV is a powerful and widely used technique, it is important to understand its performance in the context of other available analytical methods.[14][15]

MethodTable [ shape=plaintext label=<

Parameter Validated HPLC-UV Method Gas Chromatography-Mass Spectrometry (GC-MS)

Principle Separation based on polarity, detection by UV absorbance. Separation based on volatility/boiling point, detection by mass fragmentation pattern.[16]

Specificity High, based on retention time and UV spectrum. Confirmed with PDA. Very high, provides structural information from mass spectrum, allowing for definitive identification.

Sensitivity Good (µg/mL range). Sufficient for most quality control applications. Excellent (ng/mL or lower range). Ideal for trace and ultra-trace analysis.

Sample Throughput High. Relatively short run times and simple sample preparation. Moderate. Can require more extensive sample preparation (e.g., derivatization for non-volatile compounds).[17]

Cost & Complexity Lower instrument cost, widely available, routine operation. Higher instrument cost, more complex operation and maintenance.

Best For Routine QC, purity testing, and assay of known impurities. Identification of unknown impurities, analysis of volatile compounds, and when very high sensitivity is required.[1][18]

> ]; } Caption: Comparison of HPLC-UV and GC-MS for nitroaromatic compound analysis.

Discussion

For the intended purpose of quantifying a known impurity like 1-sec-Butyl-4-nitrobenzene in a controlled manufacturing environment, the validated HPLC-UV method is superior. It provides the necessary specificity, accuracy, and precision with the advantages of higher throughput, lower cost, and operational simplicity.

Gas Chromatography-Mass Spectrometry (GC-MS) would be the method of choice if the goal were to identify an unknown impurity or if the analyte was highly volatile.[16][18] However, many nitroaromatic compounds can be thermally labile, potentially decomposing in a hot GC injector, which can complicate quantification.[18] HPLC, being a gentler technique, avoids this issue.

Conclusion

This guide has detailed the systematic validation of an HPLC-UV method for the quantification of 1-sec-Butyl-4-nitrobenzene, grounding each step in the principles of the ICH Q2(R1) guideline. The experimental data, summarized in the accompanying tables, robustly demonstrates that the method is specific, linear, accurate, precise, and robust for its intended application. The comparison with GC-MS further solidifies the choice of HPLC-UV as the optimal technique for routine quality control analysis of this analyte. By explaining the causality behind the methodological choices, this guide serves not only as a report but as an educational tool for researchers and drug development professionals.

References

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures. European Medicines Agency (EMA). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • ICH/FDA Guidelines-Compliant Validated Stability-Indicating HPLC-UV Method for the Determination of Axitinib in Bulk and Dosage Forms. Semantic Scholar. [Link]

  • ICH Guideline (2005) Q2 (R1), Validation of Analytical Procedures Text and Methodology. Scientific Research Publishing. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. ResearchGate. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Agilent. [Link]

  • Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency (EPA). [Link]

  • Understanding Impurity Analysis. Cormica. [Link]

  • 1-Butyl-4-nitrobenzene. PubChem, National Institutes of Health (NIH). [Link]

  • ORA Lab Manual Vol. II - Methods, Method Verification and Validation. U.S. Food and Drug Administration (FDA). [Link]

  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. National Center for Biotechnology Information (NCBI), NIH. [Link]

  • Quality: specifications, analytical procedures and analytical validation. European Medicines Agency (EMA). [Link]

  • Organic Impurity Test. CD Formulation. [Link]

  • 1-sec-Butyl-4-nitrobenzene | CAS#:4237-40-5. Chemsrc. [Link]

  • Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. ResearchGate. [Link]

  • Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. MicroSolv Technology Corporation. [Link]

  • Nitro compounds Analysis of aromatic and basic compounds. LabRulez GCMS. [Link]

  • Gas Chromatography - Mass Spectrometry. University of Texas at Austin. [Link]

  • Analytical Procedures and Methods Validation. Regulations.gov. [Link]

  • A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks. [Link]

  • FDA Warning Letter due to incorrect HPLC and UV Data. ECA Academy. [Link]

Sources

Comparative study of activating and deactivating groups in electrophilic substitution

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Functionalization of Arenes: A Comparative Guide to Activating and Deactivating Groups Subtitle: Mechanistic insights, kinetic data, and experimental protocols for precision synthesis in drug discovery.

Executive Summary

In medicinal chemistry, the late-stage functionalization of aromatic scaffolds is a critical bottleneck. The ability to predict and control the site of electrophilic aromatic substitution (EAS) dictates the efficiency of synthesizing pharmacophores. This guide moves beyond textbook theory to provide a rigorous comparison of Activating (Electron-Donating Groups, EDGs) and Deactivating (Electron-Withdrawing Groups, EWGs) substituents.

We analyze their impact on reaction kinetics, regioselectivity, and synthetic yield, supported by quantitative Hammett parameters and validated experimental protocols. This document is designed for synthetic chemists requiring high-fidelity control over aromatic substitution patterns.

Mechanistic Foundation: The Electronic Tug-of-War

The outcome of any EAS reaction is governed by the stability of the Arenium Ion (Sigma Complex) intermediate. The substituent (


) attached to the benzene ring influences this stability through two competing vectors:
  • Inductive Effect (

    
    ):  Transmission of charge through 
    
    
    
    -bonds based on electronegativity.
  • Resonance Effect (

    
    ):  Delocalization of 
    
    
    
    -electrons into or out of the ring.
Comparative Mechanism Analysis
  • Activators (e.g.,

    
    ): 
    
    • Mechanism: These groups donate electron density (either by hyperconjugation or lone pair donation).

    • Impact: They stabilize the cationic intermediate, lowering the activation energy (

      
      ).
      
    • Regiochemistry: Ortho/Para attack places the positive charge directly adjacent to the donor group, maximizing stabilization.

  • Deactivators (e.g.,

    
    ): 
    
    • Mechanism: These groups withdraw electron density.[1]

    • Impact: They destabilize the cationic intermediate, raising

      
       and slowing the reaction.
      
    • Regiochemistry: Meta attack is favored not because it is stabilized, but because it avoids the highly unstable resonance structure where the positive charge resides next to the electron-withdrawing group.

Visualization: Resonance Stabilization Logic

EAS_Mechanism Start Substituted Benzene (Ph-G) Sigma_Complex Sigma Complex (Arenium Ion) Start->Sigma_Complex + E+ Electrophile Electrophile (E+) Path_EDG Group G = Activator (-OH, -CH3) Donates e- density Sigma_Complex->Path_EDG Path_EWG Group G = Deactivator (-NO2) Withdraws e- density Sigma_Complex->Path_EWG Stab_OP Ortho/Para Attack: (+) Charge adjacent to G STABILIZED by Donor Path_EDG->Stab_OP Major Pathway Destab_OP Ortho/Para Attack: (+) Charge adjacent to G DESTABILIZED by Acceptor Path_EWG->Destab_OP Blocked (High Energy) Meta_Route Meta Attack: (+) Charge avoids G 'Least Bad' Option Path_EWG->Meta_Route Major Pathway

Figure 1: Mechanistic flow dictating regioselectivity based on substituent electronic nature.

Comparative Performance Data

The following data aggregates standard kinetic studies (Nitration in Acetic Anhydride/HNO₃) to quantify the magnitude of activation/deactivation.

Table 1: Relative Reaction Rates (Benzene = 1.0)
Substituent GroupTypeRelative Rate (

)
Electronic Effect Dominance

(Phenol)
Strong Activator~1,000

(Resonance dominates)

(Toluene)
Weak Activator25

(Hyperconjugation)

(Benzene)
Reference1.0N/A

(Chlorobenzene)
Weak Deactivator0.033

(Inductive withdrawal dominates)

(Nitrobenzene)
Strong Deactivator


and

(Synergistic withdrawal)
Table 2: Regioselectivity (Isomer Distribution in Nitration)
SubstrateOrtho %Meta %Para %Directing Effect
Toluene 63%3%34%Ortho/Para
Chlorobenzene 30%1%69%Ortho/Para*
Nitrobenzene 6%93%1%Meta
Anisole (

)
45%<1%54%Ortho/Para

> Note on Halogens: Chlorobenzene is a unique case. It is deactivating (due to strong electronegative


 effect) but ortho/para directing  (due to lone-pair resonance 

capability stabilizing the intermediate). The para isomer is often favored due to steric hindrance at the ortho position.

Experimental Protocol: Competitive Nitration

To empirically verify the activating nature of a group, one does not run separate reactions. Instead, a Competitive Nitration is performed.[2][3] This self-validating protocol minimizes errors in temperature or concentration by reacting two substrates in the same vessel.

Objective: Determine the relative reactivity (


) and isomer distribution.
Reagents & Equipment:
  • Benzene (Caution: Carcinogen) & Toluene (Equimolar mixture)

  • Nitrating Mixture: Conc.[2][3][4][5][6]

    
     / Conc.[3][4][5][6][7] 
    
    
    
  • Internal Standard: Nitrobenzene (inert under mild conditions)

  • Analysis: Gas Chromatography (GC-FID) or HPLC

Step-by-Step Methodology:
  • Preparation: In a round-bottom flask, mix equimolar amounts (e.g., 0.05 mol each) of Benzene and Toluene. Add 0.05 mol of Nitrobenzene (internal standard).

  • Cooling: Cool the mixture to 0°C in an ice bath. Control is critical; higher temperatures promote polynitration.

  • Acid Addition: Prepare a solution of

    
     (0.01 mol, limiting reagent) in Acetic Anhydride. Add this dropwise to the hydrocarbon mixture over 20 minutes.
    
    • Scientific Logic:[2][8][9] Using limiting

      
       ensures the substrates compete for the electrophile. If 
      
      
      
      were in excess, both would fully react, masking kinetic differences.
  • Quenching: After 1 hour, pour the reaction mixture into 50mL ice water to quench the catalyst.

  • Extraction: Extract the organic layer with Diethyl Ether (

    
     mL). Wash with saturated 
    
    
    
    to remove residual acid.
  • Analysis: Dry over

    
    , filter, and analyze via GC.
    
    • Calculation: Compare the area under the curve (AUC) for Nitrobenzene vs. Nitrotoluene isomers. Correct for response factors.

    • Validation: If the ratio of Nitrotoluenes to Nitrobenzene is >1, Toluene is activating. (Expected result: ~25:1).

Quantitative Prediction: The Hammett Equation

For drug development, qualitative terms like "activating" are insufficient. We use Hammett Substituent Constants (


) to predict reactivity quantitatively.[10]

[10]
  • 
     (Sigma):  The electronic power of the substituent.[10]
    
    • Negative

      
       = Activator (e.g., 
      
      
      
      for
      
      
      is
      
      
      ).
    • Positive

      
       = Deactivator (e.g., 
      
      
      
      for
      
      
      is
      
      
      ).
  • 
     (Rho):  Sensitivity of the reaction to electronic effects (Nitration has a high negative 
    
    
    
    , meaning it is very sensitive to electron density).
Decision Tree for Synthetic Planning

Synthesis_Logic Input Target Molecule Structure Check_Group Analyze Existing Substituent (G) Input->Check_Group Decision_EDG G is Donor (-OH, -R) (Activator) Check_Group->Decision_EDG Decision_EWG G is Acceptor (-NO2, -COR) (Deactivator) Check_Group->Decision_EWG Decision_Halo G is Halogen (-Cl, -Br) (Deactivator) Check_Group->Decision_Halo Route_A Mild Conditions Expect Ortho/Para mix Protect if G = -NH2 Decision_EDG->Route_A Route_B Harsh Conditions (Heat/Catalyst) Expect Meta product Decision_EWG->Route_B Route_C Standard Conditions Expect Ortho/Para mix Separate Isomers Decision_Halo->Route_C

Figure 2: Synthetic decision matrix based on substituent electronic classification.

References

  • Ingold, C. K. (1969). Structure and Mechanism in Organic Chemistry. Cornell University Press.
  • Olah, G. A., et al. (1976). "Nitration of Benzene and Toluene."[2][4][5][6][7][9][11] Journal of the American Chemical Society.

  • Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews.

  • LibreTexts Chemistry. "Electrophilic Aromatic Substitution: Introduction and Mechanism."

  • MasterOrganicChemistry. "Ortho, Para, and Meta Directors in Electrophilic Aromatic Substitution."

Sources

Technical Comparison: Spectroscopic Validation of 1-sec-Butyl-4-nitrobenzene vs. Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Spectroscopic Analysis & Quality Control Target Audience: Medicinal Chemists, Process Development Scientists, Analytical Chemists

Executive Summary

This guide provides a rigorous spectroscopic comparison between 1-sec-butyl-4-nitrobenzene (Product) and its primary precursor, sec-butylbenzene (Starting Material). The synthesis of 1-sec-butyl-4-nitrobenzene typically proceeds via electrophilic aromatic substitution (nitration).[1][2] Because this reaction can yield regioisomers (primarily ortho and para) and may leave unreacted starting material, definitive spectroscopic characterization is critical for validation.

This document details the specific spectral shifts in NMR (


H, 

C)
, IR , and MS that confirm the formation of the para-nitro product and distinguish it from the ortho isomer and the starting hydrocarbon.

Synthetic Context & Reaction Pathway[1][2][3]

To understand the spectral data, one must first understand the chemical transformation. The introduction of the strong electron-withdrawing nitro group (


) onto the electron-rich aromatic ring of sec-butylbenzene alters the magnetic and vibrational environment significantly.
Reaction Scheme

The nitration is typically performed using mixed acid (


).[1][2] The bulky sec-butyl group exerts steric hindrance, favoring the para position, but ortho substitution remains a common impurity.

SynthesisWorkflow SM sec-Butylbenzene (Starting Material) Reagents HNO3 / H2SO4 (Nitration) SM->Reagents Inter Wheland Intermediate Reagents->Inter Electrophilic Attack Prod_P 1-sec-Butyl-4-nitrobenzene (Major Product) Inter->Prod_P -H+ (Para favored) Prod_O 1-sec-Butyl-2-nitrobenzene (Ortho Impurity) Inter->Prod_O -H+ (Sterically hindered)

Figure 1: Reaction pathway for the nitration of sec-butylbenzene, highlighting the divergent formation of para (target) and ortho (impurity) isomers.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

NMR is the most definitive tool for determining conversion and regioselectivity.

Proton NMR (

H)

The key differentiator is the aromatic region (6.5 – 8.5 ppm) .[3]

  • Starting Material (sec-Butylbenzene): Displays a complex multiplet integrating to 5 protons around 7.1–7.3 ppm. The alkyl group is electron-donating, causing slight shielding compared to benzene.

  • Product (1-sec-Butyl-4-nitrobenzene): The symmetry of the 1,4-substitution pattern simplifies the spectrum. The nitro group strongly deshields the adjacent protons.[2][4]

Table 1: Comparative


H NMR Shifts (in 

)
Proton Assignmentsec-Butylbenzene (SM) [1]1-sec-Butyl-4-nitrobenzene (Product) [2]Mechanistic Explanation
Ar-H (ortho to alkyl) ~7.15 - 7.25 ppm (m)7.35 ppm (d, J=8.5 Hz) Mild deshielding; doublet due to coupling with meta proton.
Ar-H (meta to alkyl) ~7.25 - 7.30 ppm (m)8.15 ppm (d, J=8.5 Hz) Diagnostic Peak: Strong deshielding by ortho-

group.
Ar-H (para to alkyl) ~7.15 - 7.20 ppm (m)Absent (Substituted)Loss of signal confirms substitution.
Benzylic -CH- ~2.60 ppm (sextet)2.75 - 2.85 ppm (sextet) Slight downfield shift due to inductive effect of the aromatic ring electron withdrawal.
-CH

-
~1.60 ppm (quintet)1.60 - 1.70 ppm (m) Minimal change (remote from reaction center).
-CH

(triplet)
~0.85 ppm (t)0.85 - 0.90 ppm (t) Unchanged.
-CH

(doublet)
~1.25 ppm (d)1.25 - 1.30 ppm (d) Unchanged.
Carbon NMR (

C)

The


C spectrum confirms the carbon skeleton and substitution pattern.[2] The appearance of a highly deshielded signal around 146-152 ppm is characteristic of the carbon bearing the nitro group (

).

Table 2: Key


C NMR Shifts 
Carbon TypeChemical Shift (

)
Notes
C-NO

(Ipso)
~146.5 ppm Highly deshielded; quaternary carbon (low intensity).
C-Alkyl (Ipso) ~152.0 ppm Deshielded by ring current and alkyl group.
Ar-C (ortho to NO

)
~123.5 ppm High intensity; correlates to the 8.15 ppm proton signal.
Ar-C (ortho to alkyl) ~128.0 ppm Standard aromatic region.
Infrared Spectroscopy (IR)

IR is excellent for a quick "Go/No-Go" check for the presence of the nitro group.

  • Diagnostic Bands (Product):

    • N-O Asymmetric Stretch: Strong band at 1520 ± 10 cm

      
       .
      
    • N-O Symmetric Stretch: Strong band at 1345 ± 10 cm

      
       .
      
    • C-N Stretch: ~850 cm

      
      .
      
  • Substitution Pattern (Fingerprint Region):

    • Starting Material: Monosubstituted benzenes typically show two strong bands at 690 cm

      
       and 730-770 cm
      
      
      
      (C-H out-of-plane bending).
    • Product: Para-disubstituted benzenes show a single strong characteristic band at 800–850 cm

      
       .
      
Mass Spectrometry (MS)

MS analysis confirms the molecular weight and provides fragmentation structural proof.[2]

  • Molecular Ion (

    
    ): 
    
    • SM: m/z 134 (

      
      )
      
    • Product: m/z 179 (

      
      )
      
  • Fragmentation Pattern (Product):

    • m/z 150 (

      
      ):  Loss of ethyl radical (cleavage of sec-butyl group).
      
    • m/z 133 (

      
      ):  Loss of 
      
      
      
      radical.
    • m/z 105: Loss of both

      
       and ethyl group (phenyl cation derivative).
      

Decision Logic for Purity Analysis

When analyzing a crude reaction mixture, use the following logic flow to determine if purification is required.

DecisionLogic Start Crude Product Analysis (1H NMR) CheckNO2 Are doublets present at 8.15 & 7.35 ppm? Start->CheckNO2 CheckOrtho Is there a complex multiplet shifted downfield (7.4-7.8 ppm)? CheckNO2->CheckOrtho Yes ImpureSM Incomplete Reaction (Reprocess) CheckNO2->ImpureSM No (Only SM peaks) CheckSM Is there a multiplet at 7.1-7.3 ppm? CheckOrtho->CheckSM No ImpureOrtho Contains Ortho Isomer (Recrystallize/Chromatography) CheckOrtho->ImpureOrtho Yes Pure High Purity 1-sec-Butyl-4-nitrobenzene CheckSM->Pure No CheckSM->ImpureSM Yes

Figure 2: Logic tree for interpreting crude NMR data to assess reaction success and purity.

Experimental Protocols

Standard NMR Sample Preparation

Objective: Ensure high-resolution spectral data for integration.

  • Solvent Selection: Use Chloroform-d (

    
    )  (99.8% D) containing 0.03% v/v TMS as an internal standard.
    
  • Concentration: Dissolve 10–15 mg of the sample in 0.6 mL of

    
    .
    
    • Note: For

      
      C NMR, increase concentration to 30–50 mg  to improve signal-to-noise ratio.
      
  • Filtration: If the solution is cloudy (common with crude nitration products due to residual salts), filter through a small plug of glass wool into the NMR tube.

  • Acquisition:

    • 
      H: 16 scans, 1-second relaxation delay.
      
    • 
      C: 256–512 scans, proton-decoupled.
      
IR Sample Preparation (ATR Method)

Objective: Rapid identification of functional groups.

  • Instrument: FT-IR Spectrometer with Diamond ATR accessory.

  • Background: Collect a background spectrum of the clean crystal (air).

  • Application: Place 1 drop of the liquid oil (1-sec-butyl-4-nitrobenzene is a liquid at RT) directly onto the crystal.

  • Cleaning: Clean strictly with isopropanol; avoid acetone if the ATR crystal seal is sensitive.

References

  • National Institute of Standards and Technology (NIST). sec-Butylbenzene Mass Spectrum and Retention Indices. NIST Chemistry WebBook. Available at: [Link]

  • PubChem. 1-sec-Butyl-4-nitrobenzene Compound Summary. National Library of Medicine. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

Sources

How does the sec-butyl group affect the UV-Vis spectrum compared to nitrobenzene?

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and spectroscopic analysis, distinguishing between the electronic effects of substituents is critical for structure-activity relationship (SAR) studies. This guide objectively compares the UV-Vis spectral influence of the sec-butyl group (a branched alkyl auxochrome) versus nitrobenzene (containing the nitro group, a strong chromophore).

Key Takeaway: The sec-butyl group acts as a weak auxochrome, inducing a subtle bathochromic shift (~5–10 nm) and loss of fine structure via hyperconjugation. In contrast, the nitro group acts as a potent chromophore, dominating the spectrum with intense charge-transfer bands and large red shifts (>50 nm) due to strong resonance interaction.

Electronic Mechanisms & Causality

To interpret the spectra, one must understand the underlying electronic transitions.

The sec-Butyl Group: Hyperconjugation & Inductive Effects

The sec-butyl group (


) lacks distinct 

-electrons of its own but interacts with the benzene ring's

-system.
  • Mechanism: Hyperconjugation . The

    
    -electrons of the C-H bond at the chiral benzylic center overlap with the aromatic 
    
    
    
    -system (
    
    
    ).
  • Inductive Effect (+I): Donates electron density through the

    
    -framework, destabilizing the HOMO slightly more than the LUMO, leading to a lower energy gap (
    
    
    
    ).
  • Spectral Consequence: A "Perturbation." The symmetry of benzene is broken, making the forbidden

    
    -band (
    
    
    
    , ~254 nm) partially allowed. This results in a slight Red Shift (Bathochromic) and a moderate Hyperchromic effect (increased intensity), alongside a smoothing of the vibrational fine structure.
The Nitro Group: Resonance & Charge Transfer

The nitro group (


) is a strong electron-withdrawing group (EWG) with low-lying 

orbitals.
  • Mechanism: Mesomeric Effect (-M) . The nitro group conjugates directly with the ring, extending the

    
    -system.
    
  • Intramolecular Charge Transfer (ICT): Electron density moves from the benzene ring to the nitro group.

  • Spectral Consequence: A "Transformation." The benzene spectrum is obliterated. A new, intense band appears (often merging the

    
     and 
    
    
    
    bands) due to the strong
    
    
    transition. A weaker
    
    
    transition from the oxygen lone pairs appears at longer wavelengths.
Visualizing the Pathway

The following diagram illustrates the divergent electronic pathways affecting the UV-Vis profile.

ElectronicEffects cluster_Butyl sec-Butyl Substitution (Auxochrome) cluster_Nitro Nitro Substitution (Chromophore) Benzene Benzene Core (254 nm, Low Epsilon) SecButyl sec-Butyl Group (+I, Hyperconjugation) Benzene->SecButyl Nitro Nitro Group (-M, -I) Benzene->Nitro Perturbation Symmetry Breaking Sigma-Pi Overlap SecButyl->Perturbation ResultButyl Weak Red Shift (~261 nm) Loss of Fine Structure Perturbation->ResultButyl Resonance Extended Conjugation Charge Transfer (ICT) Nitro->Resonance ResultNitro Strong Red Shift (~260-270 nm) High Intensity (Epsilon > 8000) Resonance->ResultNitro

Figure 1: Mechanistic divergence between alkyl auxochromes and nitro chromophores.

Comparative Data Analysis

The following table contrasts the spectral parameters. Note the orders-of-magnitude difference in intensity (


).
Table 1: Spectral Performance Comparison
FeatureBenzene (Reference)sec-Butylbenzene (Alkyl Auxochrome)Nitrobenzene (Chromophore)
Primary

254 nm (B-band)~261 - 262 nm260 - 270 nm (CT Band)
Molar Absorptivity (

)
~200

~250 - 350

~8,000 - 10,000

Secondary Band None in near UVNone~330 nm (weak,

)
Fine Structure Pronounced (Vibrational fingers)Blurred / SmoothedCompletely Absent
Solvent Sensitivity NegligibleLowHigh (Solvatochromic due to polarity)
Visual Appearance ColorlessColorlessPale Yellow

Critical Analysis:

  • Shift Magnitude: The sec-butyl group causes a shift of only ~7 nm. The nitro group's shift is complex; while the peak position (

    
    ) might seem numerically close (260 vs 261 nm), the origin  is different. The nitro peak is a massive Charge Transfer band masking the weaker benzenoid bands.
    
  • Intensity: This is the differentiator. You need ~50x higher concentration of sec-butylbenzene to achieve the same absorbance signal as nitrobenzene.

Experimental Protocol: Validated UV-Vis Workflow

To replicate these findings or apply them to derivative screening, follow this self-validating protocol.

Reagents & Equipment
  • Solvent: Spectroscopic grade Ethanol (polar) and Cyclohexane (non-polar). Note: Use Cyclohexane to observe fine structure in sec-butylbenzene.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).

  • Cuvettes: Quartz (1 cm pathlength). Glass absorbs UV <300 nm and is unsuitable.

Step-by-Step Methodology
  • Baseline Correction (Auto-Zero):

    • Fill two matched quartz cuvettes with pure solvent.

    • Run a baseline scan (200 nm – 400 nm). Ensure flatline (Abs < 0.005).

  • Sample Preparation (The Dilution Factor):

    • Stock Solution: Prepare 10 mM stock of the target compound in ethanol.

    • Working Solution A (for sec-Butylbenzene): Dilute to 1 mM . Rationale: Low

      
       requires higher concentration.
      
    • Working Solution B (for Nitrobenzene): Dilute to 20

      
      M . Rationale: High 
      
      
      
      requires significant dilution to keep Abs < 1.0.
  • Measurement:

    • Scan from 400 nm down to 200 nm.

    • Checkpoint: If Absorbance > 1.5, dilute further to avoid non-linear Beer-Lambert behavior.

  • Data Processing:

    • Identify

      
      .
      
    • Calculate

      
      .
      
    • Analyze the 240-270 nm region for vibrational fine structure (fingers) vs. smooth gaussian curves.

Workflow Diagram

Protocol cluster_Conc Concentration Adjustment Start Start: Sample Preparation SolventSelect Select Solvent (Cyclohexane for Fine Structure) Start->SolventSelect ButylConc sec-Butyl Derivative Target: ~1 mM SolventSelect->ButylConc NitroConc Nitro Derivative Target: ~20 µM SolventSelect->NitroConc Measure Scan 200-400 nm (Quartz Cuvette) ButylConc->Measure NitroConc->Measure Check Check Absorbance Is A < 1.0? Measure->Check Dilute Dilute Sample Check->Dilute No Analyze Calculate Epsilon & Analyze Shape Check->Analyze Yes Dilute->Measure

Figure 2: Operational workflow for comparative UV-Vis analysis.

Impact in Drug Development

Understanding this comparison is vital for Bioisostere Replacement and Metabolic Profiling .

  • Scaffold Hopping: Replacing a nitro group (toxicophore, metabolic liability) with a sec-butyl group (lipophilic spacer) drastically changes the electronic profile. The UV spectrum serves as a rapid "fingerprint" to confirm the success of this substitution during synthesis purification.

  • Quantification: Due to the low

    
     of sec-butyl derivatives, HPLC-UV methods must use lower wavelengths (210-220 nm) or higher injection volumes compared to nitro-derivatives, which are easily detected at 254 nm.
    
  • Metabolic Tracking: The sec-butyl group is prone to benzylic hydroxylation. This conversion (sec-butyl

    
     benzylic alcohol) creates a new auxochrome, shifting the spectrum further. Monitoring these subtle shifts allows for preliminary metabolic stability assessment without Mass Spectrometry.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

  • Jaffe, H. H., & Orchin, M. (1962). Theory and Applications of Ultraviolet Spectroscopy. Wiley. (Classic reference for benzene chromophore theory).
  • NIST Chemistry WebBook. Nitrobenzene and Alkylbenzene Spectral Data. National Institute of Standards and Technology. [Link]

A Comparative Guide to the Relative Reaction Rates of Nitration for Substituted Benzenes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a deep understanding of how substituents influence the reactivity of aromatic rings is paramount for designing and optimizing synthetic routes. This guide provides an in-depth comparison of the relative reaction rates of nitration for various substituted benzenes, supported by experimental data and mechanistic insights. We will explore the underlying electronic effects that govern these rates and provide detailed experimental protocols for key transformations.

The Foundation: Electrophilic Aromatic Substitution and Nitration

The nitration of benzene and its derivatives is a classic example of an electrophilic aromatic substitution (EAS) reaction. In this reaction, the aromatic ring, acting as a nucleophile, attacks a potent electrophile, the nitronium ion (NO₂⁺).[1][2] The nitronium ion is typically generated in situ from the reaction of concentrated nitric acid and concentrated sulfuric acid.[3][4]

The reaction proceeds via a two-step mechanism. The first and rate-determining step involves the attack of the π-electron system of the benzene ring on the nitronium ion, forming a resonance-stabilized carbocation known as the arenium ion or sigma complex.[1] In the second, faster step, a proton is abstracted from the arenium ion, restoring the aromaticity of the ring and yielding the nitro-substituted product.[5]

The facility of this reaction is highly sensitive to the nature of the substituent(s) already present on the benzene ring. Substituents that increase the electron density of the ring accelerate the reaction, while those that decrease the electron density retard it.[1][6]

Quantifying Reactivity: Relative Rates of Nitration

The effect of a substituent on the rate of nitration is typically expressed as a relative rate constant, comparing the reactivity of the substituted benzene to that of unsubstituted benzene. A value greater than 1 indicates activation, while a value less than 1 signifies deactivation.

Substituent (R)Group NameRelative Rate (k_R / k_benzene)ClassificationDirecting Effect
-OHHydroxyl~1000Strongly ActivatingOrtho, Para
-OCH₃Methoxy~10⁴Strongly ActivatingOrtho, Para
-NH₂Amino~10⁹Strongly ActivatingOrtho, Para
-NHCOCH₃Acetanilido~10⁷Strongly ActivatingOrtho, Para
-CH₃Methyl23 - 25ActivatingOrtho, Para
-HHydrogen1Reference-
-ClChloro0.033DeactivatingOrtho, Para
-BrBromo0.030DeactivatingOrtho, Para
-CO₂HCarboxylic Acid~0.003DeactivatingMeta
-NO₂Nitro~6 x 10⁻⁸Strongly DeactivatingMeta

Note: The exact relative rates can vary depending on the reaction conditions. The values presented here are representative and sourced from various studies to illustrate the general trends.[5][6][7]

Mechanistic Insights: The Role of Substituent Electronic Effects

The profound differences in reaction rates are governed by the interplay of two primary electronic effects exerted by the substituents: the inductive effect and the resonance (or mesomeric) effect.[1][7]

Activating Groups: These substituents increase the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards the electrophilic nitronium ion.[1]

  • Electron-donating by resonance: Groups with lone pairs of electrons, such as hydroxyl (-OH), methoxy (-OCH₃), and amino (-NH₂), are powerful activators. They donate electron density to the ring through resonance, stabilizing the arenium ion intermediate.[1]

  • Electron-donating by induction: Alkyl groups, like methyl (-CH₃), are weakly activating. They donate electron density through an inductive effect, pushing electron density into the ring.[8][9]

Deactivating Groups: These substituents withdraw electron density from the benzene ring, making it less nucleophilic and less reactive.[1]

  • Electron-withdrawing by resonance and induction: Groups like nitro (-NO₂), carboxyl (-CO₂H), and cyano (-CN) are strong deactivators. They withdraw electron density from the ring through both inductive and resonance effects.[3]

  • Electron-withdrawing by induction (with a twist): Halogens (-F, -Cl, -Br, -I) are a unique case. They are deactivating due to their strong electron-withdrawing inductive effect. However, they possess lone pairs that can be donated through resonance, which directs incoming electrophiles to the ortho and para positions.[1][5]

Visualizing the Mechanism: Nitration of Toluene

The following diagram illustrates the electrophilic aromatic substitution mechanism for the nitration of toluene, an activated benzene derivative.

Nitration_of_Toluene cluster_step1 Step 1: Formation of the Nitronium Ion cluster_step2 Step 2: Electrophilic Attack and Arenium Ion Formation cluster_step3 Step 3: Deprotonation and Product Formation HNO3 HNO₃ H2ONO2+ H₂O⁺-NO₂ HNO3->H2ONO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium ion) H2ONO2+->NO2+ - H₂O H2O H₂O Toluene Toluene AreniumIon Arenium Ion (Resonance Stabilized) Toluene->AreniumIon + NO₂⁺ Nitrotoluene o/p-Nitrotoluene AreniumIon->Nitrotoluene - H⁺

Caption: Mechanism of toluene nitration.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the nitration of representative substituted benzenes.

Protocol 1: Nitration of Chlorobenzene (A Deactivated System)

This protocol details the nitration of chlorobenzene, a deactivated aromatic ring that is an ortho, para director.

Materials:

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Chlorobenzene

  • Ice

  • 95% Ethanol

  • Standard laboratory glassware (test tube, beaker, Erlenmeyer flask)

  • Vacuum filtration apparatus

Procedure:

  • In a 25 x 150 mm test tube, carefully prepare a nitrating mixture by adding 4 mL of concentrated nitric acid to 4 mL of concentrated sulfuric acid. Cool the mixture to room temperature in an ice-water bath.[10]

  • Dropwise, add 1.5 mL of chlorobenzene to the cooled nitrating mixture. After each drop, gently shake the tube. Maintain the temperature below 35°C, using the ice bath as needed.[10]

  • Once the addition is complete and the initial exothermic reaction has subsided, stopper the tube and shake it for 5 minutes.[10]

  • Allow the reaction mixture to stand at room temperature for 10 minutes to ensure the reaction goes to completion.[10]

  • Pour the reaction mixture onto 25 g of crushed ice in a 100 mL beaker to precipitate the crude product.[10]

  • Isolate the crude product by vacuum filtration, washing the filter cake thoroughly with cold distilled water.[10]

  • Recrystallize the crude product from a minimal amount of hot 95% ethanol to obtain the purified nitrochlorobenzene isomers.[10]

Protocol 2: Controlled Nitration of Aniline (A Highly Activated System)

Direct nitration of the highly activated aniline ring is problematic, often leading to oxidation and the formation of undesired meta-products.[11] A protection-nitration-deprotection sequence is therefore employed.

Part A: Acetylation of Aniline (Protection)

  • In a suitable flask, dissolve aniline in glacial acetic acid.

  • Add acetic anhydride and a catalytic amount of sodium acetate.

  • Warm the mixture gently to complete the formation of acetanilide.

  • Pour the reaction mixture into cold water to precipitate the acetanilide.

  • Collect the acetanilide by vacuum filtration and wash with cold water.[12]

Part B: Nitration of Acetanilide

  • Dissolve the dry acetanilide in concentrated sulfuric acid, keeping the mixture cool in an ice bath (0-5°C).[12]

  • Separately, prepare a cold nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.[12]

  • Add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature remains below 10°C.[11][12]

  • After the addition, allow the mixture to stand for 20-30 minutes.[12]

  • Pour the reaction mixture onto crushed ice to precipitate the p-nitroacetanilide.[12]

  • Collect the product by vacuum filtration.[11]

Part C: Hydrolysis of p-Nitroacetanilide (Deprotection)

  • Transfer the crude p-nitroacetanilide to a flask containing a 10% sulfuric acid solution.[12]

  • Heat the mixture to a gentle boil for 15-20 minutes to hydrolyze the amide.[12]

  • Cool the solution in an ice bath to precipitate the p-nitroaniline.[12]

  • Collect the yellow p-nitroaniline product by vacuum filtration and wash with cold water.[12]

Visualizing the Workflow: Controlled Aniline Nitration

The following diagram outlines the multi-step synthesis for the controlled nitration of aniline.

Aniline_Nitration_Workflow Aniline Aniline Protection Step 1: Protection (Acetylation) Aniline->Protection Acetanilide Acetanilide Nitration Step 2: Nitration Acetanilide->Nitration p-Nitroacetanilide p-Nitroacetanilide Deprotection Step 3: Deprotection (Hydrolysis) p-Nitroacetanilide->Deprotection p-Nitroaniline p-Nitroaniline Protection->Acetanilide Nitration->p-Nitroacetanilide Deprotection->p-Nitroaniline

Sources

A Senior Application Scientist's Guide to the Catalytic Reduction of 1-sec-Butyl-4-nitrobenzene: A Comparative Efficacy Study

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The transformation of nitroarenes into their corresponding anilines is a cornerstone of modern organic synthesis, providing critical building blocks for a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The reduction of 1-sec-butyl-4-nitrobenzene to 4-sec-butylaniline is a reaction of particular interest, as the resulting amine is a valuable precursor for more complex molecular architectures where the sec-butyl group can modulate steric and electronic properties.[3][4]

This guide offers an in-depth comparison of various catalytic systems for this reduction. Moving beyond a simple recitation of protocols, we will explore the underlying principles of catalyst selection, the causality behind experimental choices, and the practical trade-offs between different methodologies. The data and protocols presented herein are synthesized from established literature on nitroarene reduction, providing a robust framework for researchers to select and optimize the most suitable catalytic system for their specific needs. While the focus is on 1-sec-butyl-4-nitrobenzene, the principles discussed are broadly applicable across the class of nitroaromatic compounds.

The Mechanistic Landscape: Pathways to Aniline

The catalytic reduction of a nitro group to an amine is a multi-step process involving the transfer of six electrons and the formation of several key intermediates. Understanding this pathway is crucial for diagnosing incomplete reactions and optimizing for selectivity. The two predominant pathways are the direct and condensation routes.[5]

  • Direct Hydrogenation Pathway: The nitro group is sequentially reduced to a nitrosoarene, then to a hydroxylamine, and finally to the desired aniline. This is often the desired and most efficient route.

  • Condensation Pathway: The intermediate nitrosoarene and hydroxylamine can condense to form an azoxy compound, which can be further reduced to azo and hydrazo species.[5] While these can eventually be reduced to the aniline, their formation can slow the overall reaction and lead to unwanted byproducts.

The choice of catalyst, solvent, and reaction conditions can significantly influence which pathway is favored.

G cluster_direct Direct Pathway cluster_condensation Condensation Pathway A Ar-NO₂ (Nitroarene) B Ar-NO (Nitrosoarene) A->B C Ar-NHOH (Hydroxylamine) B->C D Ar-N(O)=N-Ar (Azoxyarene) B->D C->D G Ar-NH₂ (Aniline) C->G E Ar-N=N-Ar (Azoarene) D->E F Ar-NH-NH-Ar (Hydrazoarene) E->F F->G

Caption: Reaction pathways in nitroarene reduction.

Comparative Analysis of Catalytic Systems

The selection of a catalyst is a critical decision dictated by factors including cost, desired selectivity, operational safety, and scalability. We will compare the most prominent classes of catalysts used for this transformation.

Noble Metal Heterogeneous Catalysts: The Industry Workhorses

Catalysts based on palladium and platinum are renowned for their high activity and efficiency under mild conditions.[6] They are typically dispersed on a high-surface-area support, most commonly activated carbon.

  • Palladium on Carbon (Pd/C): This is often the first choice for nitro group reductions due to its exceptional activity.[7] It readily catalyzes hydrogenation using molecular hydrogen (H₂) at low pressures and ambient temperatures.[8] A key consideration is its propensity to reduce other functional groups, such as alkenes, alkynes, and benzyl groups, and to catalyze dehalogenation, which can be a drawback in complex molecules.[7]

  • Platinum(IV) Oxide (PtO₂, Adams' Catalyst): PtO₂ is another highly effective hydrogenation catalyst.[9][10] It is often used for the reduction of aromatic rings, but it is also excellent for nitro groups.[10] It can sometimes offer different selectivity compared to palladium, particularly in substrates with multiple reducible functionalities.

  • Gold Nanoparticles (AuNPs): Supported gold nanoparticles have emerged as highly active and selective catalysts for nitroarene reduction.[11][12] They can exhibit unique solvent-dependent selectivity, allowing for the targeted synthesis of intermediates like N-phenylhydroxylamine or azoxybenzene.[12] Their primary advantage lies in high chemoselectivity, often leaving other reducible groups untouched.

Base Metal Heterogeneous Catalysts: Cost-Effective Alternatives

The high cost of noble metals has driven the development of catalysts based on more abundant elements like nickel and iron.

  • Raney Nickel (Raney® Ni): A spongy, high-surface-area nickel-aluminum alloy, Raney Nickel is a powerful and inexpensive hydrogenation catalyst.[13][14] It is highly effective for reducing nitro groups.[9] However, it often requires higher temperatures and pressures than its noble metal counterparts. It is also pyrophoric when dry and must be handled with care as a slurry.[14] A significant advantage is its lower tendency to cause dehalogenation of aryl chlorides and bromides compared to Pd/C.[7]

  • Iron-Based Catalysts: Iron catalysts represent a green and sustainable option.[15][16] Modern systems, often involving iron nanoparticles or complexes supported on carbon, can achieve high yields and excellent chemoselectivity.[17] Many iron-catalyzed reductions utilize transfer hydrogenation, employing hydrogen donors like formic acid or alcohols instead of gaseous H₂, which can simplify the experimental setup.[15]

Homogeneous Catalysts: Precision and Selectivity

While less common in large-scale production due to challenges in catalyst separation and recycling, homogeneous catalysts (e.g., complexes of ruthenium, rhodium, iridium) offer unparalleled control over selectivity.[1][18] By tuning the ligand environment around the metal center, a chemist can achieve chemoselectivity that is often impossible with heterogeneous systems. These are particularly valuable in the synthesis of fine chemicals and pharmaceuticals where complex, multifunctional molecules are common.[1]

Quantitative Performance Data

The following table summarizes typical performance data for the reduction of nitroarenes using various catalytic systems. Note that optimal conditions and results can vary based on the specific substrate and experimental setup.

CatalystReducing AgentSolventTemp (°C)Pressure (atm)TimeConversion/YieldKey Remarks & Selectivity
10% Pd/C H₂Ethanol/Methanol25 - 401 - 41 - 4 h>98% YieldHighly active, but may reduce other groups (alkenes, Cbz, etc.). Can cause dehalogenation.[7]
PtO₂ H₂Acetic Acid/Ethanol25 - 501 - 52 - 12 h>95% YieldVery effective; can also reduce aromatic rings under more forcing conditions.[10]
Raney® Ni H₂Ethanol50 - 10010 - 504 - 16 h>90% YieldCost-effective. Less prone to dehalogenating aryl halides than Pd/C. Pyrophoric.[7][14]
Fe-based Formic AcidIsopropanol80 - 120N/A6 - 24 h90-99% YieldSustainable and chemoselective. Avoids pressurized H₂.[15][17]
AuNPs/Support NaBH₄ / H₂Water/Ethanol251< 30 min>95% YieldExcellent chemoselectivity. Activity can be highly dependent on support and particle size.[11][19]
Cu@C NaBH₄Ethanol25N/A< 15 min~100% ConversionA promising non-noble metal catalyst with very high activity at room temperature.[20]

Standard Experimental Protocols

The following protocols provide validated, step-by-step methodologies for key catalytic reductions.

Protocol 1: General Procedure for Hydrogenation using Pd/C

This protocol describes a standard, reliable method for the complete reduction of the nitro group using hydrogen gas.

G A 1. Charge Reactor B Dissolve substrate in Ethanol/Methanol A->B C Add 10% Pd/C catalyst (1-5 mol%) B->C D 2. Inert Atmosphere C->D E Seal reactor. Purge with N₂ or Ar, then evacuate. D->E F 3. Introduce Hydrogen E->F G Backfill with H₂ (1-4 atm). Repeat purge 3x. F->G H 4. Reaction G->H I Stir vigorously at RT. Monitor H₂ uptake or TLC/GC-MS. H->I J 5. Workup I->J K Vent H₂. Purge with N₂. Filter through Celite®. J->K L 6. Isolation K->L M Concentrate filtrate in vacuo to yield crude product. L->M

Caption: Experimental workflow for Pd/C hydrogenation.

  • Reactor Setup: To a hydrogenation vessel, add 1-sec-Butyl-4-nitrobenzene (1.0 eq) and a suitable solvent such as ethanol or methanol (approx. 0.1-0.2 M concentration).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (1-5 mol % Pd) to the solution under a stream of inert gas (Nitrogen or Argon).

  • Inerting the System: Seal the vessel and purge the headspace by evacuating and backfilling with inert gas three times.

  • Hydrogenation: Introduce hydrogen gas to the desired pressure (typically 1-4 atm). Stir the reaction mixture vigorously at room temperature.

  • Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by analytical techniques such as TLC or GC-MS.

  • Workup: Upon completion, carefully vent the hydrogen and purge the vessel with inert gas. Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the pad with the reaction solvent.

  • Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude 4-sec-butylaniline. The product can be purified further if necessary.

Protocol 2: Transfer Hydrogenation using an Iron Catalyst and Formic Acid

This protocol offers a safer alternative that avoids the use of pressurized, flammable hydrogen gas.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-sec-Butyl-4-nitrobenzene (1.0 eq), an iron catalyst (e.g., iron(II) chloride, 5-10 mol %), and a solvent such as isopropanol.

  • Reagent Addition: Add formic acid (3-5 eq) dropwise to the stirring mixture.

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the product.

Conclusion and Future Outlook

The choice of catalyst for the reduction of 1-sec-butyl-4-nitrobenzene is a multifaceted decision. For sheer activity and reliability under mild conditions, Palladium on Carbon remains the benchmark.[7] For cost-sensitive processes or when dealing with halogenated substrates susceptible to dehalogenation, Raney Nickel presents a viable, powerful alternative, albeit with greater handling considerations.[7]

The future of this field is increasingly pointing towards sustainable, earth-abundant metal catalysts. Iron and copper-based systems are demonstrating remarkable efficacy, often with the added operational simplicity of transfer hydrogenation.[15][20] As catalyst design advances, particularly in the realm of supported nanoparticles and single-atom catalysts, we can anticipate the development of even more active, selective, and environmentally benign methods for this critical chemical transformation.

References

  • Insights into the Mechanism of Nitrobenzene Reduction to Aniline over Pt Catalyst and the Significance of the Adsorption . Loughborough University Research Repository. [Link]

  • Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor . MDPI. [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst . ACS Publications. [Link]

  • Palladium nanoparticles embedded in mesoporous carbons as efficient, green and reusable catalysts for mild hydrogenations of nitroarenes . Royal Society of Chemistry. [Link]

  • Denitration of Nitroarenes Under Ambient Physiological Conditions Catalyzed by Graphdiyne-Supported Palladium . CCS Chemistry. [Link]

  • Reduction of nitro compounds . Wikipedia. [Link]

  • Homogeneous ruthenium-catalyzed reduction of nitro compounds.
  • 1-Butyl-4-nitrobenzene . SIELC Technologies. [Link]

  • Catalytic Reduction of Nitroarenes with Polymeric Palladium Nanoparticles . Taylor & Francis Online. [Link]

  • Palladium Supported on Graphitic Carbon Nitride: An Efficient and Recyclable Heterogeneous Catalyst for Reduction of Nitroarenes and Suzuki Coupling Reaction . ProQuest. [Link]

  • Tandem selective reduction of nitroarenes catalyzed by palladium nanoclusters . Royal Society of Chemistry. [Link]

  • Catalytic Hydrogenation of Nitrobenzene to Aniline . Mettler Toledo. [Link]

  • Nitro Reduction - Common Conditions . Organic Chemistry Portal. [Link]

  • 1-tert-Butyl-4-nitrobenzene . PubChem. [Link]

  • 1-Butyl-4-nitrobenzene . PubChem. [Link]

  • Hydrogenation of Nitrobenzene to 4-Aminophenol over Supported Platinum Catalysts . ResearchGate. [Link]

  • Catalytic reduction of 4-nitrophenol with gold nanoparticles stabilized by large-ring cyclodextrins . Royal Society of Chemistry. [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst . ACS Publications. [Link]

  • Homogeneous catalyzed reduction of nitro compounds. III. Synthesis of aliphatic amines . ACS Publications. [Link]

  • Reduction of Nitrobenzene to Aniline by CO/H2O in the Presence of Palladium Nanoparticles . MDPI. [Link]

  • Platinum(IV) oxide monohydrate, Adams Catalyst . Thermo Scientific Alfa Aesar. [Link]

  • Gold Nanoparticle‐Catalyzed Solvent Switchable Selective Partial Reduction of Nitrobenzene to N‐Phenylhydroxylamine and Azoxybenzene . Wiley Online Library. [Link]

  • Raney-type catalysts for the hydrogenation of halonitroaromatic compounds.
  • Iron-Catalyzed Hydrogen Transfer Reduction of Nitroarenes with Alcohols: Synthesis of Imines and Aza Heterocycles . ACS Publications. [Link]

  • Catalytic reduction of 4-nitrophenol with gold nanoparticles stabilized by large-ring cyclodextrins . ResearchGate. [Link]

  • Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex . National Institutes of Health. [Link]

  • Iron-catalyzed selective reduction of nitroarenes to anilines using organosilanes . Royal Society of Chemistry. [Link]

  • Reagent Friday: Raney Nickel . Master Organic Chemistry. [Link]

  • Supported Gold Nanoparticle-Catalyzed Selective Reduction of Multifunctional, Aromatic Nitro Precursors into Amines and Synthesis of N-Substituted 3,4-Dihydroquinoxalin-2-ones . University of Groningen. [Link]

  • First Principles Study on the Mechanism of Nitrobenzene Hydrogenation by a Ni1/CeO2-x(111) Single-Atom Catalyst . ACS Publications. [Link]

  • Efficient and highly selective iron-catalyzed reduction of nitroarenes . PubMed. [Link]

  • Raney Nickel Reduction Mechanism . YouTube. [Link]

  • Green Synthesis of Gold Nanoparticles for Catalytic Reduction of 4-Nitrophenol and Methylene Blue for Sustainable Development . SCIEPublish. [Link]

  • Raney nickel . Wikipedia. [Link]

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Benchmarking Purification Methods for Substituted Nitrobenzenes: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted nitrobenzenes (e.g., nitrochlorobenzenes, nitrotoluenes) are critical intermediates in the synthesis of APIs, dyes, and agrochemicals. However, their purification presents a unique "Isomer Challenge." Electrophilic aromatic substitution typically yields a mixture of ortho- and para- isomers (with minor meta- components) that possess dangerously similar boiling points but distinct crystalline structures.

This guide benchmarks the three primary purification methodologies—Fractional Crystallization , Vacuum Distillation , and Chromatography —using the separation of o- and p-nitrochlorobenzene (ONCB/PNCB) as the primary case study.

The Decision Matrix

Select your method based on scale, isomer physical properties, and safety constraints.

purification_decision Start Start: Crude Nitro Mixture Scale Scale of Operation? Start->Scale MP_Diff MP Difference > 20°C? Scale->MP_Diff > 100g (Industrial/Pilot) Chrom Method C: Chromatography (Best for R&D/Difficult Isomers) Scale->Chrom < 10g (Lab/R&D) BP_Diff BP Difference > 10°C? MP_Diff->BP_Diff No Cryst Method A: Crystallization (Best for Solids) MP_Diff->Cryst Yes (e.g., p-isomer) Purity Purity Req > 99.9%? BP_Diff->Purity No (Close boiling) Dist Method B: Vacuum Distillation (Best for Liquids) BP_Diff->Dist Yes Purity->Cryst No (Try Melt Cryst) Purity->Chrom Yes

Figure 1: Strategic decision tree for selecting purification methodology based on physical property differentials.

Method 1: Fractional Crystallization (The Workhorse)

Best For: Separating para-isomers from ortho-isomers due to symmetry-driven melting point differences.

The Science

Substituted nitrobenzenes exhibit large melting point (MP) differentials. The para-isomer, being more symmetrical, packs better in the crystal lattice, resulting in a significantly higher MP than the ortho-isomer.

  • Case Study Data:

    • p-Nitrochlorobenzene MP: 83.6°C

    • o-Nitrochlorobenzene MP: 32.5°C

    • Delta: ~51°C (Ideal for crystallization)

Protocol: Solvent Recrystallization of p-Nitrochlorobenzene

Objective: Isolate 99%+ p-isomer from a 65:35 p/o mixture.

  • Dissolution: Charge the crude solid into a reactor. Add Methanol (0.5 L per kg of crude).

  • Heating: Heat to reflux (approx. 65°C) until complete dissolution.

    • Note: If the solution is dark, treat with activated carbon (5% w/w) for 15 mins and filter hot.

  • Controlled Cooling: Cool the solution slowly (10°C/hour) to 15°C. Rapid cooling traps the o-isomer (mother liquor) inside the p-isomer crystals.

  • Filtration: Filter the slurry using a vacuum Buchner funnel or centrifuge.

  • Wash: Wash the filter cake with chilled Methanol (-5°C) to displace surface mother liquor containing the o-isomer.

  • Drying: Vacuum dry at 40°C.

Advanced Variant: Melt Crystallization For industrial scales, Melt Crystallization (e.g., falling film) is superior. The crude melt is cooled on a surface; the pure p-isomer crystallizes on the wall, while the impure o-rich melt drains away. This eliminates solvent handling and recovery costs [1].

Method 2: Vacuum Distillation (The Scalable Liquid Solution)

Best For: Liquid isomers or when MP differences are negligible. Critical Safety Warning: Nitro compounds are thermally unstable. Decomposition often begins >260°C, releasing toxic NOₓ and potentially causing explosions. Never distill nitro compounds at atmospheric pressure.

The Science

Boiling point differences between nitro isomers are often small, requiring high reflux ratios and efficient columns.

  • Case Study Data:

    • o-Nitrochlorobenzene BP: 246°C

    • p-Nitrochlorobenzene BP: 242°C [1]

    • Delta: ~4°C (Very difficult separation)

Because the ortho-isomer has a slightly higher boiling point (contrary to some H-bonding trends, due to dipole moments in this specific case), the p-isomer distills first, but the overlap is significant.

Protocol: High-Vacuum Fractionation
  • Setup: Use a column packed with structured packing (or Vigreux for small scale) to maximize theoretical plates.

  • Vacuum: Apply high vacuum (< 10 mmHg).

    • Target: Lower the boiling point to < 150°C to stay well below the DSC onset of decomposition (approx. 260-300°C) [2].

  • Heating: Use an oil bath or heating mantle with precise PID control. Do not use an open flame.

  • Collection:

    • Fraction 1 (Fore-run): Solvent traces.

    • Fraction 2 (Main): Enriched p-isomer (if p is lower boiling).

    • Residue: Enriched o-isomer.

Method 3: Preparative Chromatography (The High-Purity Tool)

Best For: Removing meta-isomers (which often have intermediate physical properties) or achieving >99.9% purity for pharmaceutical standards.

The Science

Chromatography separates based on polarity.[2] The nitro group is highly polar. Ortho-substitution often shields this polarity (steric hindrance) or alters the dipole moment compared to the para-isomer, creating different retention times on silica.

Protocol: Flash Chromatography (Normal Phase)

Stationary Phase: Silica Gel 60 (230-400 mesh). Mobile Phase: Hexane : Ethyl Acetate (Gradient).

  • TLC Method Development:

    • Spot crude mixture on Silica TLC plate.

    • Elute with 90:10 Hexane:EtOAc.

    • Result:o-isomer (less polar/shielded) typically has a higher Rf (travels further) than the p-isomer.

  • Column Loading: Dry load the crude (adsorbed onto silica) to prevent band broadening.

  • Elution:

    • Start with 100% Hexane (to elute non-polar impurities).

    • Ramp to 95:5 Hexane:EtOAc to elute the o-isomer.

    • Ramp to 80:20 Hexane:EtOAc to elute the p-isomer.

  • Detection: UV at 254 nm (Nitroaromatics absorb strongly here).

Comparative Benchmark Matrix

FeatureCrystallizationVacuum DistillationChromatography (Flash/Prep)
Primary Separation Mechanism Solubility / Lattice EnergyVapor Pressure / Boiling PointPolarity / Adsorption
Purity Achieved High (>99%) for p-isomersModerate (90-95%) due to close BPsUltra-High (>99.9%)
Yield Moderate (limited by eutectic point)High (if separation is efficient)High (but time-consuming)
Throughput/Scale Excellent (Multi-ton)Excellent (Continuous)Low (Batch/Lab scale)
Safety Profile High (Low temp operation)Low (Explosion risk if vacuum fails)Medium (Solvent flammability)
Cost Efficiency High (Low energy, recyclable solvent)Medium (High energy for reflux)Low (Consumables cost)
Safety Logic Diagram

Follow this logic to ensure safe handling of nitro compounds during purification.

safety_logic Check Step 1: Check Thermal Stability (DSC) Decomp Decomposition Onset Temp (T_onset) Check->Decomp Decision Is T_process < (T_onset - 100°C)? Decomp->Decision Safe Proceed with Distillation/Melt Decision->Safe Yes Unsafe STOP: Explosion Hazard Decision->Unsafe No Alt Use Chromatography or Crystallization Unsafe->Alt

Figure 2: Safety assessment workflow for thermal processing of nitro compounds.

High-Value Insight: Reactive Separation

For difficult separations where physical methods fail, chemical modification can be used.

  • The "Methoxylation" Trick: Reacting the mixture of o- and p-nitrochlorobenzene with Sodium Methoxide (NaOMe) converts the p-isomer to p-nitroanisole much faster than the o-isomer reacts (due to steric hindrance at the ortho position).

  • Result: p-Nitroanisole has significantly different physical properties than unreacted o-nitrochlorobenzene, allowing for easy separation by simple distillation or crystallization [3].

References

  • GEA Process Engineering. (n.d.). Melt Crystallization - pure high purity chemicals. Retrieved from [Link]

  • Han, Z., et al. (2011). Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures. Journal of Hazardous Materials. Retrieved from [Link]

  • Quick Company. (n.d.). Process For Separation Of Para Nitrochlorobenzene And Meta.

Sources

Comparison of analytical techniques for the detection of nitroaromatic pollutants

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Nitroaromatic compounds (NACs) represent a dual challenge in modern science: they are persistent environmental pollutants (explosives residues like TNT, DNT) and critical genotoxic impurities (GTIs) in pharmaceutical development. For the analytical scientist, the detection of NACs is not merely about sensitivity; it is a trade-off between molecular specificity , thermal stability , and matrix tolerance .

This guide objectively compares three distinct analytical paradigms: Chromatographic Separation (The Gold Standard), Electrochemical Sensing (The Field Solution), and Optical/Fluorescence Spectroscopy (The High-Sensitivity Frontier).

Part 1: The Gold Standard – Chromatographic Techniques

Best for: Regulatory compliance (EPA Method 8330), complex mixtures, and validation.

While Gas Chromatography (GC) is historically significant, High-Performance Liquid Chromatography (HPLC) has superseded it for NAC analysis due to a critical physicochemical property of polynitrated aromatics: thermal instability .

The Thermal Instability Factor

GC-Electron Capture Detection (GC-ECD) offers superior theoretical sensitivity (low ppt) compared to standard HPLC-UV. However, thermally labile species like HMX (Octogen) and RDX (Cyclonite) degrade in hot GC injection ports, leading to non-linear calibration and false negatives.

  • Expert Insight: If you must use GC, use a cool on-column injection and short, wide-bore capillary columns to minimize residence time. For robust quantification, HPLC is the safer choice.

HPLC-UV/Vis (EPA Method 8330B)

The US EPA Method 8330B establishes the regulatory baseline. It utilizes a dual-column confirmation system to resolve isomers (e.g., 2,4-DNT vs. 2,6-DNT).

  • Primary Column: C-18 Reversed-Phase (Separates based on hydrophobicity).

  • Secondary Column: Cyano (CN) Reversed-Phase (Separates based on dipole-dipole interactions).

  • Validation: A peak is only considered "detected" if it appears at the correct retention time on both columns.

Performance Metrics:

  • LOD: ~0.5 – 2.5 µg/L (ppb) in aqueous matrices.

  • Linearity: High (

    
    ) over 3 orders of magnitude.
    

Part 2: The Field Solution – Electrochemical Sensing

Best for: Portable screening, real-time monitoring, and low-cost analysis.

Electrochemical detection relies on the inherent redox activity of the nitro (-NO


) group. This technique essentially turns the pollutant into the signaling element.
The Reduction Mechanism

The detection principle is the irreversible reduction of the nitro group to a hydroxylamine (-NHOH) or amine (-NH


) species. This is a multi-electron, multi-proton process, typically requiring 4 or 6 electrons.

Reaction Pathway:




Electrode Modification (The Sensitivity Booster)

Bare Glassy Carbon Electrodes (GCE) suffer from slow electron transfer kinetics and fouling. Modern protocols use surface modifiers to catalyze the reduction:

  • Reduced Graphene Oxide (rGO): Increases surface area and conductivity.

  • Mesoporous Silica (MCM-41): Pre-concentrates the analyte via adsorption before the voltammetric sweep, lowering LODs to the nanomolar range.

Part 3: The High-Sensitivity Frontier – Fluorescence & SERS

Best for: Ultra-trace detection (ppt), explosives vapor sniffing, and "turn-off" sensing.

Fluorescence Quenching (MOFs)

Metal-Organic Frameworks (MOFs) and electron-rich fluorophores (like pyrene) are used as sensors. NACs are strong electron acceptors (Lewis acids) due to the electron-withdrawing -NO


 groups. When they interact with an electron-rich fluorophore (Lewis base), Photoinduced Electron Transfer (PET)  occurs.
  • Mechanism: The excited electron in the fluorophore transfers to the Lowest Unoccupied Molecular Orbital (LUMO) of the NAC instead of relaxing radiatively. This "quenches" the fluorescence.[1][2][3][4]

  • Selectivity: Tuned by the pore size of the MOF (molecular sieving).

Surface-Enhanced Raman Scattering (SERS)

SERS overcomes the weak Raman scattering of organic molecules by adsorbing them onto plasmonic nanostructures (Au or Ag nanoparticles).

  • Advantage: Provides a "molecular fingerprint," unlike fluorescence which only gives intensity changes.

  • Performance: Can achieve single-molecule detection (

    
     M) using "hot spots" in Ag-ZnO nanorod hybrids.
    

Part 4: Comparative Performance Analysis

FeatureHPLC-UV (EPA 8330)Electrochemical (Voltammetry)Fluorescence (MOF/Quenching)SERS (Plasmonic)
Primary Mechanism Physical Separation + AbsorbanceRedox Reduction of -NO

Photoinduced Electron Transfer (PET)Electromagnetic Field Enhancement
Limit of Detection Low ppb (µg/L)High ppt to Low ppbLow ppt (ng/L)Sub-ppt (

M)
Selectivity Excellent (Retention Time)Moderate (Redox Potential overlap)Moderate (Interference from other oxidizers)Excellent (Spectral Fingerprint)
Throughput Low (20-40 min/sample)High (< 1 min/sample)High (Real-time)High (< 1 min/sample)
Field Deployable? No (Lab based)Yes (Handheld potentiostats)Yes (Portable fluorometers)Yes (Handheld Raman)
Cost High (Solvents, Columns)Low (Disposable electrodes)Medium (Sensor synthesis)Medium (Substrate fabrication)

Part 5: Visualizing the Analytical Logic

Analytical Decision Matrix

This workflow guides the selection of the appropriate technique based on sample constraints.

DetectionStrategy Start Sample Analysis Requirement Matrix Is the Matrix Complex? (Soil, Blood, Waste) Start->Matrix Trace Is Ultra-Trace Sensitivity Required? (< 1 ppb) Matrix->Trace No (Clean Matrix) HPLC HPLC-UV (EPA 8330) [Regulatory Compliance] Matrix->HPLC Yes (Separation needed) Field Is On-Site Detection Required? Trace->Field No (ppb level) SERS SERS / Fluorescence [High Sensitivity] Trace->SERS Yes (ppt level) Field->HPLC No (Lab Validation) Electro Electrochemistry [Portable/Low Cost] Field->Electro Yes

Caption: Decision matrix for selecting NAC detection methods based on matrix complexity, sensitivity needs, and portability.

Fluorescence Quenching Mechanism (PET)

Understanding the electron transfer is critical for troubleshooting sensor "false positives" from other oxidizers.

PET_Mechanism cluster_0 Interference Warning Fluorophore Fluorophore (Sensor) Electron Rich Excited Excited State (e-) Fluorophore->Excited Light Absorption (hv) NAC Nitroaromatic (Analyte) Electron Deficient (-NO2) Complex Donor-Acceptor Complex Quenched Fluorescence OFF (Non-radiative Decay) Complex->Quenched Electron Transfer (LUMO to LUMO) Excited->Complex Interaction with NAC Interference Other Oxidizers (e.g., Quinones)

Caption: Mechanism of Photoinduced Electron Transfer (PET) leading to fluorescence quenching in the presence of NACs.

Part 6: Experimental Protocol (Self-Validating System)

Protocol: Fluorescence Quenching Detection using a MOF Sensor

This protocol demonstrates a self-validating workflow. The linearity of the Stern-Volmer plot serves as the internal quality control check. If the plot deviates significantly from linearity (upward curve), it indicates static quenching or ground-state complex formation, requiring a correction factor.

Objective: Quantify TNT concentration in an aqueous sample.

Materials:

  • Synthesized Fluorescent MOF (e.g., Zn-based).[3]

  • Analyte Stock Solution: TNT (1 mM in Acetonitrile).

  • Spectrofluorometer.

Step-by-Step Methodology:

  • Sensor Activation (Critical Step):

    • Disperse 2 mg of MOF powder in 3 mL of ethanol.

    • Sonicate for 15 minutes to ensure a homogeneous suspension. Why? Aggregated particles scatter light, causing baseline noise.

    • Record the initial fluorescence intensity (

      
      ) at the emission maximum (e.g., 450 nm) under constant stirring.
      
  • Titration:

    • Add the TNT analyte solution in incremental aliquots (e.g., 10 µL).

    • Allow 60 seconds of equilibration time after each addition.

    • Record the fluorescence intensity (

      
      ) for each concentration 
      
      
      
      .
  • Data Processing (The Stern-Volmer Validation):

    • Calculate the quenching efficiency:

      
      .
      
    • Plot

      
       on the Y-axis vs. Analyte Concentration 
      
      
      
      on the X-axis.
    • Validation Criteria: The data must fit the Stern-Volmer equation:

      
      
      
    • Extract the Quenching Constant (

      
      ) from the slope. A higher 
      
      
      
      indicates higher sensitivity.
    • Self-Check: If

      
      , repeat the dispersion step or check for inner-filter effects (analyte absorbing the excitation light).
      

References

  • US Environmental Protection Agency. (2006). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). [Link]

  • Walsh, M. E. (2001). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using Solid-Phase Extraction and GC-ECD. Journal of Chromatographic Science.[5] [Link]

  • Dhara, K., et al. (2016). Fluorescent metal–organic framework for selective sensing of nitroaromatic explosives.[3][6][7] Chemical Communications.[8] [Link]

  • Gole, B., et al. (2011).[3] Fluorescent metal–organic framework for selective sensing of nitroaromatic explosives.[3][6][7] Chemical Communications.[8] [Link]

  • Wang, Y., et al. (2013). Ultrasensitive SERS detection of trinitrotoluene through capillarity-constructed reversible hot spots based on ZnO–Ag nanorod hybrids.[7] Journal of Materials Chemistry A. [Link]

  • Lin, L., et al. (2011). Electrochemical Sensor for Detecting Ultratrace Nitroaromatic Compounds Using Mesoporous SiO2-Modified Electrode.[9] Analytical Chemistry.[4][8][10][11][12][13][14] [Link]

Sources

Comparative Guide: Aromatic Reactivity of sec-Butylbenzene vs. Toluene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric-Electronic Interface

In the optimization of lead compounds and process chemistry, the choice of alkyl-substituted benzene rings is rarely arbitrary. While Toluene and sec-Butylbenzene share similar electronic activation profiles (both are alkyl-donors), their reactivity diverges sharply under steric pressure.

This guide provides a technical comparison of these two substrates, focusing on Electrophilic Aromatic Substitution (EAS) . The core distinction lies in the ortho-selectivity : Toluene exhibits statistically driven ortho-substitution, whereas sec-butylbenzene functions as a "steric filter," significantly suppressing ortho-attack to favor para-selectivity.

Key Takeaway: Use Toluene for maximum reactivity and statistical distribution. Use sec-Butylbenzene when para-regioselectivity is critical and downstream separation costs must be minimized.

Mechanistic Analysis

Electronic Activation (Similarities)

Both methyl and sec-butyl groups activate the benzene ring toward electrophiles via:

  • Inductive Effect (+I): Donation of electron density through the sigma framework.

  • Hyperconjugation: Interaction of

    
     or 
    
    
    
    orbitals with the aromatic
    
    
    -system.

Despite the mass difference, the electronic activation capability is comparable. The relative rate of total nitration (vs. benzene) for both substrates is


, indicating a highly activated ring.
Steric Control (The Differentiator)

The sec-butyl group possesses a chiral center at the benzylic position (


). This bulk creates a "Cone of Exclusion" around the ortho positions.
  • Toluene: The methyl group has a small Van der Waals radius (~2.0 Å). Ortho attack is sterically accessible.

  • sec-Butylbenzene: The branched alkyl chain rotates to minimize strain, but inevitably blocks the approach of electrophiles to the ortho carbons.

Visualization of Selectivity Pathways

The following diagram illustrates the kinetic competition between the ortho and para pathways for both substrates.

ReactivityPathways Substrate Alkylbenzene Substrate Toluene Toluene (Low Steric Bulk) Substrate->Toluene SecButyl sec-Butylbenzene (High Steric Bulk) Substrate->SecButyl Electrophile Electrophile (E+) Ortho_TS Ortho Transition State Toluene->Ortho_TS Low Barrier (Statistical 2:1) Para_TS Para Transition State Toluene->Para_TS Low Barrier SecButyl->Ortho_TS High Steric Barrier (Blocked) SecButyl->Para_TS Favored Pathway Prod_Ortho Ortho Product (Major for Toluene) Ortho_TS->Prod_Ortho Prod_Para Para Product (Major for sec-Butyl) Para_TS->Prod_Para

Caption: Kinetic branching ratios showing the steric blockade of the ortho-transition state in sec-butylbenzene reactions.

Comparative Data Analysis

The following data aggregates classic nitration studies (HNO₃/H₂SO₄ or Ac₂O) to demonstrate the shift in isomer distribution.

Table 1: Isomer Distribution in Nitration Reactions
SubstrateSteric Bulk (A-value approx)Ortho (%)Meta (%)Para (%)Selectivity Factor (

)
Toluene 1.7058.5 4.437.10.63
Ethylbenzene 1.7545.06.548.51.08
sec-Butylbenzene >2.222.0 2.076.0 3.45
tert-Butylbenzene >5.04.53.092.520.5

Note: Data represents average values from mixed-acid nitration at 25°C. Toluene yields are statistically dominated (2 ortho sites vs 1 para site), while sec-butylbenzene overcomes statistics via sterics.

Table 2: Relative Reactivity (Partial Rate Factors)
SubstrateRelative Rate (

vs Benzene)

(Partial Rate Ortho)

(Partial Rate Para)
Toluene 254258
sec-Butylbenzene ~18~12~70

Interpretation: While both are faster than benzene (


), sec-butylbenzene is slightly slower than toluene overall due to the steric inhibition of the two ortho sites, despite the para position being highly activated.

Experimental Protocol: Competitive Reactivity Assay

To verify these reactivity differences in a specific drug synthesis workflow, a Competitive Method is recommended over absolute rate measurement. This minimizes errors from temperature fluctuations or concentration variances.

Objective

Determine the relative reactivity (


) and regioselectivity under your specific reaction conditions.
Workflow Visualization

ExperimentalProtocol Start Start: Equimolar Mix 10 mmol Toluene + 10 mmol sec-Butylbenzene Solvent Dissolve in inert solvent (e.g., Nitromethane or DCM) Start->Solvent Reagent Add Limiting Electrophile (e.g., 1 mmol NO2+ source) <10% conversion required Solvent->Reagent Quench Quench Reaction (Sat. NaHCO3 / Ice) Reagent->Quench Extract Extraction & Workup (DCM / Brine wash) Quench->Extract Analysis GC-FID / GC-MS Analysis Integrate all isomer peaks Extract->Analysis Calc Calculate Relative Rates Eq: kA/kB = log(A0/A) / log(B0/B) Analysis->Calc

Caption: Competitive assay workflow to determine relative reaction rates and selectivity profiles.

Detailed Methodology
  • Preparation of Substrate Stock:

    • In a 50 mL round-bottom flask, combine Toluene (10.0 mmol, 0.921 g) and sec-Butylbenzene (10.0 mmol, 1.342 g).

    • Add internal standard (e.g., n-decane, 5.0 mmol) for GC calibration.

    • Dissolve in 20 mL of Nitromethane (CH₃NO₂).

  • Reaction Initiation:

    • Cool the mixture to 0°C in an ice bath.

    • Prepare a solution of the electrophile (e.g., Nitronium tetrafluoroborate, NO₂BF₄, 1.0 mmol) in 5 mL Nitromethane. Note: The electrophile must be the limiting reagent (0.1 eq) to ensure competition conditions.

    • Add the electrophile dropwise over 5 minutes.

  • Quenching and Workup:

    • Stir for 30 minutes.

    • Quench with 10 mL saturated aqueous NaHCO₃.

    • Extract with Dichloromethane (3 x 15 mL).

    • Dry organic layer over MgSO₄ and filter.

  • Analysis:

    • Inject sample into GC-MS or GC-FID.

    • Data Processing: Identify peaks for o-, m-, p-nitrotoluene and o-, m-, p-nitro-sec-butylbenzene.

    • Calculation: Since conversion is low (<10%), the ratio of products roughly equals the ratio of rate constants multiplied by the starting concentrations (which are equal).

Strategic Implications for Drug Design

When selecting between these moieties for an API (Active Pharmaceutical Ingredient):

  • Metabolic Stability:

    • Toluene: The benzylic methyl is a primary site for CYP450 oxidation, rapidly forming benzoic acid derivatives (rapid clearance).

    • sec-Butyl: The benzylic position is secondary. While still oxidizable, the steric bulk can retard the rate of metabolism compared to methyl, potentially improving half-life (

      
      ).
      
  • Synthetic Handle:

    • If you require subsequent functionalization (e.g., bromination) at the para position, sec-butylbenzene is the superior starting material due to high regioselectivity (

      
       para), reducing the need for difficult ortho/para chromatographic separations.
      

References

  • Brown, H. C., & Nelson, K. L. (1953). The Friedel-Crafts Alkylation Reaction. The Kinetics and Mechanism. Journal of the American Chemical Society.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms (5th ed.). Springer. (Chapter 10: Aromatic Substitution).

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.

  • Stock, L. M., & Brown, H. C. (1963). A Quantitative Treatment of the Ortho-Para Ratio. Advances in Physical Organic Chemistry.

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-sec-Butyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of chemical waste management is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed protocol for the proper disposal of 1-sec-Butyl-4-nitrobenzene, a compound that, like other nitrated aromatic hydrocarbons, requires meticulous handling due to its significant health and environmental hazards. The procedures outlined herein are grounded in established safety protocols and regulatory standards to provide a self-validating system for your laboratory's waste management program.

Hazard Profile and Core Safety Imperatives

1-sec-Butyl-4-nitrobenzene is a substituted nitrobenzene compound. While specific toxicological data for this derivative may be limited, the primary hazards are dictated by the nitrobenzene functional group. Nitrobenzene is highly toxic and poses several health risks.[1][2][3][4] It is toxic if swallowed, inhaled, or comes into contact with skin.[1][4] The compound is a suspected carcinogen and may cause damage to fertility.[1][4][5] Prolonged or repeated exposure can cause damage to organs, particularly the blood, leading to a condition called methemoglobinemia, which impairs the blood's ability to carry oxygen.[2][6][7][8] Symptoms of exposure can include headache, dizziness, weakness, and a bluish discoloration of the skin (cyanosis).[6][7][8][9] Furthermore, it is harmful to aquatic life with long-lasting effects.[1][10][11]

The causality behind these stringent disposal protocols is directly linked to this hazard profile. Improper disposal, such as discharge into a sanitary sewer system, can lead to significant environmental contamination and pose a threat to public health.[12][13][14]

Hazard ClassificationDescriptionSupporting Sources
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[1][4][15]
Carcinogenicity Suspected of causing cancer.[1][4][5][6]
Reproductive Toxicity May damage fertility.[1][2][5][6][9]
Organ Toxicity Causes damage to organs (blood) through prolonged or repeated exposure.[1][5]
Aquatic Hazard Harmful to aquatic life with long-lasting effects.[1][10][11][15]

Pre-Disposal Operations: Handling and Segregation

Before final disposal, the integrity of your waste management process begins with correct handling and segregation at the point of generation.

Personal Protective Equipment (PPE): Due to the high dermal and inhalation toxicity, robust PPE is mandatory. This includes:

  • Gloves: Wear chemically resistant gloves. Nitrile rubber (minimum 0.35 mm thickness), Butyl rubber, or Fluoro carbon rubber (FKM) are suitable choices.[12]

  • Eye Protection: Chemical safety goggles or a face shield are essential to prevent splashes.[15]

  • Lab Coat/Protective Clothing: A chemically resistant lab coat or apron must be worn to protect against skin contact.[1]

  • Respiratory Protection: If there is a risk of generating vapors or aerosols, work must be conducted in a well-ventilated area, such as a chemical fume hood.[12]

Waste Segregation Protocol:

  • Identify: Clearly identify waste containing 1-sec-Butyl-4-nitrobenzene at the point of generation.

  • Segregate: This waste stream must be kept separate from all other chemical waste to prevent potentially violent reactions with strong oxidants, reducing agents, or strong acids.[3] Do not mix it with non-hazardous waste.

  • Aqueous vs. Organic: If aqueous solutions containing 1-sec-Butyl-4-nitrobenzene are generated, they must also be treated as hazardous waste. Do not empty them into drains.[11][16]

Step-by-Step Disposal and Containment Protocol

This protocol outlines the necessary steps for safely moving 1-sec-Butyl-4-nitrobenzene from active use to its final disposal pathway.

Step 1: Waste Collection and Containerization

  • Primary Container: Collect liquid waste containing 1-sec-Butyl-4-nitrobenzene in a designated, leak-proof container made of a compatible material (e.g., glass or polyethylene).

  • Solid Waste: Any contaminated solids (e.g., paper towels, absorbent materials from a spill) should be collected in a separate, clearly labeled, sealed container.[15]

  • Container Integrity: Ensure the container is in good condition, with a tightly sealing cap. Do not overfill; leave adequate headspace (approximately 10%) to allow for vapor expansion.

Step 2: Labeling Proper labeling is a critical component of a self-validating safety system. The label must be clear, legible, and permanently affixed to the container. It should include:

  • The words "Hazardous Waste"

  • The full chemical name: "1-sec-Butyl-4-nitrobenzene"

  • Associated hazards (e.g., "Toxic," "Carcinogen," "Marine Pollutant")

  • The date accumulation started

  • The name of the principal investigator or laboratory contact

Step 3: Temporary Storage

  • Location: Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage area.

  • Ventilation: The storage area must be well-ventilated.[1][5]

  • Incompatibilities: Store away from heat, open flames, sparks, and incompatible materials such as strong oxidizing agents.[3][4][17]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.

Step 4: Final Disposal

  • Professional Disposal: 1-sec-Butyl-4-nitrobenzene is considered a hazardous substance and must be disposed of through a licensed hazardous waste disposal company.[10][11] The most common method for this type of waste is high-temperature incineration at an approved facility.[18]

  • Regulatory Compliance: All waste disposal activities must adhere to local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][19]

  • Sewer Ban: It is strictly prohibited to dispose of hazardous waste pharmaceuticals and other hazardous chemicals down the drain.[13][20] This ban is in effect in all states and territories.[13]

G cluster_workflow Disposal Workflow for 1-sec-Butyl-4-nitrobenzene gen Waste Generation (Lab Bench) ppe Don Appropriate PPE gen->ppe seg Segregate Waste (Nitroaromatic Stream) container Collect in Approved, Sealed Container seg->container ppe->seg label_node Label Container (Hazardous Waste) container->label_node store Temporary Storage (Ventilated, Secondary Containment) label_node->store pickup Arrange Pickup by Licensed Disposal Vendor store->pickup dispose Final Disposal (Incineration Facility) pickup->dispose

Caption: Workflow for the proper disposal of 1-sec-Butyl-4-nitrobenzene.

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct action to mitigate harm.

Small Spill Response (inside a fume hood):

  • Ensure you are wearing the appropriate PPE.

  • Contain the spill using an inert absorbent material such as sand, diatomaceous earth, or a universal binding agent.[15][16][18] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Carefully collect the absorbent material using non-sparking tools and place it into a designated hazardous waste container.[17]

  • Decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[3]

  • Ventilate the affected area.[16]

Large Spill Response (outside a fume hood):

  • Evacuate: Immediately evacuate all personnel from the affected area.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department and/or emergency services.

  • Isolate: Close the doors to the area and prevent re-entry.

  • Ventilate: If safe to do so, ensure the area is well-ventilated.

G cluster_small Small Spill Protocol cluster_large Large Spill Protocol spill Spill Occurs small_spill Small Spill (in fume hood) spill->small_spill Assess Size large_spill Large Spill or Outside Containment spill->large_spill Assess Size ppe Don Full PPE small_spill->ppe evacuate Evacuate Area large_spill->evacuate absorb Absorb with Inert Material (Sand, etc.) ppe->absorb collect Collect Waste (Non-Sparking Tools) absorb->collect decon Decontaminate Area collect->decon dispose Dispose as Hazardous Waste decon->dispose alert Alert EHS/ Emergency Services evacuate->alert isolate Isolate Area alert->isolate

Caption: Decision tree for responding to a 1-sec-Butyl-4-nitrobenzene spill.

Personal Exposure:

  • Skin Contact: Immediately remove all contaminated clothing.[3][5] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][3] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[17] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[18]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[17] Seek immediate medical attention.[1][5]

By adhering to these scientifically grounded and procedurally robust guidelines, researchers and laboratory professionals can effectively manage the risks associated with 1-sec-Butyl-4-nitrobenzene, ensuring a safe working environment and responsible environmental stewardship.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]

  • New Jersey Department of Health and Senior Services. (n.d.). Hazard Summary: Nitrobenzene. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]

  • Loba Chemie. (2015). NITROBENZENE AR MSDS. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Nitrobenzene - Registration Dossier. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene ≥98,5 %. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1990). Public Health Statement: Nitrobenzene. Retrieved from [Link]

  • Vastani. (n.d.). Material Safety Data Sheet: Nitrobenzene. Retrieved from [Link]

  • GOV.UK. (n.d.). Nitrobenzene - Incident management. Retrieved from [Link]

  • Carl ROTH. (2015). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]

  • Loba Chemie. (2015). NITROBENZENE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrobenzene. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • American Society of Health-System Pharmacists (ASHP). (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 7416, Nitrobenzene. Retrieved from [Link]

  • Wikipedia. (n.d.). Soil contamination. Retrieved from [Link]

  • Delaware Health and Social Services. (n.d.). NITROBENZENE. Retrieved from [Link]

  • K&L Gates. (2019). EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Nitrobenzene. Retrieved from [Link]

  • ResearchGate. (2022). How to remove nitrobenzene from a reaction?. Retrieved from [Link]

Sources

Personal protective equipment for handling 1-sec-Butyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 4237-40-5 | Formula: C₁₀H₁₃NO₂ Synonyms: 1-(1-methylpropyl)-4-nitrobenzene; p-sec-butylnitrobenzene

Executive Summary: The Silent Hazard

1-sec-Butyl-4-nitrobenzene is not merely a toxic reagent; it is a potent methemoglobinemia-inducing agent with high lipophilicity. Unlike inorganic acids where burns are immediate and visible, nitro-aromatic exposure is often insidious. The compound rapidly penetrates intact skin, oxidizing hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), incapacitating oxygen transport.

Critical Directive: Standard laboratory nitrile gloves provide <1 minute of protection against nitro-aromatics. Relying on standard nitrile for immersion or prolonged handling is a procedural failure.

Mechanistic Risk Assessment

To handle this compound safely, one must understand why it behaves differently than standard solvents.

  • Enhanced Dermal Absorption: The sec-butyl group acts as a lipophilic carrier. While the nitro group drives toxicity, the alkyl chain facilitates rapid transit through the lipid bilayer of the stratum corneum. This makes skin contact significantly more dangerous than inhalation in a controlled lab environment.

  • The Methemoglobin Cascade: Once absorbed, hepatic metabolism reduces the nitro group to a nitroso/hydroxylamine intermediate. This active metabolite initiates a redox cycle with hemoglobin.

    • Clinical Implication: Cyanosis (blue skin/lips) may be delayed 1–4 hours post-exposure.

Personal Protective Equipment (PPE) Matrix

The following selection criteria are based on permeation breakthrough data for nitro-aromatics (e.g., Nitrobenzene analogues).

PPE CategoryStandard Lab Gear (INSUFFICIENT)Required Advanced Gear Scientific Rationale
Hand Protection Disposable Nitrile (4 mil)Silver Shield (Laminate) or Viton® Nitrile degrades rapidly upon contact with nitro-aromatics (Breakthrough <1 min). PVA (Polyvinyl alcohol) is excellent but water-soluble. Laminate is the safest universal barrier.
Respiratory Surgical Mask / N95Fume Hood (Primary) or Half-face w/ Organic Vapor Cartridge (Secondary)Low vapor pressure reduces volatility risk, but heating generates toxic fumes. N95s offer zero protection against vapors.
Body Defense Standard Cotton Lab CoatTyvek® or Chem-Tape Apron Cotton absorbs and holds the liquid against the skin, acting as a transdermal patch. Impervious aprons prevent this "occlusion effect."
Eye Protection Safety GlassesChemical Splash Goggles Vapors can be lacrimatory; liquid splash requires a sealed environment to prevent ocular absorption.
Visualization: Glove Selection Logic

The following decision tree illustrates the critical failure point of nitrile gloves with this compound.

GloveSelection Start Handling 1-sec-Butyl-4-nitrobenzene TaskType Define Task Duration Start->TaskType Splash Incidental Splash Risk (Transfer < 1 min) TaskType->Splash Short Term Process Process/Immersion Risk (Synthesis/Cleanup) TaskType->Process Long Term Nitrile Double-Glove Nitrile (Change IMMEDIATELY upon splash) Splash->Nitrile Laminate REQUIRED: Silver Shield (Laminate) or Viton® Gloves Process->Laminate Fail CRITICAL FAILURE: Standard Nitrile permeates in <60s Nitrile->Fail If not changed instantly

Figure 1: Glove selection logic emphasizing the inadequacy of nitrile for prolonged contact.

Operational Protocol: Weighing & Transfer

This protocol is designed to minimize the "surface area of risk."

Step 1: The "Double-Barrier" Setup

  • Don a pair of Silver Shield (Laminate) gloves.

  • Place a pair of standard nitrile gloves over the laminate gloves. This improves dexterity (laminate is slippery) and protects the expensive inner glove from physical tears.

Step 2: Preparation

  • Work exclusively inside a certified chemical fume hood.

  • Line the work surface with an absorbent pad (plastic side down).

  • Why: If a drop falls on the bench, it remains a contact hazard for days due to low volatility. The pad captures and isolates it.

Step 3: Transfer

  • Use positive displacement pipettes or glass syringes for liquid transfer. Avoid pouring, which increases the risk of drips running down the bottle exterior.

  • Post-Transfer: Wipe the threads of the reagent bottle with a Kimwipe held by forceps, then dispose of the wipe immediately into solid hazardous waste.

Emergency Response & Disposal

In the event of exposure, speed is critical to prevent systemic toxicity.

Exposure Response Workflow
  • Skin Contact: Immediately wash with soap and water for 15 minutes.[1] Do not use alcohol, as it increases vasodilation and absorption.

  • Medical Alert: Inform medical personnel that the patient was exposed to a Nitro-aromatic compound and may require Methylene Blue treatment for methemoglobinemia.

Spill Management
  • Do NOT use paper towels to wipe up a large spill; this increases the surface area for evaporation.

  • Protocol:

    • Evacuate the immediate area.[2]

    • Don Viton or Silver Shield gloves.

    • Cover spill with Vermiculite or sand (inert absorbent).

    • Scoop into a sealable container and label as "Toxic Organic Waste."

Visualization: Emergency Response Pathway

EmergencyResponse Exposure Skin Exposure Detected Wash Wash w/ Soap & Water (15 Minutes) Exposure->Wash NoAlcohol AVOID ALCOHOL (Increases Absorption) Wash->NoAlcohol Medical Seek Medical Aid Wash->Medical Info Inform Clinician: Suspect Methemoglobinemia Medical->Info

Figure 2: Immediate response steps for dermal exposure, highlighting the contraindication of alcohol washes.

References
  • Sigma-Aldrich. (2025).[3] Safety Data Sheet: Nitrobenzene (Analogous Hazard Data). Retrieved from

  • University of Pennsylvania EHRS. (2019). Nitrile Glove Chemical-Compatibility Reference. Retrieved from

  • Ansell. (2022). Permeation/Degradation Resistance Guide for Chemical Resistant Gloves. Retrieved from

  • National Institutes of Health (PubChem). (2025). 1-sec-Butyl-4-nitrobenzene Compound Summary. Retrieved from (Note: Linked to close structural analog for toxicity profile verification).

  • New Jersey Department of Health. (2004). Hazardous Substance Fact Sheet: Nitrobenzene. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.